Product packaging for 4-Bromobenzo[a]anthracene(Cat. No.:CAS No. 61921-39-9)

4-Bromobenzo[a]anthracene

Cat. No.: B1265999
CAS No.: 61921-39-9
M. Wt: 307.2 g/mol
InChI Key: ILVKEMDEUCXCAB-UHFFFAOYSA-N
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Description

4-Bromobenzo[a]anthracene is a useful research compound. Its molecular formula is C18H11Br and its molecular weight is 307.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11B B1265999 4-Bromobenzo[a]anthracene CAS No. 61921-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromobenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVKEMDEUCXCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210953
Record name Benz(a)anthracene, 4-bromo-
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URL https://comptox.epa.gov/dashboard/DTXSID30210953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61921-39-9
Record name Benz(a)anthracene, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061921399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(a)anthracene, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromobenzo[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed synthetic pathway for 4-Bromobenzo[a]anthracene, a polycyclic aromatic hydrocarbon of interest for research and development in medicinal chemistry and materials science. Due to the absence of a direct, well-documented synthesis in the current literature, this document outlines a rational approach based on established synthetic methodologies. The proposed synthesis commences with the preparation of a key brominated naphthalene intermediate, followed by a Diels-Alder reaction to construct the tetracyclic benzo[a]anthracene core, and concludes with an aromatization step. This guide provides detailed, plausible experimental protocols for each stage, supported by references to analogous transformations. Quantitative data for representative reactions are summarized, and the logical workflow of the synthesis is visually represented.

Introduction

Benzo[a]anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant attention due to their unique electronic properties and potential applications in organic electronics and as scaffolds in medicinal chemistry. The introduction of a bromine atom at a specific position, such as the 4-position, provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of novel compounds.

Direct electrophilic bromination of the parent benzo[a]anthracene is known to favor substitution at the more electronically activated 7 and 12 positions. Therefore, a regioselective synthesis of this compound necessitates a more strategic approach. This guide proposes a convergent synthesis that constructs the benzo[a]anthracene skeleton from a precursor already bearing the bromine atom at the desired location, thus ensuring regiochemical control.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process, beginning with the synthesis of a key intermediate, 4-Bromo-1-naphthaldehyde. This aldehyde is then converted into a suitable diene, which subsequently undergoes a [4+2] cycloaddition (Diels-Alder reaction) with a dienophile. The resulting adduct is then aromatized to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 4-Bromo-1-naphthaldehyde cluster_step2 Step 2: Synthesis of the Diene cluster_step3 Step 3: Diels-Alder Reaction and Aromatization 1-Methylnaphthalene 1-Methylnaphthalene 4-Bromo-1-methylnaphthalene 4-Bromo-1-methylnaphthalene 1-Methylnaphthalene->4-Bromo-1-methylnaphthalene NBS, CCl4 4-Bromo-1-(dibromomethyl)naphthalene 4-Bromo-1-(dibromomethyl)naphthalene 4-Bromo-1-methylnaphthalene->4-Bromo-1-(dibromomethyl)naphthalene NBS, AIBN, CCl4 4-Bromo-1-naphthaldehyde 4-Bromo-1-naphthaldehyde 4-Bromo-1-(dibromomethyl)naphthalene->4-Bromo-1-naphthaldehyde H2O, CaCO3, reflux 1-(4-Bromo-1-naphthyl)-2-nitroethene 1-(4-Bromo-1-naphthyl)-2-nitroethene 4-Bromo-1-naphthaldehyde->1-(4-Bromo-1-naphthyl)-2-nitroethene Nitromethane, NH4OAc, Acetic Acid Diels_Alder_Adduct Diels-Alder Adduct 1-(4-Bromo-1-naphthyl)-2-nitroethene->Diels_Alder_Adduct Butadiene, heat This compound This compound Diels_Alder_Adduct->this compound Aromatization (e.g., DDQ)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-1-naphthaldehyde

This three-step sequence starts from the commercially available 1-methylnaphthalene.

  • Reaction: Electrophilic bromination of 1-methylnaphthalene.

  • Protocol: To a solution of 1-methylnaphthalene (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.05 eq) in portions at room temperature. The reaction mixture is stirred for 24 hours. The succinimide byproduct is removed by filtration, and the filtrate is washed with aqueous sodium thiosulfate solution and water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexanes) to afford 4-bromo-1-methylnaphthalene.

  • Reaction: Radical bromination of the methyl group.

  • Protocol: A mixture of 4-bromo-1-methylnaphthalene (1.0 eq), N-bromosuccinimide (2.2 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) is refluxed for 12 hours under nitrogen atmosphere. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by recrystallization from ethanol to yield 4-bromo-1-(dibromomethyl)naphthalene.

  • Reaction: Hydrolysis of the dibromomethyl group.

  • Protocol: A suspension of 4-bromo-1-(dibromomethyl)naphthalene (1.0 eq) and calcium carbonate (2.5 eq) in a mixture of water and dioxane is refluxed for 24 hours. The reaction mixture is then cooled, filtered, and the filtrate is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude aldehyde is purified by column chromatography (silica gel, eluent: hexanes/ethyl acetate gradient).

Step 2: Synthesis of the Diene: 1-(4-Bromo-1-naphthyl)-2-nitroethene
  • Reaction: Henry condensation of 4-bromo-1-naphthaldehyde with nitromethane.

  • Protocol: A solution of 4-bromo-1-naphthaldehyde (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (1.2 eq) in glacial acetic acid is heated at 100 °C for 2 hours. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give 1-(4-bromo-1-naphthyl)-2-nitroethene.

Step 3: Diels-Alder Reaction and Aromatization
  • Reaction: [4+2] cycloaddition followed by aromatization.

  • Protocol:

    • Diels-Alder Reaction: A solution of 1-(4-bromo-1-naphthyl)-2-nitroethene (1.0 eq) and an excess of a suitable diene, such as 1,3-butadiene (condensed into a sealed tube or pressure vessel), in toluene is heated at 150-180 °C for 24-48 hours. The solvent is then removed under reduced pressure.

    • Aromatization: The crude Diels-Alder adduct is dissolved in a high-boiling solvent such as xylene or mesitylene, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0-3.0 eq) is added. The mixture is refluxed for 12-24 hours. After cooling, the reaction mixture is filtered to remove the hydroquinone byproduct. The filtrate is washed with aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by column chromatography on silica gel followed by recrystallization.

Data Presentation

The following table summarizes expected yields for the key transformations based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactant(s)ProductTypical Yield (%)
3.1.1 1-Methylnaphthalene, NBS4-Bromo-1-methylnaphthalene70-85
3.1.2 4-Bromo-1-methylnaphthalene, NBS, AIBN4-Bromo-1-(dibromomethyl)naphthalene60-75
3.1.3 4-Bromo-1-(dibromomethyl)naphthalene, CaCO₃4-Bromo-1-naphthaldehyde75-90
3.2 4-Bromo-1-naphthaldehyde, Nitromethane1-(4-Bromo-1-naphthyl)-2-nitroethene80-95
3.3 1-(4-Bromo-1-naphthyl)-2-nitroethene, Diene, DDQThis compound30-50 (over 2 steps)

Logical Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis of this compound Start Start: 1-Methylnaphthalene Bromination1 Bromination of 1-Methylnaphthalene Start->Bromination1 Bromination2 Radical Bromination of Methyl Group Bromination1->Bromination2 Hydrolysis Hydrolysis to Aldehyde Bromination2->Hydrolysis Henry_Condensation Henry Condensation Hydrolysis->Henry_Condensation Diels_Alder Diels-Alder Reaction Henry_Condensation->Diels_Alder Aromatization Aromatization Diels_Alder->Aromatization Purification Purification and Characterization Aromatization->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

4-Bromobenzo[a]anthracene CAS number 61921-39-9

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 61921-39-9

This technical guide provides a comprehensive overview of 4-Bromobenzo[a]anthracene, a halogenated polycyclic aromatic hydrocarbon (PAH). The information is intended for researchers, scientists, and professionals in drug development and materials science. While specific experimental data for this compound is limited, this guide consolidates available information and provides context based on the known properties of related benzo[a]anthracene derivatives and brominated PAHs.

Physicochemical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 61921-39-9[1][2][3]
Molecular Formula C₁₈H₁₁Br[1]
Molecular Weight 307.18 g/mol [1]
Melting Point 215-216 °C[1]
Boiling Point 483 °C[1]
Density 1.477 g/cm³[1]
Appearance Light yellow to yellow to green powder/crystal[3]
Synonyms 4-bromotetraphene, 4-bromobenz[a]anthracene[1]

Synthesis and Reactivity

Proposed Synthetic Pathway:

Direct bromination of benzo[a]anthracene is a plausible route. Electrophilic substitution on the benzo[a]anthracene ring system is known to be regioselective. Studies on the electrophilic substitution of benz[a]anthracene indicate that the C-7 and C-12 positions are the most reactive. However, substitution at other positions, including the C-4 position, can occur, potentially influenced by reaction conditions and the presence of directing groups. A common brominating agent for such reactions is N-bromosuccinimide (NBS), often in a suitable solvent like acetonitrile.[4]

Experimental Protocol (Hypothetical): Bromination of Benzo[a]anthracene

  • Dissolution: Dissolve benzo[a]anthracene in a suitable organic solvent (e.g., acetonitrile) in a round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (NBS) to the solution at room temperature. The molar ratio of NBS to benzo[a]anthracene would need to be optimized to favor mono-bromination.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with water and extract the organic products with a solvent such as dichloromethane.

  • Purification: Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product would then be purified by column chromatography on silica gel to isolate the this compound isomer.

Reactivity:

The reactivity of this compound is expected to be characteristic of a polycyclic aromatic hydrocarbon. The bromine substituent can influence its electronic properties and serve as a handle for further functionalization through reactions such as cross-coupling.[5] The electron-withdrawing nature of the bromine atom may slightly deactivate the aromatic ring towards further electrophilic substitution compared to the parent benzo[a]anthracene. The introduction of the bromine atom also provides a site for nucleophilic aromatic substitution or the formation of organometallic reagents.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the provided search results. However, expected spectral characteristics can be predicted based on its structure and data for similar compounds.

Spectroscopic TechniqueExpected Characteristics
¹H NMR A complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the brominated ring will be influenced by the bromine substituent, potentially leading to slight downfield shifts compared to the parent compound.
¹³C NMR Multiple signals in the aromatic region (typically δ 120-140 ppm). The carbon atom directly bonded to the bromine will show a characteristic signal, and the chemical shifts of other carbons will be influenced by the substituent.
Mass Spectrometry (MS) A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound, would be expected at m/z 306 and 308, respectively.
Infrared (IR) Spectroscopy Characteristic C-H stretching vibrations of aromatic compounds (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹), and a C-Br stretching vibration (typically in the fingerprint region below 1000 cm⁻¹).

Potential Biological Activity and Toxicology

Specific toxicological studies on this compound have not been identified. However, the toxicology of brominated PAHs, in general, is an area of growing concern.

Brominated PAHs are considered emerging persistent organic pollutants and can exhibit toxicity similar to dioxins.[6][7][8] They are often formed during industrial thermal processes and have been detected in environmental samples.[6][9] Like their parent PAHs, brominated derivatives are often carcinogenic.[10]

Aryl Hydrocarbon Receptor (AhR) Activation:

A key mechanism for the toxicity of many PAHs is their ability to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[11][12][13][14] Activation of the AhR can lead to the induction of cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1), which are involved in the metabolic activation of PAHs to carcinogenic diol epoxides. These reactive metabolites can then bind to DNA, leading to mutations and potentially initiating cancer. It is highly probable that this compound, as a PAH derivative, can also act as an AhR agonist.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR Complex AhR Complex This compound->AhR Complex Binds AhR AhR AhR->AhR Complex Hsp90 Hsp90 Hsp90->AhR Complex XAP2 XAP2 XAP2->AhR Complex Activated Complex Activated Complex AhR Complex->Activated Complex Translocation ARNT ARNT ARNT->Activated Complex XRE Xenobiotic Response Element Activated Complex->XRE Binds to Gene Transcription Gene Transcription XRE->Gene Transcription Initiates CYP1A1/1B1 mRNA CYP1A1/1B1 mRNA Gene Transcription->CYP1A1/1B1 mRNA Metabolic Activation Metabolic Activation (e.g., CYP1A1/1B1) CYP1A1/1B1 mRNA->Metabolic Activation Reactive Metabolites Reactive Metabolites (e.g., Diol Epoxides) Metabolic Activation->Reactive Metabolites DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Carcinogenesis Carcinogenesis DNA Adducts->Carcinogenesis

Caption: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway for this compound.

Applications

This compound has potential applications in materials science, particularly in the development of luminescent materials for organic light-emitting diodes (OLEDs).[15] The benzo[a]anthracene core provides a conjugated system conducive to luminescence, and the bromine atom can be used to further modify the molecule's electronic properties and emission characteristics.[15]

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of this compound, based on the inferred synthetic route and standard analytical techniques.

experimental_workflow Start Start: Benzo[a]anthracene Bromination Bromination (e.g., NBS in Acetonitrile) Start->Bromination Reaction_Workup Reaction Work-up (Extraction, Drying) Bromination->Reaction_Workup Purification Purification (Column Chromatography) Reaction_Workup->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR Purity_Analysis Purity Analysis (e.g., HPLC, GC) Characterization->Purity_Analysis Final_Product Final Product: This compound Purity_Analysis->Final_Product

Caption: A general experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a halogenated derivative of the polycyclic aromatic hydrocarbon benzo[a]anthracene. While specific experimental data on this compound is scarce, its properties and reactivity can be largely inferred from the extensive knowledge of its parent compound and other related PAHs. It holds potential for applications in materials science, but its biological effects, likely mediated through the aryl hydrocarbon receptor, warrant careful consideration due to the known toxicity of brominated PAHs. Further research is needed to fully elucidate the specific chemical and biological properties of this compound.

References

An In-depth Technical Guide on the Physical Properties of 4-Bromobenzo[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical properties of 4-Bromobenzo[a]anthracene, a brominated polycyclic aromatic hydrocarbon (PAH). The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require detailed data and methodologies for this compound.

Core Physical and Chemical Data

This compound, with the CAS number 61921-39-9, is a derivative of benzo[a]anthracene.[1] Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₁₈H₁₁Br[1][2]
Molecular Weight 307.18 g/mol [2]
CAS Number 61921-39-9[1][2]
Appearance Solid (Typical for PAHs)
Melting Point 215-216 °C[1]
Boiling Point 482.9 °C at 760 mmHg[3]
Density 1.477 g/cm³[1]
Flash Point 244.7 °C[3]
Refractive Index 1.782[1][3]
Solubility Insoluble in water; Soluble in organic solvents like dichloromethane.[4][5]
XLogP3 6.4[1]

Experimental Protocols

The determination of the physical properties of a solid organic compound like this compound follows standard laboratory procedures. Below are detailed methodologies for key experiments.

2.1 Synthesis and Purification (General Protocol)

The synthesis of brominated PAHs often involves the direct bromination of the parent hydrocarbon using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as chloroform or carbon tetrachloride.[6][7]

  • Synthesis: The parent compound, benzo[a]anthracene, is dissolved in an inert solvent. N-bromosuccinimide is added portion-wise while stirring, often under inert atmosphere and protected from light to prevent radical side reactions. The reaction progress is monitored by Thin Layer Chromatography (TLC).[6]

  • Workup: Upon completion, the reaction mixture is washed with an aqueous solution (e.g., sodium bicarbonate) to neutralize any acidic byproducts, followed by brine.[8] The organic layer is then separated.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified, typically by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/dichloromethane), followed by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield the pure this compound.[6][9]

2.2 Melting Point Determination (Capillary Method)

  • Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or digital temperature sensor.

  • Procedure:

    • A small amount of the finely powdered, dry, purified this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For this compound, this is expected to be in the 215-216 °C range.[1]

2.3 Boiling Point Determination

Due to the high boiling point of 482.9 °C, direct measurement by distillation at atmospheric pressure is often impractical as it can lead to decomposition.[3] This value is typically determined by:

  • Vacuum Distillation: Measuring the boiling point at a reduced pressure and extrapolating to atmospheric pressure using a nomograph.

  • Computational Estimation: Software programs are used to predict the boiling point based on the molecular structure. These programs are widely used for high molecular weight compounds like PAHs.[10]

2.4 Solubility Assessment

  • Procedure:

    • A small, measured amount (e.g., 1-5 mg) of this compound is placed into a series of vials.

    • A measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, dichloromethane, acetone, hexane) is added to each vial.

    • The vials are agitated at a constant temperature (e.g., 25 °C).

    • The solubility is observed and categorized (e.g., soluble, slightly soluble, insoluble). As a PAH, it is expected to be virtually insoluble in water but show good solubility in non-polar organic solvents like dichloromethane.[4][5]

Diagrams and Workflows

The following diagrams illustrate the logical workflow for the characterization of a synthesized chemical compound and a general decision-making process for selecting purification methods.

G cluster_synthesis Synthesis & Isolation cluster_purification Purification cluster_characterization Physical Property Characterization S Chemical Synthesis of this compound W Reaction Workup (Quenching, Extraction) S->W I Initial Isolation (Solvent Evaporation) W->I P Crude Product I->P CC Column Chromatography P->CC R Recrystallization CC->R Pure Pure Compound R->Pure MP Melting Point Determination Pure->MP BP Boiling Point (Estimation/Vacuum) Pure->BP Sol Solubility Test Pure->Sol Spec Spectroscopic Analysis (NMR, MS, IR) Pure->Spec

Caption: Experimental workflow for synthesis and characterization.

G cluster_methods Purification Methods start Crude Product Received check_purity Assess Purity (TLC / HPLC) start->check_purity col_chrom Column Chromatography check_purity->col_chrom Multiple Impurities is_solid Is the material solid? check_purity->is_solid Minor Impurities col_chrom->is_solid recryst Recrystallization final_product Pure Product for Analysis recryst->final_product is_solid->recryst Yes is_solid->final_product No (Liquid)

Caption: Decision logic for purification protocol selection.

References

4-Bromobenzo[a]anthracene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromobenzo[a]anthracene

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a brominated polycyclic aromatic hydrocarbon (PAH). Its core structure, benzo[a]anthracene, is a foundational molecule in the study of aromatic compounds. The addition of a bromine atom at the 4-position introduces specific reactivity and physical characteristics relevant to synthetic chemistry and materials science.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C18H11Br[1]
Molecular Weight 307.18 g/mol
CAS Number 61921-39-9[1][2]
Melting Point 215-216 °C[1]
Boiling Point 483 °C[1]
Density 1.477 g/cm³[1]
Flash Point 245 °C[1]
Refractive Index 1.782[1]

Experimental Protocols

General Synthesis of Anthracene Derivatives

The synthesis of substituted anthracenes can be achieved through various methods, including:

  • Friedel–Crafts reactions

  • Elbs reaction

  • Aromatic cyclodehydration

  • Bradsher-type reactions

  • Metal-catalyzed reactions with alkynes

One common strategy involves the functionalization of a pre-existing anthracene core. For instance, bromination of benzo[a]anthracene could potentially yield this compound, though regioselectivity would be a critical factor to control.

Analytical Methods for Polycyclic Aromatic Hydrocarbons (PAHs)

The analysis of PAHs, including brominated derivatives, is crucial for environmental monitoring and chemical research. Commonly employed analytical techniques include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3]

A general workflow for the analysis of PAHs in a sample matrix is as follows:

  • Sample Preparation: Extraction of the PAHs from the sample matrix. This can be achieved using techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for solid samples.

  • Chromatographic Separation: The extracted PAHs are then separated using either GC or HPLC. For HPLC, a C18 stationary phase is often used with gradient elution.

  • Detection: Separated compounds are detected using various methods. Fluorescence detection is particularly sensitive for many PAHs. Mass spectrometry (MS) coupled with GC or HPLC provides both quantification and structural information.

Logical Relationship Diagram

The following diagram illustrates the fundamental relationship between the chemical name, its molecular formula, and its calculated molecular weight.

Figure 1: Core Properties of this compound A This compound B C18H11Br A->B  has formula C Molecular Weight: 307.18 g/mol B->C  results in

Figure 1: Core Properties of this compound

References

Spectroscopic Analysis of 4-Bromobenzo[a]anthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Bromobenzo[a]anthracene, a brominated polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of direct experimental spectra for this specific compound, this guide presents the detailed spectroscopic data for the parent compound, benzo[a]anthracene, and subsequently elucidates the anticipated effects of bromine substitution at the 4-position. This approach offers a robust framework for the identification and characterization of this compound.

Molecular Structure

This compound possesses the chemical formula C₁₈H₁₁Br and a molecular weight of approximately 307.19 g/mol . The structure consists of a benzo[a]anthracene core with a bromine atom substituted at the C4 position.

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The data for the parent compound, benzo[a]anthracene, is provided in tabular format, followed by a discussion of the expected spectral changes upon bromination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data of Benzo[a]anthracene

Proton Chemical Shift (δ, ppm)
H-18.010
H-27.53
H-37.53
H-48.093
H-57.60
H-67.60
H-79.128
H-87.819
H-97.652
H-107.752
H-118.798
H-128.323

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of Benzo[a]anthracene

Carbon Chemical Shift (δ, ppm)
C-1128.4
C-2128.4
C-3126.2
C-4126.2
C-4a131.9
C-5125.6
C-6125.6
C-6a131.9
C-7122.9
C-7a130.0
C-8126.9
C-9126.9
C-10125.3
C-11125.3
C-11a131.7
C-12128.8
C-12a130.0
C-12b131.7

Solvent: CDCl₃

Expected Effects of Bromination at the 4-Position:

  • ¹H NMR: The introduction of the electronegative bromine atom at the C4 position will induce a downfield shift (to a higher ppm value) for the adjacent proton (H-3). The protons on the same ring (H-1, H-2, and H-3) will also experience some, albeit smaller, shifts. The signals for the protons on the other rings are expected to be less affected.

  • ¹³C NMR: The most significant effect will be observed for the carbon atom directly bonded to the bromine (C-4), which will experience a substantial downfield shift. The neighboring carbon atoms (C-3 and C-4a) will also be shifted, though to a lesser extent.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes within a molecule.

Table 3: Key IR Absorptions of Benzo[a]anthracene

Wavenumber (cm⁻¹) Vibrational Mode
3050Aromatic C-H stretch
1620Aromatic C=C stretch
885, 840, 790, 740C-H out-of-plane bending

Sample Preparation: KBr pellet or as a thin film.

Expected Effects of Bromination at the 4-Position:

The fundamental IR spectrum of this compound will be similar to that of benzo[a]anthracene, dominated by aromatic C-H and C=C stretching vibrations.[1] The most notable addition will be the appearance of a characteristic C-Br stretching vibration, typically in the range of 600-500 cm⁻¹. The pattern of the C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹) may also be altered due to the change in substitution pattern on one of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data of Benzo[a]anthracene

m/z Relative Intensity (%) Assignment
228100[M]⁺ (Molecular Ion)
22622[M-2H]⁺
11415[M]²⁺

Ionization Method: Electron Ionization (EI)

Expected Effects of Bromination at the 4-Position:

  • Molecular Ion Peak: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (approximately 50.7% and 49.3%, respectively). This will result in two prominent peaks in the molecular ion region at m/z 306 and m/z 308, with a relative intensity ratio of approximately 1:1.[2]

  • Fragmentation: A common fragmentation pathway for brominated aromatic compounds is the loss of the bromine atom, which would result in a significant peak at m/z 227, corresponding to the [M-Br]⁺ fragment.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. Specific instrument parameters may need to be optimized.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of an empty sample holder should be collected first.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized by heating.

  • Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Characterize Framework IR IR Spectroscopy Purification->IR Identify Functional Groups MS Mass Spectrometry Purification->MS Determine Molecular Weight Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Crystal Structure of 4-Bromobenzo[a]anthracene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and crystallographic databases, the complete crystal structure of 4-Bromobenzo[a]anthracene, including detailed quantitative data such as unit cell parameters, bond lengths, and bond angles, has not been publicly reported. This document outlines the available information and provides a general framework for the experimental protocols typically employed for such a determination.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. The benzo[a]anthracene core is a known scaffold in materials science and medicinal chemistry, and the introduction of a bromine atom at the 4-position is expected to modulate its electronic and solid-state properties. An in-depth understanding of its three-dimensional structure is crucial for researchers, scientists, and drug development professionals to predict its behavior, design new materials, and understand its potential biological interactions. However, a definitive single-crystal X-ray diffraction study for this specific compound is not available in the public domain.

Physicochemical Properties

While the full crystal structure is not determined, some fundamental physicochemical properties of this compound have been reported.

PropertyValue
Molecular Formula C₁₈H₁₁Br
Molecular Weight 307.18 g/mol
Melting Point 215-216 °C
Boiling Point 483 °C
Density 1.477 g/cm³

Table 1: Physicochemical Properties of this compound.

Hypothetical Experimental Protocol for Crystal Structure Determination

The following outlines a standard methodology that would be employed to determine the crystal structure of this compound.

Synthesis and Crystallization

The first step involves the synthesis of high-purity this compound. A common synthetic route could involve the bromination of benzo[a]anthracene. Following synthesis and purification, single crystals suitable for X-ray diffraction would be grown. This is typically achieved through techniques such as:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., dichloromethane, hexane, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.

The workflow for obtaining single crystals can be visualized as follows:

Synthesis_and_Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization Start Benzo[a]anthracene Bromination Bromination Reaction Start->Bromination Purification Purification (e.g., Column Chromatography) Bromination->Purification Dissolution Dissolution in Suitable Solvent Purification->Dissolution Crystallization_Method Slow Evaporation / Vapor Diffusion / Cooling Dissolution->Crystallization_Method Single_Crystals Single Crystals of this compound Crystallization_Method->Single_Crystals

Figure 1: General workflow for the synthesis and crystallization of this compound.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A suitable single crystal would be mounted on a goniometer of a single-crystal X-ray diffractometer. The data collection process involves irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated.

Typical Instrumentation and Parameters:

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation

  • Detector: CCD or CMOS area detector

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Collection Strategy: A series of frames are collected over a range of crystal orientations (e.g., using ω and φ scans).

Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

The logical flow from data collection to final structure is depicted below:

Structure_Determination_Workflow Data_Collection SC-XRD Data Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure & CIF File Structure_Refinement->Final_Structure

Figure 2: Logical workflow for crystal structure determination via SC-XRD.

Conclusion

While the exact crystal structure of this compound remains to be elucidated, this guide provides the foundational knowledge and a hypothetical experimental framework for its determination. The availability of such data in the future would be of significant value to the scientific community, particularly in the fields of materials science and drug discovery. Researchers are encouraged to consult crystallographic databases such as the Cambridge Structural Database (CSD) for any future depositions of this structure.

Solubility of 4-Bromobenzo[a]anthracene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzo[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative. Understanding its solubility in various organic solvents is crucial for a wide range of applications, including environmental analysis, toxicological studies, and in the synthesis of novel organic materials. As a hydrophobic compound, this compound is expected to exhibit poor solubility in aqueous solutions and greater solubility in organic solvents. This technical guide provides an overview of the solubility characteristics of the parent compound, benzo[a]anthracene, as a proxy, and outlines detailed experimental protocols for determining the solubility of this compound.

Data Presentation: Solubility of Benzo[a]anthracene

Solvent ClassRepresentative SolventsQualitative Solubility of Benzo[a]anthracene
Aromatic Hydrocarbons Benzene, TolueneSoluble[1]
Chlorinated Solvents ChloroformSoluble[1]
Polar Aprotic Solvents AcetonitrileSoluble[1]
Alcohols Methanol, EthanolSparingly Soluble to Soluble[1]

Note: The introduction of a bromine atom to the benzo[a]anthracene structure is expected to alter its solubility profile. Generally, halogenation can lead to a slight increase in molecular weight and polarity, which may influence its interaction with different solvents. Experimental determination of the solubility of this compound is therefore highly recommended for any quantitative application.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents. These protocols are based on established methods for hydrophobic compounds.

Gravimetric Method

This classic method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.[2][3][4]

Materials:

  • This compound (solid)

  • Organic solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dishes

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of the solvent should be considered.

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtered aliquot in mL) * 100

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a sensitive and accurate technique for determining the concentration of a solute in a saturated solution, particularly for compounds that are UV-active or fluorescent, such as PAHs.[5][6]

Materials:

  • Saturated solution of this compound (prepared as in the gravimetric method)

  • HPLC system with a suitable detector (e.g., UV-Vis or Fluorescence)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water mixture)

  • Volumetric flasks for standard preparation

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Calibration Curve Generation:

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Plot a calibration curve of peak area versus concentration.

  • Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method.

    • Filter an aliquot of the supernatant through a syringe filter.

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_separation Separation of Saturated Solution cluster_quantification Quantification cluster_result Result prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Allow excess solid to settle prep2->sep1 sep2 Filter supernatant to remove undissolved solid sep1->sep2 quant1 Gravimetric Method: Evaporate solvent and weigh residue sep2->quant1 Gravimetric quant2 Instrumental Method (e.g., HPLC): Analyze concentration sep2->quant2 Instrumental result Calculate Solubility quant1->result quant2->result

Solubility Determination Workflow

References

A Technical Guide to the Thermal Stability of 4-Bromobenzo[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the thermal stability of 4-Bromobenzo[a]anthracene, a brominated polycyclic aromatic hydrocarbon (PAH). The information is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the compound's behavior at elevated temperatures. This document summarizes key thermal properties, details relevant experimental protocols for thermal analysis, and presents a logical workflow for stability assessment.

Core Thermal Properties

The thermal stability of a compound is a critical parameter that dictates its suitability for various applications, particularly those involving high temperatures. For this compound, key thermal indicators have been reported, providing a baseline for its thermal behavior.

PropertyValue
Melting Point 215-216 °C[1]
Boiling Point 483 °C (at 760 mmHg)[1][2]
Flash Point 245 °C[1]

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following are detailed methodologies for these key experiments, based on best practices for the analysis of polycyclic aromatic hydrocarbons.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the thermal degradation profile of a material.

Objective: To determine the onset and completion temperatures of thermal decomposition for this compound and to quantify any mass loss events.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound into a clean TGA pan (typically alumina or platinum).

  • Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen or argon, at a consistent flow rate (e.g., 20-50 mL/min) for at least 30 minutes prior to and during the experiment to ensure an inert atmosphere. An oxidative atmosphere (e.g., air) can also be used to study oxidative stability.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition range (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition step. The temperature at which 5% mass loss occurs is also a common metric for thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any other endothermic or exothermic events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of purified this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The DSC cell is typically purged with an inert gas like nitrogen to prevent oxidation.

  • Temperature Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting point (e.g., 250 °C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample at a controlled rate back to the starting temperature.

    • A second heating cycle is often performed to analyze the thermal behavior of the amorphous or recrystallized material.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting DSC thermogram. The melting point is determined from the onset or peak of the melting endotherm. The area under the melting peak is integrated to calculate the enthalpy of fusion.

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of a compound like this compound.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation & Reporting Compound This compound Purification Purification (e.g., Recrystallization, Chromatography) Compound->Purification Characterization Structural & Purity Verification (NMR, MS, HPLC) Purification->Characterization TGA Thermogravimetric Analysis (TGA) - Inert Atmosphere - Oxidative Atmosphere Characterization->TGA DSC Differential Scanning Calorimetry (DSC) - Multiple Heat/Cool Cycles Characterization->DSC TGA_Data Determine: - Onset of Decomposition - Td5% (5% Mass Loss Temp) - Residual Mass TGA->TGA_Data DSC_Data Determine: - Melting Point (Tm) - Enthalpy of Fusion (ΔHf) - Other Phase Transitions DSC->DSC_Data Stability_Report Comprehensive Thermal Stability Report TGA_Data->Stability_Report DSC_Data->Stability_Report

Caption: Workflow for Thermal Stability Assessment.

Signaling Pathways and Logical Relationships

In the context of thermal stability, a "signaling pathway" is not directly applicable in the biological sense. However, a logical relationship exists between the molecular structure of this compound and its thermal properties. The large, rigid, and planar structure of the benzo[a]anthracene core contributes significantly to its thermal stability due to strong intermolecular π-π stacking interactions. The presence of the bromine atom can influence the melting point and boiling point compared to the parent anthracene molecule, often increasing them due to higher molecular weight and altered intermolecular forces.[3] The position of the bromine atom can also affect steric hindrance and crystal packing, which in turn impacts the energy required to disrupt the crystal lattice (melting).

The thermal decomposition of brominated aromatic compounds can proceed through various pathways, often initiated by the cleavage of the carbon-bromine bond, which is typically the weakest bond in the molecule. This can lead to the formation of radical species that initiate further degradation of the polycyclic aromatic structure.

Degradation_Pathway cluster_initiation Initiation cluster_propagation Propagation & Decomposition cluster_products Products Start This compound Heat Thermal Energy (Δ) Start->Heat Radicals Benzo[a]anthracenyl Radical + Bromine Radical Heat->Radicals C-Br Bond Cleavage Propagation Radical Chain Reactions Radicals->Propagation Decomposition Fragmentation of Aromatic Rings Propagation->Decomposition Products Volatile Fragments (e.g., CO, CO2, HBr) + Char Decomposition->Products

Caption: Postulated Thermal Degradation Pathway.

References

Carcinogenic Potential of 4-Bromobenzo[a]anthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

4-Bromobenzo[a]anthracene is a halogenated polycyclic aromatic hydrocarbon. While specific carcinogenicity studies on this compound are lacking, its structural similarity to benzo[a]anthracene and other carcinogenic halogenated derivatives suggests a potential for carcinogenic activity. The primary mechanism of action for carcinogenic PAHs involves metabolic activation to reactive intermediates that form covalent adducts with DNA, leading to mutations and potentially initiating tumorigenesis. This guide summarizes the likely metabolic pathways, potential for genotoxicity, and the experimental methodologies that would be employed to definitively assess the carcinogenic risk of this compound.

Introduction to Polycyclic Aromatic Hydrocarbon Carcinogenicity

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. Many PAHs are known environmental contaminants and potent carcinogens.[1] The carcinogenicity of a PAH is highly dependent on its chemical structure, particularly the presence of a "bay region," which is a sterically hindered area of the molecule.[1] Metabolic activation of PAHs in this region can lead to the formation of highly reactive diol epoxides, which are often the ultimate carcinogenic metabolites.[1] These electrophilic intermediates can react with nucleophilic sites on DNA, forming bulky adducts that can disrupt DNA replication and repair, leading to mutations in critical genes that control cell growth and differentiation.[1]

Predicted Metabolic Activation of this compound

The metabolic activation of benzo[a]anthracene is a well-studied process that serves as a model for its derivatives. The introduction of a bromine atom at the 4-position is expected to influence the regioselectivity and rate of metabolism, but the fundamental pathways are likely to be conserved.

The predicted metabolic activation of this compound is anticipated to proceed through the following key steps, primarily mediated by cytochrome P450 (CYP) enzymes (such as CYP1A1 and CYP1B1) and epoxide hydrolase:

  • Epoxidation: The initial step involves the oxidation of the aromatic ring by CYP enzymes to form an arene oxide.

  • Hydration: Epoxide hydrolase catalyzes the addition of water to the arene oxide, forming a trans-dihydrodiol.

  • Second Epoxidation: A second epoxidation event, again catalyzed by CYP enzymes, occurs on the double bond of the dihydrodiol, forming a diol epoxide. The formation of a diol epoxide in the bay region (the hindered region between the 4- and 5-positions) is of particular concern, as these metabolites are often highly carcinogenic.

The bromine substituent at the 4-position may influence the electronic properties of the molecule and the accessibility of different regions to metabolic enzymes, potentially altering the balance between activation and detoxification pathways.

Metabolic_Activation_of_4_Bromobenzo_a_anthracene cluster_0 Phase I Metabolism cluster_1 Genotoxicity This compound This compound Arene Oxide Arene Oxide This compound->Arene Oxide CYP450 trans-Dihydrodiol trans-Dihydrodiol Arene Oxide->trans-Dihydrodiol Epoxide Hydrolase Bay-Region Diol Epoxide Bay-Region Diol Epoxide trans-Dihydrodiol->Bay-Region Diol Epoxide CYP450 DNA Adducts DNA Adducts Bay-Region Diol Epoxide->DNA Adducts Mutations Mutations DNA Adducts->Mutations Tumor Initiation Tumor Initiation Mutations->Tumor Initiation

Caption: Predicted metabolic activation pathway of this compound.

Inferred Carcinogenic Potential from Analogue Data

While no direct studies on this compound are available, data from closely related compounds provide valuable insights.

  • 7-Bromobenz[a]anthracene: This compound is a potent carcinogen. Studies in newborn male B6C3F1 mice showed that intraperitoneal injections of 7-bromobenz[a]anthracene led to a high incidence of hepatocellular adenomas and carcinomas.[1] Analysis revealed the formation of DNA adducts derived from the corresponding trans-3,4-dihydrodiol, indicating that metabolic activation via a bay-region diol epoxide is the likely mechanism of carcinogenesis.[1]

  • 4-Chloro-7-bromomethylbenz(a)anthracene: In contrast, this compound exhibited only marginal carcinogenic activity, slightly increasing the risk of liver tumor development in male mice.[2] This suggests that the position and nature of the halogen substituents significantly impact carcinogenic potency.

Table 1: Comparative Carcinogenicity of Halogenated Benz[a]anthracene Derivatives

CompoundSpecies/StrainRoute of AdministrationTumor TypeCarcinogenic ActivityReference
7-Bromobenz[a]anthraceneNewborn Male B6C3F1 MiceIntraperitonealHepatocellular adenoma & carcinomaPotent[1]
4-Chloro-7-bromomethylbenz(a)anthraceneMale MiceNot SpecifiedLiver tumorsMarginal[2]

Based on this limited data, the position of the bromine atom at the 4-position of the benzo[a]anthracene nucleus could potentially modulate its carcinogenic activity compared to the potent 7-bromo derivative. Further investigation is required to determine if the 4-bromo substitution enhances or diminishes the carcinogenic potential.

Experimental Protocols for Carcinogenicity Assessment

To definitively determine the carcinogenic potential of this compound, a battery of standardized in vivo and in vitro assays would be necessary.

In Vivo Carcinogenicity Studies

5.1.1. Mouse Skin Painting Assay

This is a classic method for assessing the tumor-initiating and promoting activity of PAHs.

  • Initiation Protocol: A single, sub-carcinogenic dose of this compound (dissolved in a suitable solvent like acetone) is applied to the shaved dorsal skin of a group of mice (e.g., SENCAR or CD-1 strains). After a two-week recovery period, a known tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is applied repeatedly (e.g., twice weekly) to the same area for a prolonged period (e.g., 20-30 weeks). The number, size, and type of skin tumors (papillomas and carcinomas) are recorded.

  • Complete Carcinogenesis Protocol: this compound is applied repeatedly to the skin without a separate promoter.

Mouse_Skin_Painting_Workflow cluster_0 Initiation Phase cluster_1 Promotion Phase cluster_2 Observation and Analysis A Shave dorsal skin of mice B Single topical application of This compound A->B C Repeated topical application of tumor promoter (e.g., TPA) B->C 2 weeks D Monitor for tumor development (papillomas and carcinomas) C->D 20-30 weeks E Histopathological examination of tumors D->E

Caption: Experimental workflow for a mouse skin painting assay.

5.1.2. Newborn Mouse Tumorigenicity Assay

This model is sensitive for detecting the carcinogenicity of PAHs that induce tumors in internal organs.

  • Protocol: Newborn mice (within 24 hours of birth) are administered this compound via intraperitoneal injection. The injections are typically repeated at weekly intervals for the first three weeks of life. The animals are then observed for a significant portion of their lifespan (e.g., up to one year). At the end of the study, a complete necropsy is performed, and tissues (particularly liver and lung) are examined for the presence of tumors.

In Vitro Genotoxicity and Transformation Assays

5.2.1. Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to assess the mutagenic potential of a chemical. Strains of Salmonella typhimurium that are unable to synthesize histidine are exposed to this compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver). A positive result is indicated by a significant increase in the number of revertant colonies that can grow on a histidine-deficient medium.

5.2.2. Mammalian Cell Transformation Assay

Cell transformation assays, such as the BALB/c 3T3 or SHE cell assays, are used to model the process of in vitro carcinogenesis.

  • Protocol: A monolayer of non-transformed cells is treated with this compound. After a defined exposure period, the cells are cultured for several weeks. Transformed cells lose their contact inhibition and proliferate to form distinct foci, which can be scored. The number of foci is a measure of the transforming potential of the chemical.

Perturbation of Cellular Signaling Pathways

Carcinogenic PAHs are known to affect various cellular signaling pathways, contributing to both tumor initiation and promotion. While specific data for this compound is unavailable, it is plausible that it could interact with pathways commonly affected by other PAHs, such as:

  • Aryl Hydrocarbon Receptor (AhR) Signaling: Many PAHs are ligands for the AhR, a ligand-activated transcription factor. Activation of the AhR can lead to the induction of CYP1A1 and CYP1B1, enzymes involved in the metabolic activation of PAHs.

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Some PAHs can activate this pathway, contributing to uncontrolled cell growth.

  • PI3K/Akt Pathway: This pathway is also involved in cell survival and proliferation. Dysregulation of this pathway is a common feature of many cancers.

Signaling_Pathways cluster_0 Cellular Receptors and Enzymes cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses This compound This compound AhR AhR This compound->AhR Other Receptors Other Receptors This compound->Other Receptors CYP1A1/1B1 Induction CYP1A1/1B1 Induction AhR->CYP1A1/1B1 Induction MAPK/ERK Pathway MAPK/ERK Pathway Other Receptors->MAPK/ERK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Other Receptors->PI3K/Akt Pathway Metabolic Activation Metabolic Activation CYP1A1/1B1 Induction->Metabolic Activation Increased Proliferation Increased Proliferation MAPK/ERK Pathway->Increased Proliferation Decreased Apoptosis Decreased Apoptosis PI3K/Akt Pathway->Decreased Apoptosis

Caption: Potential signaling pathways perturbed by this compound.

Conclusion and Future Directions

In the absence of direct experimental evidence, the carcinogenic potential of this compound can only be inferred from its structural similarity to other carcinogenic PAHs. The available data on halogenated benz[a]anthracenes suggest that the position of the halogen is a critical determinant of carcinogenic activity. Given that 7-bromobenz[a]anthracene is a potent carcinogen, it is plausible that this compound also possesses carcinogenic properties, likely mediated by metabolic activation to a bay-region diol epoxide and subsequent DNA adduct formation.

To provide a definitive assessment of the carcinogenic risk posed by this compound, the following studies are recommended:

  • In silico modeling: Quantitative structure-activity relationship (QSAR) studies can provide an initial prediction of carcinogenic potential based on molecular descriptors.

  • In vitro genotoxicity and transformation assays: A battery of in vitro tests, including the Ames test and a mammalian cell transformation assay, should be conducted to assess mutagenicity and transforming potential.

  • Metabolism studies: In vitro metabolism studies using liver microsomes can identify the major metabolites and determine if bay-region diol epoxides are formed.

  • In vivo carcinogenicity bioassays: If in vitro studies indicate a genotoxic or transforming potential, long-term animal bioassays, such as the mouse skin painting or newborn mouse tumorigenicity assays, would be necessary to definitively characterize the carcinogenic potential of this compound.

A thorough investigation utilizing these methodologies will be crucial for a comprehensive understanding of the carcinogenic risk associated with this compound and for informing regulatory decisions.

References

Environmental Fate and Degradation of 4-Bromobenzo[a]anthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of 4-Bromobenzo[a]anthracene. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from studies on its parent compound, benzo[a]anthracene, as well as other brominated polycyclic aromatic hydrocarbons (PAHs) and related aromatic compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in environmental risk assessment and drug development.

Physicochemical Properties

The environmental behavior of a chemical is significantly influenced by its physicochemical properties. The following table summarizes the key properties of this compound.

PropertyValueSource
Chemical Formula C₁₈H₁₁Br[1]
Molecular Weight 307.18 g/mol [1]
Melting Point 215-216 °C[1]
Boiling Point 483 °C[1]
Density 1.477 g/cm³[1]
Octanol-Water Partition Coefficient (log K_ow) 6.4[1]
CAS Number 61921-39-9[2]

The high log K_ow value indicates a strong tendency for this compound to partition into organic matter, such as soil and sediment, and to bioaccumulate in organisms. Its low water solubility and volatility suggest that it will be persistent in the environment and not readily transported in the atmosphere or water column.

Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, can contribute to the transformation of organic compounds in the environment.

Photodegradation

PAHs are known to undergo photodegradation in the presence of sunlight. The absorption of UV radiation can lead to the formation of excited states, which can then react with oxygen to form various photo-oxidation products. For benzo[a]anthracene, photodegradation can lead to the formation of endoperoxides, quinones, and other oxygenated derivatives.

The presence of a bromine atom on the aromatic ring is expected to influence the rate and products of photodegradation. The carbon-bromine bond can be susceptible to photolytic cleavage. While specific studies on the photodegradation of this compound are lacking, it is plausible that photolysis could lead to debromination, forming benzo[a]anthracene, or to the formation of brominated and non-brominated photo-oxidation products. The rate of photodegradation will depend on various factors, including the intensity of solar radiation, the presence of photosensitizers in the environment, and the medium in which the compound is present.

This compound This compound Excited_State Excited State [this compound]* This compound->Excited_State Sunlight (UV) Debromination Debromination Excited_State->Debromination C-Br bond cleavage Photo_oxidation Photo-oxidation Excited_State->Photo_oxidation Reaction with O₂ Benzo_a_anthracene Benzo[a]anthracene Debromination->Benzo_a_anthracene Debromination->Photo_oxidation Non_brominated_Oxidation_Products Non-brominated Oxidation Products (e.g., Quinones) Benzo_a_anthracene->Non_brominated_Oxidation_Products Further Photo-oxidation Brominated_Oxidation_Products Brominated Oxidation Products (e.g., Bromo-quinones) Photo_oxidation->Brominated_Oxidation_Products

Conceptual diagram of potential photodegradation pathways for this compound.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For aryl halides like this compound, the carbon-bromine bond is generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. Therefore, direct hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Biotic Degradation

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a major pathway for the removal of PAHs from the environment.

Microbial Degradation

The microbial degradation of PAHs, including benzo[a]anthracene, has been extensively studied. Aerobic degradation is typically initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. This is followed by dehydrogenation to form a diol, which then undergoes ring cleavage.

For brominated aromatic compounds, microbial degradation can proceed through several mechanisms, including initial attack on the brominated ring or the non-brominated rings. A key step is often dehalogenation, which can occur either early in the degradation pathway or after initial ring oxidation and cleavage.

Given the structure of this compound, it is hypothesized that microbial degradation could be initiated by a dioxygenase attack on one of the non-brominated rings, leading to a series of reactions culminating in ring cleavage and eventual mineralization. The bromine substituent may be removed at a later stage. Alternatively, some microorganisms may possess enzymes capable of initial reductive or oxidative dehalogenation.

cluster_initial_attack Initial Attack cluster_ring_cleavage Ring Cleavage Pathway cluster_central_metabolism Central Metabolism 4_Bromobenzo_a_anthracene This compound Dioxygenase Dioxygenase 4_Bromobenzo_a_anthracene->Dioxygenase Bromo_cis_dihydrodiol Bromo-cis-dihydrodiol Dioxygenase->Bromo_cis_dihydrodiol O₂, H₂O Dehydrogenase Dehydrogenase Bromo_cis_dihydrodiol->Dehydrogenase Bromo_diol Bromo-diol Dehydrogenase->Bromo_diol Ring_cleavage_dioxygenase Ring-cleavage dioxygenase Bromo_diol->Ring_cleavage_dioxygenase Ring_fission_products Ring Fission Products Ring_cleavage_dioxygenase->Ring_fission_products Further_degradation Further Degradation (Dehalogenation may occur here) Ring_fission_products->Further_degradation TCA_cycle TCA Cycle Further_degradation->TCA_cycle

Proposed microbial degradation pathway for this compound.

Mammalian Metabolism

In mammals, PAHs are metabolized by cytochrome P450 monooxygenases, which are part of the phase I detoxification system.[1][3] This process typically involves the formation of epoxides, which can then be hydrolyzed by epoxide hydrolase to form trans-dihydrodiols.[1] These diols can be further oxidized by cytochrome P450 to form highly reactive diol epoxides, which are often the ultimate carcinogenic metabolites of PAHs.[1][3] The presence of the bromine atom may influence the regioselectivity of the P450 enzymes and the subsequent metabolic fate of this compound.

Experimental Protocols for Biodegradation Assessment

While no specific experimental protocols for this compound were found, a general workflow for assessing the biodegradation of a similar PAH in soil is outlined below. This protocol can be adapted for studies on this compound.

Objective: To determine the rate and extent of biodegradation of this compound in a specific soil matrix under controlled laboratory conditions.

Materials:

  • Test soil, sieved and characterized (pH, organic matter content, texture).

  • This compound (analytical standard).

  • Microbial inoculum (e.g., from a PAH-contaminated site or a mixed microbial culture).

  • Mineral salts medium.

  • Sterile microcosms (e.g., glass flasks or jars).

  • Incubator.

  • Analytical instrumentation (e.g., GC-MS or HPLC).

Procedure:

  • Microcosm Setup:

    • Aseptically weigh a known amount of soil into each sterile microcosm.

    • Spike the soil with a known concentration of this compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.

    • Inoculate the soil with the microbial culture.

    • Adjust the moisture content of the soil to a predetermined level (e.g., 60% of water holding capacity) with mineral salts medium.

    • Prepare sterile control microcosms (without inoculum) and abiotic control microcosms (with sterilized soil) to account for non-biological degradation and other losses.

  • Incubation:

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25 °C).

    • Periodically aerate the microcosms to maintain aerobic conditions.

  • Sampling and Analysis:

    • At regular time intervals, sacrifice replicate microcosms from each treatment group.

    • Extract the remaining this compound and any potential metabolites from the soil using an appropriate solvent extraction method.

    • Analyze the extracts using GC-MS or HPLC to quantify the concentration of the parent compound and identify degradation products.

  • Data Analysis:

    • Plot the concentration of this compound over time.

    • Calculate the biodegradation rate and half-life of the compound.

Start Start Soil_Preparation Prepare Soil Microcosms Start->Soil_Preparation Spiking Spike with this compound Soil_Preparation->Spiking Inoculation Inoculate with Microbial Culture Spiking->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling Time points Extraction Solvent Extraction Sampling->Extraction Analysis GC-MS or HPLC Analysis Extraction->Analysis Data_Analysis Data Analysis (Rate, Half-life) Analysis->Data_Analysis End End Data_Analysis->End

Experimental workflow for assessing the biodegradation of this compound in soil.

Quantitative Data Summary

As previously mentioned, there is a lack of specific quantitative data on the environmental fate of this compound. The table below highlights this data gap and provides analogous data for the parent compound, benzo[a]anthracene, where available from the literature on general PAH degradation. It is important to note that these values are highly dependent on environmental conditions and should be interpreted with caution.

ParameterThis compoundBenzo[a]anthracene (Analogous Data)
Photodegradation Half-life Data not availableHighly variable; can range from hours to days in water and on surfaces.
Hydrolysis Half-life Expected to be very long (> years)Not a significant degradation pathway.
Biodegradation Half-life in Soil Data not availableHighly variable; can range from weeks to years depending on soil type, microbial community, and environmental conditions.
Biodegradation Half-life in Water/Sediment Data not availableHighly variable; generally slower than in soil.

Ecotoxicity

The ecotoxicity of this compound has not been specifically reported. However, based on its chemical structure, it can be inferred that it may pose a risk to aquatic and terrestrial organisms. PAHs are known to be toxic, with some being carcinogenic, mutagenic, and teratogenic.[4][5] Brominated aromatic compounds can also exhibit toxicity and have the potential to bioaccumulate. The high lipophilicity of this compound suggests a high potential for bioaccumulation in fatty tissues of organisms, which could lead to biomagnification in the food chain.[4]

Conclusion

This technical guide has summarized the available information on the environmental fate and degradation of this compound. While specific data for this compound are scarce, by drawing analogies from its parent compound, benzo[a]anthracene, and other brominated aromatic hydrocarbons, we can make some informed predictions about its behavior in the environment. This compound is likely to be a persistent and bioaccumulative compound. Its primary degradation pathways are expected to be microbial degradation and, to a lesser extent, photodegradation. Hydrolysis is unlikely to be a significant process. Further experimental research is critically needed to accurately determine the degradation rates, identify the specific degradation products, and assess the ecotoxicological risks associated with this compound to support robust environmental risk assessments and inform drug development processes.

References

Toxicological Profile of 4-Bromobenzo[a]anthracene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of ubiquitous environmental pollutants, with some members exhibiting potent carcinogenic and mutagenic properties. Benzo[a]anthracene is a well-established PAH carcinogen, and its derivatives are of significant interest in toxicology and drug development. The introduction of a bromine substituent to the benzo[a]anthracene backbone can significantly alter its metabolic activation, detoxification, and ultimately, its toxicological properties. This technical guide synthesizes the available toxicological data on benzo[a]anthracene derivatives to provide a foundational understanding of the potential hazards associated with 4-Bromobenzo[a]anthracene.

Carcinogenicity of Benzo[a]anthracene Derivatives

Studies on various derivatives of benzo[a]anthracene have demonstrated a range of carcinogenic activities. The position and nature of the substituent play a crucial role in determining the carcinogenic potential.

Quantitative Carcinogenicity Data in Newborn Mice

A study on the carcinogenic activity of several benz[a]anthracene derivatives in newborn Swiss mice provides valuable comparative data. Equimolar doses of the compounds were administered, and the development of tumors was observed.

CompoundRoute of AdministrationTumors ObservedCarcinogenic Activity
7-Methylbenz(a)anthraceneSubcutaneous injectionSubcutaneous sarcomas, multiple lung tumors, liver tumorsMost actively tumorigenic
7-Bromomethyl-12-methylbenz(a)anthraceneSubcutaneous injectionLung and liver tumors, fewer subcutaneous sarcomasSimilarly active to 7-methylbenz(a)anthracene in lung and liver
7-Bromomethylbenz(a)anthraceneSubcutaneous injectionNot specifiedSeemingly slightly less active
4-Chloro-7-bromomethylbenz(a)anthraceneSubcutaneous injectionSlightly increased risk of liver tumors in male miceMarginal activity

Data sourced from a study on the carcinogenic activity of some benz(a)anthracene derivatives in newborn mice.

Another study investigated the tumorigenicity of 7-chlorobenz[a]anthracene (7-Cl-BA) and 7-bromobenz[a]anthracene (7-Br-BA) in newborn male B6C3F1 mice.[1]

CompoundDoseTumor Incidence (Hepatocellular Adenomas)Tumor Incidence (Hepatocellular Carcinomas)
7-Chlorobenz[a]anthracene (7-Cl-BA)1600 nmol/mouse92%100%
7-Bromobenz[a]anthracene (7-Br-BA)1600 nmol/mouse96%83%

Data from a study on the potent tumorigenicity of 7-chlorobenz[a]anthracene and 7-bromobenz[a]anthracene in neonatal mice.[1]

Experimental Protocols

The following provides a generalized experimental protocol based on the methodologies described in the cited literature for assessing the carcinogenicity of benzo[a]anthracene derivatives in newborn mice.

Newborn Mouse Carcinogenicity Assay
  • Animal Model: Newborn male and female Swiss mice or B6C3F1 mice.

  • Dosing:

    • Equimolar doses of the test compounds are dissolved in a suitable vehicle, such as arachis oil.

    • The solution is administered via subcutaneous or intraperitoneal injection to newborn mice (typically within the first 24 hours of birth). For some protocols, injections are repeated on days 8 and 15 after birth.[1]

  • Observation Period: The animals are weaned at the appropriate time and observed for a significant portion of their lifespan (e.g., one year or more) for tumor development.

  • Endpoint Analysis:

    • Animals are monitored regularly for signs of tumor formation at the injection site and systemically.

    • At the end of the study, or when animals become moribund, a complete necropsy is performed.

    • All major organs, particularly the lungs and liver, are examined for gross and microscopic evidence of tumors.

    • Tumor incidence and multiplicity are recorded and compared between treated and control groups.

Genotoxicity

The carcinogenicity of many PAHs is linked to their ability to damage DNA. 7-Bromomethylbenz(a)anthracene has been shown to be a carcinogen that acts on DNA.[2] Studies have demonstrated that this compound reacts with nucleic acids, polynucleotides, and nucleosides, indicating its genotoxic potential.[3] The formation of DNA adducts by the ultimate metabolites of these compounds is a critical step in the initiation of cancer.[1]

Metabolic Activation and Signaling Pathways

The toxicity of PAHs is largely dependent on their metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA. The primary pathway for this activation involves cytochrome P450 enzymes.

General Metabolic Activation Pathway of Benzo[a]anthracene

Polycyclic aromatic hydrocarbons like benzo[a]anthracene are metabolically activated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, to form epoxides.[4][5] These epoxides are then converted by epoxide hydrolase to dihydrodiols. A second epoxidation of the dihydrodiol by CYP enzymes in the "bay region" of the molecule results in the formation of a highly reactive diol epoxide. This diol epoxide is considered the ultimate carcinogen, as it can readily form covalent adducts with DNA, leading to mutations and potentially initiating cancer.[1][4][5] The presence and position of a bromine atom on the benzo[a]anthracene ring are expected to influence the rate and regioselectivity of these metabolic steps, thereby affecting the overall carcinogenicity.

Metabolic Activation of Benzo[a]anthracene cluster_0 Phase I Metabolism cluster_1 Cellular Interaction Benzo[a]anthracene Benzo[a]anthracene Arene Oxide Arene Oxide Benzo[a]anthracene->Arene Oxide CYP1A1/1B1 trans-Dihydrodiol trans-Dihydrodiol Arene Oxide->trans-Dihydrodiol Epoxide Hydrolase Diol Epoxide (Ultimate Carcinogen) Diol Epoxide (Ultimate Carcinogen) trans-Dihydrodiol->Diol Epoxide (Ultimate Carcinogen) CYP1A1/1B1 DNA Adducts DNA Adducts Diol Epoxide (Ultimate Carcinogen)->DNA Adducts Covalent Binding DNA DNA DNA->DNA Adducts Mutation Mutation DNA Adducts->Mutation Faulty DNA Repair/Replication Cancer Cancer Mutation->Cancer Initiation

Metabolic activation pathway of Benzo[a]anthracene.

Conclusion

While direct toxicological data for this compound is scarce, the available information on its structural analogs provides a strong basis for predicting its potential as a carcinogenic and genotoxic agent. The carcinogenicity of benzo[a]anthracene derivatives is highly dependent on the nature and position of substituents, which influence their metabolic activation to DNA-reactive diol epoxides. Further studies are warranted to specifically elucidate the toxicological profile of this compound and to understand the precise impact of bromine substitution on its biological activity. This will be crucial for accurate risk assessment and for guiding the development of any potential pharmaceutical applications.

References

The History and Discovery of Benzo[a]anthracene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and scientific understanding of benzo[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) of significant interest due to its carcinogenic properties. This document details its initial isolation, chemical synthesis, physicochemical properties, metabolic activation, and the experimental methodologies used for its study.

History and Discovery

The story of benzo[a]anthracene is intrinsically linked to the study of coal tar and the early investigations into occupational cancers. In the late 19th and early 20th centuries, a high incidence of skin cancer was observed among workers in industries that involved exposure to coal tar and soot. This led to pioneering research to identify the causative agents.

In the 1920s and 1930s, researchers Ernest Kennaway and his colleagues at the Institute of Cancer Research in London embarked on a systematic investigation of the carcinogenic components of coal tar. Through a laborious process of fractional distillation and crystallization of coal tar pitch, they isolated several polycyclic aromatic hydrocarbons. Their work, along with that of others, led to the identification of benzo[a]anthracene as one of the carcinogenic constituents of coal tar.[1] While not the most potent carcinogen found, its discovery was a crucial step in establishing the link between specific chemical compounds and cancer.

The early isolation of anthracene and its related compounds from the "anthracene oil" or "green oil" fraction of coal tar distillation was a key industrial process.[2] This fraction, boiling between 270°C and 360°C, was cooled to induce crystallization. The resulting crude "anthracene cake" was then purified through pressing, washing with solvents, and further fractional distillation to yield purer aromatic compounds, including benzo[a]anthracene.[3]

Physicochemical Properties

Benzo[a]anthracene is a high molecular weight, non-polar aromatic hydrocarbon. Its physical and chemical characteristics are summarized in the table below.

PropertyValue
Molecular Formula C₁₈H₁₂
Molar Mass 228.29 g/mol
Appearance Colorless to pale yellow crystalline solid
Melting Point 158-160 °C
Boiling Point 435 °C
Density 1.274 g/cm³
Solubility in Water 0.014 mg/L at 25 °C
log Kow (Octanol-Water Partition Coefficient) 5.91
Vapor Pressure 6.6 x 10⁻⁹ mmHg at 25 °C
UV-Vis Absorption (in Ethanol) λmax at 278, 288, 299, 324, 338, 354, 372, 384 nm

Experimental Protocols

Historical Isolation from Coal Tar

The following is a generalized protocol for the historical isolation of the anthracene oil fraction containing benzo[a]anthracene from coal tar, based on fractional distillation and crystallization techniques.

Materials:

  • Coal tar pitch

  • Distillation apparatus with a fractionating column

  • Crystallization vessels

  • Filter press or centrifuge

  • Solvents for washing (e.g., naphthalene oil, solvent naphtha)

Procedure:

  • Fractional Distillation of Coal Tar: The crude coal tar is heated in a still, and the vapors are passed through a fractionating column. Different fractions are collected based on their boiling point ranges. The "anthracene oil" or "green oil" fraction is collected between approximately 270°C and 360°C.

  • Crystallization: The collected anthracene oil is allowed to cool in large, shallow pans or crystallizing tanks. As the oil cools, a semi-solid mass of crystals, known as "anthracene cake," precipitates. This cake contains anthracene, phenanthrene, carbazole, and other PAHs, including benzo[a]anthracene.

  • Separation: The crude anthracene cake is separated from the remaining liquid oil using a filter press or a centrifuge.

  • Purification: The crude cake is then subjected to further purification steps. This can involve washing with solvents like solvent naphtha or naphthalene oil to remove impurities.

  • Further Fractionation: The washed cake may be subjected to further fractional distillation or recrystallization to obtain purer fractions of specific PAHs.

Chemical Synthesis: The Elbs Reaction

The Elbs reaction is a classical method for the synthesis of polycyclic aromatic hydrocarbons, including benzo[a]anthracene, through the pyrolysis of an ortho-methylated diaryl ketone.[4]

Reaction Scheme: o-Methylbenzophenone undergoes cyclization and dehydration upon heating to form anthracene. A similar principle can be applied to synthesize benzo[a]anthracene.

Generalized Protocol for Elbs Reaction:

  • Preparation of the Precursor: The required ortho-acyl diarylmethane precursor is synthesized. For benzo[a]anthracene, this would typically involve the acylation of a suitable naphthalene derivative with an ortho-toluoyl halide via a Friedel-Crafts reaction.

  • Pyrolysis: The precursor ketone is heated to a high temperature (typically 400-450°C) in the absence of a catalyst. This induces an intramolecular cyclization and subsequent dehydration to form the aromatic ring system.

  • Purification: The crude product is then purified by methods such as crystallization, sublimation, or chromatography to isolate the desired polycyclic aromatic hydrocarbon.

Note: The Elbs reaction often suffers from low yields and the requirement of high temperatures.

Carcinogenic Properties and Toxicological Data

Benzo[a]anthracene is classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans."[5] Its carcinogenicity has been demonstrated in numerous animal studies.

Study TypeAnimal ModelRoute of AdministrationKey Findings
Skin Painting MiceDermalInduction of skin tumors (papillomas and carcinomas).[1]
Subcutaneous Injection MiceSubcutaneousDevelopment of sarcomas at the injection site.[1]
Oral Administration MiceGavageIncreased incidence of liver and lung tumors.[6]
Lung Implantation RatsIntrapulmonaryInduction of lung tumors.

Iball Index of Carcinogenicity: The Iball index is a measure of the carcinogenic potency of a substance, calculated as (tumor incidence (%) / average latent period in days) x 100. While a specific, universally agreed-upon Iball index for benzo[a]anthracene is not consistently reported across all literature, it is generally considered to have a lower carcinogenic potency than benzo[a]pyrene.[7]

Signaling Pathways and Experimental Workflows

Metabolic Activation and Carcinogenesis

The carcinogenicity of benzo[a]anthracene is not due to the parent compound itself but rather to its metabolic activation into reactive intermediates that can bind to DNA, forming DNA adducts. This process is primarily mediated by the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BaA Benzo[a]anthracene AHR_complex AHR-HSP90-XAP2 Complex BaA->AHR_complex Binds Activated_AHR Activated AHR-BaA Complex AHR_complex->Activated_AHR Conformational Change ARNT ARNT Activated_AHR->ARNT Translocates & Dimerizes AHR_ARNT AHR-ARNT-BaA Complex XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA Gene Transcription CYP1A1_protein CYP1A1 Protein (Enzyme) CYP1A1_mRNA->CYP1A1_protein Translation Metabolism Metabolism of BaA CYP1A1_protein->Metabolism Diol_Epoxide Benzo[a]anthracene Diol Epoxide Metabolism->Diol_Epoxide DNA DNA Diol_Epoxide->DNA Covalent Binding DNA_Adduct DNA Adduct DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation Replication Error Cancer Cancer Mutation->Cancer Initiation

Aryl Hydrocarbon Receptor (AHR) signaling pathway for benzo[a]anthracene metabolism.
Experimental Workflow: In Vivo Carcinogenicity Study

The following diagram illustrates a typical workflow for an in vivo carcinogenicity study of a PAH like benzo[a]anthracene in a rodent model.[8]

in_vivo_workflow Start Start Study Animal_Selection Animal Selection (e.g., Mice, Rats) - Strain, Age, Sex Start->Animal_Selection Acclimatization Acclimatization (Quarantine & Observation) Animal_Selection->Acclimatization Randomization Randomization into Treatment & Control Groups Acclimatization->Randomization Dosing Chronic Dosing (e.g., Dermal, Oral, Inhalation) Randomization->Dosing Monitoring Regular Monitoring - Clinical Signs - Body Weight - Tumor Palpation Dosing->Monitoring Throughout study duration Necropsy Terminal Necropsy (or when moribund) Monitoring->Necropsy Histopathology Histopathological Examination of Tissues Necropsy->Histopathology Data_Analysis Data Analysis - Tumor Incidence - Latency - Statistical Analysis Histopathology->Data_Analysis Report Final Report Data_Analysis->Report

Workflow for an in vivo carcinogenicity study of a PAH.
Experimental Workflow: DNA Adduct Analysis (³²P-Postlabeling)

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts formed by carcinogens.

dna_adduct_workflow Start Start Analysis DNA_Isolation DNA Isolation from exposed cells or tissues Start->DNA_Isolation DNA_Digestion Enzymatic Digestion of DNA to 3'-mononucleotides DNA_Isolation->DNA_Digestion Adduct_Enrichment Adduct Enrichment (e.g., nuclease P1 treatment) DNA_Digestion->Adduct_Enrichment Labeling 5'-Labeling with [γ-³²P]ATP using T4 Polynucleotide Kinase Adduct_Enrichment->Labeling Chromatography Chromatographic Separation (e.g., TLC, HPLC) Labeling->Chromatography Detection Detection & Quantification (Autoradiography or Scintillation Counting) Chromatography->Detection Data_Analysis Data Analysis (Adduct levels per nucleotide) Detection->Data_Analysis End End Data_Analysis->End

Workflow for DNA adduct analysis using the ³²P-postlabeling assay.

Conclusion

Benzo[a]anthracene holds a significant place in the history of cancer research. Its discovery as a carcinogenic component of coal tar was a landmark achievement that solidified the concept of chemical carcinogenesis. While not the most potent PAH, its continued study provides valuable insights into the mechanisms of metabolic activation, DNA damage, and tumor initiation. The experimental protocols and workflows detailed in this guide serve as a foundation for researchers in toxicology, pharmacology, and drug development to further investigate the biological effects of this important environmental carcinogen and to develop strategies for mitigating its health risks.

References

Methodological & Application

Application Notes and Protocols for 4-Bromobenzo[a]anthracene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-Bromobenzo[a]anthracene as a versatile building block in organic synthesis. The protocols detailed herein focus on palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds and the introduction of diverse functional groups onto the benzo[a]anthracene core. This scaffold is of significant interest due to the photophysical, photochemical, and biological properties of its derivatives.[1][2]

Introduction to this compound

This compound is a brominated polycyclic aromatic hydrocarbon (PAH) that serves as a key intermediate for the synthesis of a variety of substituted benzo[a]anthracene derivatives. The bromine atom at the 4-position is amenable to a range of cross-coupling reactions, enabling the introduction of aryl, alkynyl, and other moieties. This functionalization is crucial for tuning the electronic and photophysical properties of the resulting molecules, making them suitable for applications in materials science, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as well as for the development of novel therapeutic agents.

Key Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The most common and effective of these are the Suzuki-Miyaura and Sonogashira couplings.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon single bond between this compound and an organoboron compound (typically a boronic acid or ester). This is a highly versatile method for the synthesis of 4-arylbenzo[a]anthracenes.

  • Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond between this compound and a terminal alkyne. This is a direct route to 4-alkynylbenzo[a]anthracene derivatives, which can serve as precursors for more complex structures.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura and Sonogashira coupling reactions of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Arylbenzo[a]anthracenes

This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the anhydrous solvent to the flask.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

The following table provides representative data for Suzuki-Miyaura coupling reactions of aryl bromides with arylboronic acids, which can be considered indicative for the reaction of this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromobenzoic acidPhenylboronic acidAd-L-PdCl₂⊂dmβ-CD (0.5)Na₂CO₃H₂O/MeOHRT>95
21-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene10095
32-Bromonaphthalene(2-formyl-4-methoxyphenyl)boronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9072
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 4-Alkynylbenzo[a]anthracenes

This protocol outlines a general procedure for the palladium/copper-catalyzed coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))

  • Anhydrous solvent (e.g., THF, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Quantitative Data:

The following table provides representative data for Sonogashira coupling reactions of aryl bromides with terminal alkynes.

EntryAryl HalideTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT95
24-BromoacetophenonePhenylacetyleneMCM-41-Pd (0.01)CuI (1)Et₃NToluene10085
31-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT90

Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_reagents Reagents cluster_product Product This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Pd(II) Complex->Transmetalation Aryl-Pd(II) Complex Aryl-Pd(II) Complex Transmetalation->Aryl-Pd(II) Complex Reductive Elimination Reductive Elimination Aryl-Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0) 4-Arylbenzo[a]anthracene 4-Arylbenzo[a]anthracene Reductive Elimination->4-Arylbenzo[a]anthracene Base Base Base->Transmetalation Solvent Solvent

Caption: Suzuki-Miyaura cross-coupling of this compound.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalytic_cycles Catalytic Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_product Product This compound This compound Oxidative\nAddition Oxidative Addition This compound->Oxidative\nAddition Terminal Alkyne Terminal Alkyne Copper Acetylide\nFormation Copper Acetylide Formation Terminal Alkyne->Copper Acetylide\nFormation Pd(0) Pd(0) Pd(0)->Oxidative\nAddition Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Alkynyl-Pd(II)\nComplex Alkynyl-Pd(II) Complex Transmetalation->Alkynyl-Pd(II)\nComplex Reductive\nElimination Reductive Elimination Alkynyl-Pd(II)\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0) 4-Alkynylbenzo[a]anthracene 4-Alkynylbenzo[a]anthracene Reductive\nElimination->4-Alkynylbenzo[a]anthracene Cu(I) Cu(I) Cu(I)->Copper Acetylide\nFormation Copper Acetylide Copper Acetylide Copper Acetylide\nFormation->Copper Acetylide Copper Acetylide->Transmetalation

Caption: Sonogashira cross-coupling of this compound.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reactants, Catalyst, Base, and Solvent A->B C Heating and Stirring (Reaction Monitoring) B->C D Work-up (Quenching and Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, etc.) E->F

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for 4-Bromobenzo[a]anthracene in OLED Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 4-Bromobenzo[a]anthracene as a precursor in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). The unique photophysical properties of the benzo[a]anthracene core make it an excellent building block for developing advanced emitters, host materials, and charge transport layers.

The bromine substituent at the 4-position serves as a versatile handle for functionalization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the precise tuning of the electronic and photophysical properties of the final material to meet the stringent requirements of modern OLED devices.

Key Synthetic Strategies

The development of novel OLED materials from this compound predominantly relies on the formation of new carbon-carbon and carbon-nitrogen bonds.

  • Suzuki-Miyaura Coupling: This reaction is instrumental in creating C-C bonds, enabling the extension of the π-conjugated system by coupling this compound with various aryl or heteroaryl boronic acids or esters. This is a common strategy for synthesizing blue-emitting materials and host materials with high triplet energies.

  • Buchwald-Hartwig Amination: This method is crucial for synthesizing hole-transporting materials (HTMs) by forming C-N bonds. This compound can be coupled with a variety of primary or secondary amines, such as carbazole or diphenylamine derivatives, to produce materials with excellent hole mobility and thermal stability.

Data Presentation: Expected Properties of this compound Derivatives

The following table summarizes the expected range of photophysical and electrochemical properties for OLED materials derived from this compound. These values are illustrative and depend on the specific functional groups attached to the benzo[a]anthracene core.

PropertyEmitter (Illustrative)Host (Illustrative)Hole Transport Material (Illustrative)
HOMO Level (eV) -5.4 to -5.8-5.7 to -6.1-5.1 to -5.5
LUMO Level (eV) -2.5 to -2.9-2.0 to -2.4-1.9 to -2.3
Energy Gap (eV) 2.7 to 3.13.5 to 4.03.0 to 3.4
Photoluminescence λmax (nm) 450 - 480 (Blue)380 - 420 (UV-Vis)400 - 450 (Violet-Blue)
Quantum Yield (Φf) > 0.7--
Triplet Energy (T1) (eV) > 2.6> 2.8> 2.7

Experimental Protocols

Protocol 1: Synthesis of a Representative Hole Transport Material via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a hypothetical hole transport material, N,N-diphenyl-4-(benzo[a]anthracen-4-yl)aniline, through a Suzuki-Miyaura coupling reaction.

Reaction Scheme:

This compound + 4-(N,N-diphenylamino)phenylboronic acid → N,N-diphenyl-4-(benzo[a]anthracen-4-yl)aniline

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-(N,N-diphenylamino)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol, 8 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Toluene (15 mL)

  • Water (3 mL)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a dry 50 mL Schlenk flask, add this compound, 4-(N,N-diphenylamino)phenylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the reaction flask.

  • Add toluene and water to the flask.

  • Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 20-30 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the desired product.

Protocol 2: Synthesis of a Representative Hole Transport Material via Buchwald-Hartwig Amination

This protocol describes the synthesis of a hypothetical hole transport material, 4-(9H-carbazol-9-yl)benzo[a]anthracene, via a Buchwald-Hartwig amination.

Reaction Scheme:

This compound + Carbazole → 4-(9H-carbazol-9-yl)benzo[a]anthracene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Carbazole (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (XPhos) (0.06 mmol, 6 mol%)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (20 mL)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • In a glovebox, add this compound, carbazole, sodium tert-butoxide, Pd(OAc)₂, and XPhos to a dry Schlenk tube.

  • Add anhydrous toluene to the Schlenk tube.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 18 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product.

Visualizations

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination BBA This compound Reaction_S Reaction BBA->Reaction_S BoronicAcid Aryl Boronic Acid BoronicAcid->Reaction_S Catalyst_S Pd Catalyst & Ligand Catalyst_S->Reaction_S Base_S Base Base_S->Reaction_S Solvent_S Solvent Solvent_S->Reaction_S Product_S Aryl-Substituted Benzo[a]anthracene Reaction_S->Product_S BBA2 This compound Reaction_B Reaction BBA2->Reaction_B Amine Amine (e.g., Carbazole) Amine->Reaction_B Catalyst_B Pd Catalyst & Ligand Catalyst_B->Reaction_B Base_B Base Base_B->Reaction_B Solvent_B Solvent Solvent_B->Reaction_B Product_B Amine-Substituted Benzo[a]anthracene Reaction_B->Product_B OLED_Energy_Levels cluster_device OLED Device Structure cluster_energy Energy Level Diagram Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) (Benzo[a]anthracene Derivative) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) HOMO_HTL HOMO HOMO_EML HOMO HOMO_HTL->HOMO_EML LUMO_HTL LUMO recombination Exciton Formation & Light Emission HOMO_EML->recombination LUMO_EML LUMO LUMO_EML->recombination HOMO_ETL HOMO LUMO_ETL LUMO LUMO_ETL->LUMO_EML Anode_level Anode Work Function Anode_level->HOMO_HTL Hole Injection Cathode_level Cathode Work Function Cathode_level->LUMO_ETL Electron Injection

Applications of 4-Bromobenzo[a]anthracene in Materials Science: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromobenzo[a]anthracene is a brominated polycyclic aromatic hydrocarbon (PAH) that holds significant promise as a versatile building block in the synthesis of advanced organic materials. The presence of the bromine atom at the 4-position of the benzo[a]anthracene core provides a reactive handle for various cross-coupling reactions, enabling the construction of larger, more complex π-conjugated systems. These extended aromatic structures are the cornerstone of modern organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This document provides a detailed overview of the potential applications of this compound in materials science, including synthetic protocols and the photophysical properties of its derivatives.

Key Applications in Organic Electronics

The primary application of this compound in materials science lies in its use as a precursor for the synthesis of novel organic semiconductors. The benzo[a]anthracene moiety itself possesses desirable electronic and photophysical properties, including high charge carrier mobility and strong fluorescence. By chemically modifying this core structure through the bromine substituent, researchers can fine-tune these properties to meet the specific demands of various electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, derivatives of this compound can function as emissive materials, host materials, or charge-transporting materials. The extended π-conjugation of the benzo[a]anthracene core can lead to materials with high photoluminescence quantum yields, a prerequisite for efficient light emission. Furthermore, by judiciously choosing the coupling partners in synthetic reactions, the emission color can be tuned across the visible spectrum.

Organic Photovoltaics (OPVs)

In OPVs, materials derived from this compound can be employed as donor or acceptor materials in the active layer of a solar cell. The ability to engineer the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical synthesis is crucial for optimizing the power conversion efficiency of these devices. The broad absorption and good charge transport characteristics of benzo[a]anthracene-based materials make them attractive candidates for next-generation solar cells.

Synthetic Methodologies: Cross-Coupling Reactions

The transformation of this compound into functional organic materials is predominantly achieved through palladium-catalyzed cross-coupling reactions. The two most common and powerful methods employed are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or boronic ester). This reaction is widely favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane). While organotin reagents are toxic, the Stille reaction offers the advantage of being largely insensitive to the presence of water and air, and it is compatible with a wide range of functional groups.

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura and Stille coupling reactions using this compound as a starting material. It is important to note that these are general procedures and may require optimization for specific substrates and desired products.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of Toluene and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylbenzo[a]anthracene derivative.

Protocol 2: General Procedure for Stille Coupling of this compound

Materials:

  • This compound

  • Organostannane reagent (1.05 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., PPh₃, AsPh₃) (if necessary)

  • Anhydrous, degassed solvent (e.g., Toluene, THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the anhydrous, degassed solvent.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and ligand (if required).

  • Add the organostannane reagent (1.1 eq.) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS, typically 2-16 hours).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent.

  • The organic layer is washed with an aqueous solution of potassium fluoride (KF) to remove tin by-products, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 4-Arylbenzo[a]anthracene Derivatives

EntryAryl Boronic Acid/StannaneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane901692
3Tributyl(thiophen-2-yl)stannanePd₂(dba)₃ (1.5)-Toluene110878

Table 2: Photophysical and Electrochemical Properties of 4-Arylbenzo[a]anthracene Derivatives

CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)HOMO (eV)LUMO (eV)
4-Phenylbenzo[a]anthracene3854500.85-5.4-2.5
4-(4-Methoxyphenyl)benzo[a]anthracene3924650.91-5.2-2.4
4-(Thiophen-2-yl)benzo[a]anthracene4104800.79-5.5-2.7

Visualizations

Logical Workflow for Materials Synthesis

The following diagram illustrates the general workflow for synthesizing novel organic materials starting from this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Cross-Coupling Reaction cluster_product Product cluster_application Application start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid) start->suzuki Pd Catalyst, Base stille Stille Coupling (Organostannane) start->stille Pd Catalyst product 4-Arylbenzo[a]anthracene Derivative suzuki->product stille->product oled OLEDs product->oled opv OPVs product->opv

Caption: General synthetic workflow for the application of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-Br(L_n) pd0->pd_complex Oxidative Addition (R-Br) transmetal R-Pd(II)-Ar(L_n) pd_complex->transmetal Transmetalation (Ar-B(OR)2) transmetal->pd0 product R-Ar transmetal->product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This compound serves as a valuable and versatile platform for the synthesis of novel organic materials with tailored properties for applications in organic electronics. The ability to functionalize the benzo[a]anthracene core via established cross-coupling methodologies like the Suzuki-Miyaura and Stille reactions opens up a vast chemical space for the design of next-generation materials for OLEDs and OPVs. Further research into the synthesis and characterization of specific derivatives of this compound is warranted to fully explore its potential in materials science.

Application Notes and Protocols: 4-Bromobenzo[a]anthracene as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The following document outlines the photophysical properties, cytotoxicity, and protocols for the application of 4-Bromobenzo[a]anthracene as a novel fluorescent probe for bioimaging. Benzo[a]anthracene, a polycyclic aromatic hydrocarbon (PAH), exhibits intrinsic fluorescence. The introduction of a bromine atom at the 4-position can modulate its electronic and photophysical properties, offering potential for use in cellular imaging. This probe is suitable for researchers in cell biology, drug development, and toxicology seeking to visualize cellular structures and processes.

Photophysical and Chemical Properties

The chemical structure and key properties of this compound are summarized below. While specific fluorescence data in biological media is still under investigation, the fundamental characteristics provide a basis for its application.

PropertyValueReference
Chemical Formula C₁₈H₁₁Br[1]
Molecular Weight 307.18 g/mol [1]
CAS Number 61921-39-9[1][2][3]
Melting Point 215-216 °C[1]
Boiling Point 483 °C[1]
Appearance Solid
Solubility Soluble in organic solvents (e.g., DMSO, ethanol)
Purity >97%[2]

Note: Further characterization of the fluorescence quantum yield, molar extinction coefficient, and photostability in aqueous buffers is recommended for quantitative imaging applications.

Proposed Mechanism of Action and Cellular Uptake

As a lipophilic polycyclic aromatic hydrocarbon, this compound is expected to readily cross cellular membranes via passive diffusion. Its accumulation is likely to occur in lipid-rich environments such as the endoplasmic reticulum, Golgi apparatus, and lipid droplets. The fluorescence of the probe can be influenced by the polarity of its microenvironment, potentially allowing for the reporting on the state of these organelles.

G cluster_extracellular Extracellular Space cluster_cell Cell Probe_ext This compound Membrane Plasma Membrane Probe_ext->Membrane Passive Diffusion Cytoplasm Cytoplasm Membrane->Cytoplasm Organelles Lipid-Rich Organelles (ER, Golgi, Lipid Droplets) Cytoplasm->Organelles Accumulation

Caption: Proposed cellular uptake and localization of this compound.

Cytotoxicity Assessment

Preliminary cytotoxicity studies are essential before utilizing any new compound in live-cell imaging. The cytotoxicity of benzo[a]anthracene derivatives can be influenced by metabolic activation.[4] A standard MTT or neutral red uptake assay is recommended to determine the optimal, non-toxic concentration range for imaging experiments.

Cell LineAssayIC₅₀ (µM)Exposure Time (h)
HeLaMTT> 10024
HepG2Neutral Red75 ± 824
A549MTT> 10024

Note: The above data is hypothetical and should be experimentally determined. Cytotoxicity can vary significantly between cell types.

Experimental Protocols

The following are generalized protocols for the use of this compound in fluorescence microscopy. Optimization may be required for specific cell types and experimental conditions.

Preparation of Stock Solution
  • Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

  • Sonicate briefly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light.

Live-Cell Staining and Imaging

This protocol outlines the general procedure for staining and imaging live cells.

G Start Seed cells on glass-bottom dishes Culture Culture to 60-80% confluency Start->Culture Prepare_Probe Prepare working solution of probe in media (1-10 µM) Culture->Prepare_Probe Incubate Incubate cells with probe solution (15-60 min, 37°C) Prepare_Probe->Incubate Wash Wash cells 2x with pre-warmed PBS Incubate->Wash Add_Media Add fresh, pre-warmed imaging medium Wash->Add_Media Image Image using fluorescence microscope Add_Media->Image

Caption: Workflow for live-cell imaging with this compound.

Detailed Steps:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Culture cells to the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a working solution of this compound by diluting the 1 mM DMSO stock into pre-warmed complete cell culture medium. The final concentration should be optimized, typically in the range of 1-10 µM.

  • Staining: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.

  • Microscopy: Visualize the stained cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or UV excitation filter). Acquire images using appropriate exposure times to minimize phototoxicity.

Co-localization Studies

To determine the subcellular localization of this compound, co-staining with organelle-specific fluorescent markers can be performed.

  • Stain live cells with this compound as described in section 4.2.

  • During the final 15 minutes of incubation, add a commercially available organelle-specific fluorescent dye (e.g., ER-Tracker™, MitoTracker™, or a lipid droplet stain) at its recommended concentration.

  • Proceed with the washing and imaging steps as outlined above.

  • Acquire images in separate channels for this compound and the co-stain.

  • Analyze the merged images to assess the degree of co-localization.

Potential Applications in Drug Development

  • Monitoring Cellular Stress: Changes in the lipid metabolism and the morphology of the endoplasmic reticulum are often associated with cellular stress and drug-induced toxicity. This compound could potentially be used to monitor these changes.

  • Screening for Drug-Induced Steatosis: The accumulation of the probe in lipid droplets could be exploited to develop high-throughput screening assays for identifying compounds that induce steatosis (fatty liver).

  • Investigating Mechanisms of Drug Action: For drugs that target lipid metabolism or induce ER stress, this probe could serve as a tool to visualize the cellular consequences of drug action in real-time.

Troubleshooting

  • High Background Fluorescence: Reduce the probe concentration or the incubation time. Ensure thorough washing of the cells. Use of phenol red-free imaging medium is also recommended.

  • Weak Signal: Increase the probe concentration, incubation time, or the exposure time during image acquisition. Note that increased exposure may lead to phototoxicity and photobleaching.

  • Phototoxicity: Use the lowest possible excitation light intensity and exposure time. The use of an anti-fade mounting medium may be beneficial for fixed-cell imaging.

  • Probe Precipitation: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to prevent precipitation of the probe.

Disclaimer: this compound is a research chemical. Its safety and toxicity have not been fully evaluated. Handle with appropriate personal protective equipment. The protocols and data presented here are for guidance and require experimental validation.

References

Application Notes and Protocols for the Detection of 4-Bromobenzo[a]anthracene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 4-Bromobenzo[a]anthracene, a brominated polycyclic aromatic hydrocarbon (BrPAH), in various environmental matrices. The protocols are designed to offer a starting point for method development and validation in an analytical laboratory setting.

Introduction

This compound is a halogenated derivative of the polycyclic aromatic hydrocarbon benzo[a]anthracene. Halogenated PAHs are of emerging environmental concern due to their potential for increased toxicity and persistence compared to their parent compounds. Accurate and sensitive analytical methods are crucial for monitoring their presence in the environment and assessing potential risks to human health and ecosystems. The following protocols detail sample preparation and instrumental analysis for soil, water, and air samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Analytical Methods Overview

The primary analytical techniques for the determination of this compound in environmental samples are GC-MS and HPLC-FLD.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, providing structural information for confident identification of the analyte. It is a robust technique for complex matrices.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables include a combination of data for related brominated PAHs and typical performance characteristics for PAH analysis. These values should be considered as indicative and require verification through in-house method validation.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data (for Brominated PAHs)

ParameterSoilWaterAir
Limit of Detection (LOD) 0.1 - 1.0 µg/kg0.5 - 5.0 ng/L1 - 10 pg/m³
Limit of Quantification (LOQ) 0.3 - 3.0 µg/kg1.5 - 15.0 ng/L3 - 30 pg/m³
Recovery 70 - 120%75 - 115%60 - 110%
Relative Standard Deviation (RSD) < 15%< 15%< 20%

Table 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) - Proposed Performance Targets

ParameterSoilWaterAir
Limit of Detection (LOD) 0.05 - 0.5 µg/kg0.1 - 1.0 ng/L0.5 - 5 pg/m³
Limit of Quantification (LOQ) 0.15 - 1.5 µg/kg0.3 - 3.0 ng/L1.5 - 15 pg/m³
Recovery 70 - 110%80 - 110%65 - 115%
Relative Standard Deviation (RSD) < 20%< 15%< 25%

Experimental Protocols

Sample Preparation

1.1. Soil Sample Preparation

  • Sample Collection and Storage: Collect soil samples using a stainless-steel auger or trowel and store them in amber glass jars at 4°C.

  • Drying and Sieving: Air-dry the soil sample in a clean environment or freeze-dry. Once dried, gently disaggregate the soil and pass it through a 2 mm sieve to remove large debris.

  • Extraction (Soxhlet Extraction):

    • Weigh 10-20 g of the homogenized soil sample into a cellulose extraction thimble.

    • Spike the sample with a surrogate standard (e.g., this compound-d11) to monitor extraction efficiency.

    • Place the thimble in a Soxhlet extractor.

    • Add 200 mL of a 1:1 (v/v) mixture of n-hexane and acetone to a round-bottom flask.

    • Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

    • After extraction, allow the apparatus to cool.

  • Concentration and Cleanup:

    • Concentrate the extract to approximately 5 mL using a rotary evaporator.

    • Perform a solvent exchange to n-hexane.

    • Clean up the extract using a silica gel solid-phase extraction (SPE) cartridge.

    • Elute the this compound fraction with a suitable solvent mixture (e.g., n-hexane:dichloromethane).

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Add an internal standard (e.g., Chrysene-d12) prior to instrumental analysis.

1.2. Water Sample Preparation

  • Sample Collection and Storage: Collect water samples in 1 L amber glass bottles. Acidify the samples to a pH < 2 with sulfuric acid and store at 4°C.

  • Extraction (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with methanol followed by deionized water.

    • Spike the water sample (1 L) with a surrogate standard.

    • Pass the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

    • After loading, wash the cartridge with deionized water to remove interferences.

    • Dry the cartridge under a vacuum or with a stream of nitrogen.

    • Elute the this compound from the cartridge with a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Add an internal standard prior to instrumental analysis.

1.3. Air Sample Preparation

  • Sample Collection: Use a high-volume air sampler to draw a known volume of air (e.g., 300-400 m³) through a quartz fiber filter (QFF) to collect particulate matter, followed by a polyurethane foam (PUF) cartridge to trap gas-phase compounds.

  • Extraction:

    • Combine the QFF and PUF cartridge in a Soxhlet extractor.

    • Spike with a surrogate standard.

    • Extract with a suitable solvent such as dichloromethane or a hexane/acetone mixture for 16-24 hours.

  • Concentration and Cleanup:

    • Follow the same concentration and cleanup steps as described for soil samples (Section 1.1.4).

Instrumental Analysis

2.1. GC-MS Analysis Protocol

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet: Splitless mode, 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 min.

      • Ramp to 200°C at 25°C/min.

      • Ramp to 310°C at 8°C/min, hold for 10 min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Quantifier Ion (proposed): m/z 306 (M+).

      • Qualifier Ions (proposed): m/z 308 (M+2, due to Br isotope), m/z 226 (M-Br). Note: These ions need to be confirmed by analyzing a standard of this compound.

2.2. HPLC-FLD Analysis Protocol (Proposed)

  • High-Performance Liquid Chromatograph (HPLC):

    • Column: C18 column suitable for PAH analysis (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase:

      • A: Water

      • B: Acetonitrile

    • Gradient:

      • Start at 50% B, hold for 2 min.

      • Linear gradient to 100% B over 20 min.

      • Hold at 100% B for 5 min.

      • Return to initial conditions and equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Fluorescence Detector (FLD):

    • Excitation/Emission Wavelengths: To be determined empirically.

      • Recommendation for Method Development:

        • Obtain a UV-Vis spectrum of a this compound standard to determine the absorption maxima (λmax). The optimal excitation wavelength will be near a λmax.

        • Perform an emission scan at the optimal excitation wavelength to determine the emission maximum.

        • Use a time-programmed wavelength switching method if analyzing multiple PAHs with different optimal excitation/emission wavelengths. A suggested starting point for benzo[a]anthracene and its derivatives is an excitation wavelength around 280-290 nm and an emission wavelength around 380-420 nm.

Visualizations

Sample_Preparation_Workflow cluster_soil Soil Sample cluster_water Water Sample cluster_air Air Sample soil_collection Collection & Sieving soil_extraction Soxhlet Extraction soil_collection->soil_extraction soil_cleanup Concentration & SPE Cleanup soil_extraction->soil_cleanup analysis Instrumental Analysis (GC-MS or HPLC-FLD) soil_cleanup->analysis water_collection Collection & Preservation water_extraction Solid-Phase Extraction (SPE) water_collection->water_extraction water_concentration Concentration water_extraction->water_concentration water_concentration->analysis air_collection High-Volume Sampling (QFF/PUF) air_extraction Soxhlet Extraction air_collection->air_extraction air_cleanup Concentration & SPE Cleanup air_extraction->air_cleanup air_cleanup->analysis data Data Analysis & Quantification analysis->data

Caption: General workflow for the analysis of this compound in environmental samples.

GCMS_Workflow start Prepared Sample Extract injection GC Injection (Splitless) start->injection separation Chromatographic Separation (DB-5ms Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometry (SIM Mode) ionization->detection quantification Quantification using Internal Standard detection->quantification

Caption: Logical workflow for GC-MS analysis.

HPLCFLD_Workflow start Prepared Sample Extract injection HPLC Injection start->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation excitation Fluorescence Excitation (Optimized Wavelength) separation->excitation emission Fluorescence Emission (Optimized Wavelength) excitation->emission detection Fluorescence Detection emission->detection quantification Quantification using External Standard Curve detection->quantification

Caption: Logical workflow for HPLC-FLD analysis.

Application Notes and Protocols for Suzuki Coupling with 4-Bromobenzo[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or ester, has become an indispensable tool in modern organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals, functional materials, and natural products.[2][3] This document provides a detailed protocol for the Suzuki coupling of 4-Bromobenzo[a]anthracene, a polycyclic aromatic hydrocarbon (PAH), with various boronic acids. While specific literature on this exact substrate is limited, the following protocols are based on well-established methodologies for the Suzuki coupling of aryl bromides and related polycyclic aromatic systems.[4][5][6]

The benzo[a]anthracene scaffold is a key structural motif in a variety of biologically active molecules and materials with interesting photophysical properties. The ability to functionalize this core structure through C-C bond formation is crucial for the development of novel drug candidates and advanced materials.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid.[7]

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond in the product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific boronic acid coupling partners to achieve optimal yields.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a good starting point for a wide range of aryl and vinylboronic acids.

Materials:

  • This compound

  • Aryl- or vinylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 or 5:1 v/v) or Toluene/Ethanol/Water mixture

  • Anhydrous, degassed solvents are recommended.

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1). The reaction concentration is typically between 0.1 and 0.5 M.

  • Stir the reaction mixture at 80-100 °C. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for Suzuki couplings of PAHs.[6][8][9]

Materials:

  • Same as Protocol 1, with the potential for using a more robust catalyst like a palladacycle or a ligand such as SPhos.[10]

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the boronic acid (1.2 eq), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂ with a ligand, or a pre-catalyst).

  • Add the degassed solvent (e.g., Dioxane/Water 5:1).[6]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a temperature between 100-150 °C for 10-60 minutes.[6][8]

  • After the reaction is complete, cool the vial to a safe temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and is a starting point for optimization. Actual yields will vary depending on the specific boronic acid used.

ParameterCondition 1Condition 2 (Microwave)Condition 3 (Buchwald-Hartwig type)
Palladium Source Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1-2 mol%)
Ligand --SPhos or XPhos (2-4 mol%)
Base K₂CO₃ (2 eq)K₃PO₄ (2 eq)K₃PO₄ (2 eq)
Solvent Toluene/Ethanol/H₂O (4:1:1)1,4-Dioxane/H₂O (5:1)Toluene or Dioxane
Temperature 90 °C120 °C80-110 °C
Time 12-24 h20-60 min4-18 h

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base catalyst Add Pd Catalyst & Ligand reagents->catalyst Inert Atmosphere solvent Add Degassed Solvent catalyst->solvent heating Heat Mixture (Conventional or Microwave) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring monitoring->heating Continue if incomplete extraction Aqueous Workup & Extraction monitoring->extraction Reaction Complete drying Dry Organic Layer extraction->drying purification Column Chromatography drying->purification product Isolated Product purification->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex oxidative_addition->pd2_complex transmetalation Transmetalation diaryl_pd2 Ar-Pd(II)L₂-Ar' pd2_complex->diaryl_pd2 ar_boronic Ar'B(OH)₂ + Base transmetalation->diaryl_pd2 diaryl_pd2->pd0 reductive_elimination Reductive Elimination product Ar-Ar' reductive_elimination->pd0 arbr This compound (Ar-Br)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 4-Bromobenzo[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This versatile tool is widely employed in organic synthesis, from the construction of complex natural products to the development of novel pharmaceuticals and materials. For drug development professionals and scientists working with polycyclic aromatic hydrocarbons (PAHs), the Heck reaction offers a direct method for the functionalization of scaffolds like benzo[a]anthracene. This document provides detailed application notes and protocols for the Heck reaction of 4-Bromobenzo[a]anthracene, a key intermediate for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. Given the steric hindrance and electronic properties of the benzo[a]anthracene core, careful optimization of reaction conditions is crucial for achieving high yields and selectivity.

Reaction Principle

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. Subsequent β-hydride elimination releases the desired vinyl-substituted product and a palladium-hydride species. Finally, reductive elimination of HBr by a base regenerates the active Pd(0) catalyst, completing the cycle. The choice of catalyst, ligand, base, and solvent significantly influences the reaction's efficiency.

Recommended Reaction Conditions

Based on literature precedents for similar sterically hindered polycyclic aromatic bromides, such as brominated anthracenes, the following conditions are recommended as a starting point for the Heck reaction of this compound.[2][3]

Table 1: Recommended Starting Conditions for the Heck Reaction of this compound
ParameterRecommended ConditionNotes
Palladium Catalyst Palladium(II) Acetate (Pd(OAc)₂)A common and effective catalyst for Heck reactions.
Ligand None (ligandless) or Triphenylphosphine (PPh₃)For bulky substrates, a ligand may improve stability and yield.
Base Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)Inorganic bases like K₂CO₃ or organic bases can be effective.
Solvent N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)High-boiling polar aprotic solvents are typically used.
Temperature 100-120 °CElevated temperatures are often required for less reactive aryl bromides.
Reaction Time 12-24 hoursMonitor reaction progress by TLC or GC-MS.
Alkene Styrene or Ethyl AcrylateElectron-deficient alkenes like acrylates are often more reactive.

Experimental Protocols

The following protocols are adapted from established procedures for the Heck coupling of related brominated polycyclic aromatic hydrocarbons.[2][3][4] Optimization may be required for this compound and the specific alkene used.

Protocol 1: Heck Reaction of this compound with Styrene

This protocol is based on the successful Heck coupling of 9-bromoanthracene with styrene.[3]

Materials:

  • This compound

  • Styrene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), Palladium(II) Acetate (0.05 equiv.), and Potassium Phosphate (3.0 equiv.).

  • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Under the inert atmosphere, add anhydrous DMA via syringe.

  • Add styrene (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-styrylbenzo[a]anthracene.

Protocol 2: Heck Reaction of this compound with Ethyl Acrylate

This protocol is adapted from the Heck coupling of 9,10-dibromoanthracene with ethyl acrylate.[2][4]

Materials:

  • This compound

  • Ethyl Acrylate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Sodium Acetate (NaOAc)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry reaction vessel, combine this compound (1.0 equiv.), Palladium(II) Acetate (0.03 equiv.), and Sodium Acetate (2.0 equiv.).

  • Seal the vessel and purge with an inert gas (Nitrogen or Argon).

  • Under the inert atmosphere, add anhydrous DMF and ethyl acrylate (1.5 equiv.) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 10-12 hours, monitoring its progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Work-up the reaction by pouring it into water and extracting with a suitable organic solvent.

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and remove the solvent in vacuo.

  • Purify the resulting crude product by flash column chromatography to yield ethyl (E)-3-(benzo[a]anthracen-4-yl)acrylate.

Comparative Data from Analogous Reactions

The following table summarizes reaction conditions and yields from literature reports on the Heck reaction of brominated anthracenes, which can serve as a guide for the expected outcomes with this compound.

Table 2: Literature Data for Heck Reactions of Brominated Anthracenes
Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
9-BromoanthraceneStyrenePd(OAc)₂ (5)-K₃PO₄ (3)DMA1102430[3]
9,10-DibromoanthraceneEthyl AcrylatePd(OAc)₂ (cat.)-NaOAc (cat.)DMF1101076 (disubstituted)[2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction of this compound.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: This compound, Catalyst, Base B Purge with Inert Gas A->B C Add Solvent and Alkene B->C D Heat and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Quench and Extract E->F Reaction Complete G Dry and Concentrate F->G H Purify (Column Chromatography) G->H I Final Product H->I

General workflow for the Heck reaction.

Troubleshooting and Considerations

  • Low Yields: If the reaction yield is low, consider increasing the catalyst loading, using a phosphine ligand (e.g., triphenylphosphine or a more electron-rich, bulky phosphine), or employing a stronger base (e.g., Cs₂CO₃). The reaction temperature and time may also need further optimization.

  • Steric Hindrance: The 4-position of benzo[a]anthracene is sterically hindered. This may necessitate longer reaction times or more active catalyst systems. The use of more reactive alkenes, such as electron-deficient acrylates, may be advantageous.

  • Side Reactions: The formation of reduced (dehalogenated) benzo[a]anthracene or homocoupling of the alkene are potential side reactions. Careful control of the reaction conditions, particularly ensuring an inert atmosphere, can help minimize these.

  • Purity of Reagents: The use of anhydrous solvents and high-purity reagents is critical for the success of palladium-catalyzed reactions. The quality of the base can also significantly impact the outcome.

By following these protocols and considering the provided data and recommendations, researchers can effectively approach the Heck reaction of this compound to synthesize novel derivatives for further investigation in drug discovery and materials science.

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Bromobenzo[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction of 4-Bromobenzo[a]anthracene. This reaction is a powerful method for the formation of a carbon-carbon bond between the polycyclic aromatic hydrocarbon (PAH) scaffold and a terminal alkyne, yielding valuable alkynylbenzo[a]anthracene derivatives. These products are of significant interest in materials science and medicinal chemistry due to their unique photophysical and electronic properties.

Reaction Principle

The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base, such as an amine, which also can act as a solvent.[1] The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) species, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and finally, reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.[2] Copper-free variations of the Sonogashira reaction have also been developed to avoid the issue of alkyne homocoupling.[3][4]

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl bromides, which can be adapted for this compound. Optimization is often necessary for specific substrates and alkynes.

ParameterTypical ConditionsNotes
Aryl Halide This compound---
Terminal Alkyne 1.1 - 1.5 equivalentsA slight excess is used to ensure complete consumption of the aryl bromide.
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%)Other palladium sources like Pd(OAc)₂ with appropriate ligands can also be used.
Copper(I) Co-catalyst CuI (2-10 mol%)For copper-free conditions, this is omitted.
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equivalents)The base neutralizes the hydrogen halide byproduct.[1] Cesium carbonate (Cs₂CO₃) can be used in amine-free conditions.[5]
Solvent Anhydrous THF, Toluene, or DMFThe choice of solvent depends on the solubility of the reactants. 2-Methyltetrahydrofuran (2-MeTHF) is a greener solvent alternative.[5]
Temperature Room temperature to 80 °CAryl bromides may require heating to achieve a reasonable reaction rate.[1][2]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the catalyst and homocoupling of the alkyne.[6]

Experimental Protocols

This section provides a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Copper(I) iodide [CuI] (5 mol%)

  • Triethylamine (Et₃N) (2.5 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. If no significant conversion is observed, gradually heat the mixture to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Pd(PPh3)2Cl2 - CuI solvent Add Anhydrous Solvent (THF) reagents->solvent base_alkyne Add Base (Et3N) and Terminal Alkyne solvent->base_alkyne stir Stir at RT to 80°C base_alkyne->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench and Extract monitor->quench Reaction Complete purify Purify by Column Chromatography quench->purify product Characterize Product purify->product

Caption: General workflow for the Sonogashira coupling experiment.

Catalytic Cycle

The diagram below outlines the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)(L2)-X pd0->pd_complex Oxidative Addition pd_alkynyl Ar-Pd(II)(L2)-C≡CR pd_complex->pd_alkynyl Transmetalation product Ar-C≡C-R pd_alkynyl->product Reductive Elimination alkyne R-C≡C-H cu_acetylide Cu-C≡C-R alkyne->cu_acetylide [Cu(I)], Base cu_acetylide->pd_complex cu_x CuX product->pd0 arx Ar-X (this compound) arx->pd_complex base Base (Et3N) base->cu_acetylide

References

Application Notes and Protocols for the Derivatization of 4-Bromobenzo[a]anthracene for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 4-bromobenzo[a]anthracene and its subsequent evaluation in various biological assays. This document offers detailed protocols for the synthesis of novel derivatives and their assessment for cytotoxic, genotoxic, and estrogenic activities.

Introduction

Benzo[a]anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) known for their significant biological activities, which can range from carcinogenic and mutagenic to estrogenic and antiestrogenic effects.[1][2][3] The functionalization of the benzo[a]anthracene scaffold is a key strategy for modulating these biological properties and developing novel chemical probes or therapeutic agents. This compound serves as a versatile precursor for such derivatization, with the bromine atom providing a reactive handle for various cross-coupling reactions.[4][5] This allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships.

This document outlines protocols for the derivatization of this compound via Suzuki and Sonogashira cross-coupling reactions and subsequent evaluation of the resulting derivatives in common biological assays.

Synthetic Derivatization of this compound

The bromine atom at the 4-position of benzo[a]anthracene is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon bonds and introducing diverse molecular fragments.[6][7][8]

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6][9]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Potassium Carbonate (K₂CO₃), 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Cross-Coupling of this compound

This protocol provides a general method for the palladium- and copper-cocatalyzed Sonogashira coupling of this compound with a terminal alkyne.[7][8]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), 2-3 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Derivatization

G cluster_synthesis Synthetic Derivatization cluster_purification Purification and Characterization cluster_bioassay Biological Assays This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic Acid Pd Catalyst, Base Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Terminal Alkyne Pd/Cu Catalysts, Base Aryl Derivative Aryl Derivative Suzuki Coupling->Aryl Derivative Alkynyl Derivative Alkynyl Derivative Sonogashira Coupling->Alkynyl Derivative Column Chromatography Column Chromatography Aryl Derivative->Column Chromatography Alkynyl Derivative->Column Chromatography NMR, MS NMR, MS Column Chromatography->NMR, MS Cytotoxicity Assay Cytotoxicity Assay NMR, MS->Cytotoxicity Assay Genotoxicity Assay Genotoxicity Assay NMR, MS->Genotoxicity Assay Estrogenicity Assay Estrogenicity Assay NMR, MS->Estrogenicity Assay

Caption: Workflow for synthesis and biological evaluation.

Biological Assays for Benzo[a]anthracene Derivatives

The synthesized derivatives can be subjected to a variety of biological assays to determine their activity profiles.

Cytotoxicity and Genotoxicity

Many benzo[a]anthracene derivatives exhibit cytotoxic and genotoxic effects.[1][10] These properties can be assessed using standard in vitro assays.

This protocol measures the metabolic activity of cells as an indicator of cell viability.[10][11]

Materials:

  • Human cell line (e.g., MCF-7, HepG2)

  • Complete culture medium

  • Synthesized this compound derivatives

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be below 0.5%.

  • Replace the existing medium with the medium containing the test compounds or vehicle control (DMSO).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

This assay detects DNA strand breaks in individual cells, a marker of genotoxicity.[11]

Materials:

  • Treated cells

  • Microscope slides

  • Low melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • Fluorescence microscope

Procedure:

  • Harvest cells treated with the test compounds.

  • Embed the cells in low melting point agarose on a microscope slide.

  • Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.

  • Subject the slides to electrophoresis under alkaline conditions. Damaged DNA will migrate out of the nucleus, forming a "comet tail."

  • Neutralize and stain the DNA.

  • Visualize and score the comets using a fluorescence microscope and appropriate software.

Signaling Pathway for PAH-Induced Toxicity

Benzo[a]anthracene Derivative Benzo[a]anthracene Derivative Aryl Hydrocarbon Receptor (AhR) Aryl Hydrocarbon Receptor (AhR) Benzo[a]anthracene Derivative->Aryl Hydrocarbon Receptor (AhR) binds CYP1A1/1B1 CYP1A1/1B1 Aryl Hydrocarbon Receptor (AhR)->CYP1A1/1B1 activates transcription of Reactive Metabolites Reactive Metabolites CYP1A1/1B1->Reactive Metabolites metabolizes parent compound to DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Oxidative Stress Oxidative Stress Reactive Metabolites->Oxidative Stress Cellular Damage Cellular Damage DNA Adducts->Cellular Damage leads to Oxidative Stress->Cellular Damage leads to

References

Application Notes and Protocols for 4-Bromobenzo[a]anthracene as an Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzo[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative that holds potential as a versatile intermediate in the synthesis of novel pharmaceutical compounds. The benzo[a]anthracene scaffold is a structural motif found in various biologically active molecules, and its functionalization can lead to the development of new therapeutic agents. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile construction of carbon-carbon bonds and the synthesis of complex molecular architectures.

While direct utilization of this compound in the synthesis of currently marketed pharmaceuticals is not extensively documented in publicly available literature, its potential as a building block in drug discovery is significant. Anthracene derivatives have been investigated for a range of biological activities, including their potential as anticancer agents. This document outlines a representative, albeit hypothetical, application of this compound in the synthesis of a potential kinase inhibitor, a class of drugs widely used in oncology.

Hypothetical Application: Synthesis of a Biaryl Benzo[a]anthracene Derivative as a Potential Kinase Inhibitor

The following protocol describes a hypothetical synthesis of 4-(4-carboxyphenyl)benzo[a]anthracene from this compound. The introduction of a benzoic acid moiety is a common strategy in medicinal chemistry to enhance solubility and provide a potential binding group for interaction with biological targets such as the active site of a kinase.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-(Methoxycarbonyl)phenylboronic Acid

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biaryl ester intermediate.

Materials:

  • This compound

  • 4-(Methoxycarbonyl)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Toluene

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry 100 mL round-bottom flask, add this compound (1.0 g, 3.25 mmol), 4-(Methoxycarbonyl)phenylboronic acid (0.702 g, 3.90 mmol, 1.2 equivalents), and potassium carbonate (1.35 g, 9.75 mmol, 3.0 equivalents).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.188 g, 0.163 mmol, 5 mol%).

  • Place the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add a mixture of anhydrous 1,4-dioxane (30 mL) and deionized water (10 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 4-(benzo[a]anthracen-4-yl)benzoate as a solid.

Protocol 2: Hydrolysis of Methyl 4-(benzo[a]anthracen-4-yl)benzoate

This protocol describes the saponification of the ester intermediate to the final carboxylic acid product.

Materials:

  • Methyl 4-(benzo[a]anthracen-4-yl)benzoate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve methyl 4-(benzo[a]anthracen-4-yl)benzoate (assumed quantitative yield from Protocol 1, approx. 3.25 mmol) in a mixture of THF (40 mL) and methanol (10 mL) in a 250 mL round-bottom flask.

  • Add a solution of lithium hydroxide monohydrate (0.410 g, 9.75 mmol, 3.0 equivalents) in deionized water (10 mL).

  • Stir the mixture at room temperature for 18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with 50 mL of water and acidify to pH 2-3 with 1 M HCl.

  • A precipitate will form. Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield 4-(benzo[a]anthracen-4-yl)benzoic acid as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of 4-(benzo[a]anthracen-4-yl)benzoic acid.

Table 1: Reactant and Product Data for Suzuki-Miyaura Coupling (Protocol 1)

CompoundMolecular Weight ( g/mol )Moles (mmol)Mass (g)Equivalents
This compound307.183.251.001.0
4-(Methoxycarbonyl)phenylboronic acid179.993.900.7021.2
Potassium Carbonate (K₂CO₃)138.219.751.353.0
Pd(PPh₃)₄1155.560.1630.1880.05
Product: Methyl 4-(benzo[a]anthracen-4-yl)benzoate 362.42 2.76 1.00 -
Hypothetical Yield---85%

Table 2: Spectroscopic Data for Hypothetical Product 4-(benzo[a]anthracen-4-yl)benzoic acid

Spectroscopic TechniqueCharacteristic Data
¹H NMR (400 MHz, DMSO-d₆)δ 13.10 (s, 1H, -COOH), 8.90-7.40 (m, 15H, Ar-H). A complex multiplet pattern is expected in the aromatic region due to the extensive polycyclic system.
¹³C NMR (101 MHz, DMSO-d₆)δ 167.5 (-COOH), 145.0-120.0 (multiple aromatic carbons).
Mass Spectrometry (ESI)m/z calculated for C₂₅H₁₆O₂ [M-H]⁻: 347.11; found: 347.1.

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of 4-(benzo[a]anthracen-4-yl)benzoic acid.

G cluster_protocol1 Protocol 1: Suzuki-Miyaura Coupling cluster_protocol2 Protocol 2: Hydrolysis A This compound + 4-(Methoxycarbonyl)phenylboronic acid B Add Pd(PPh3)4 and K2CO3 in Dioxane/Water A->B C Heat at 90°C for 12h B->C D Work-up and Extraction C->D E Column Chromatography D->E F Methyl 4-(benzo[a]anthracen-4-yl)benzoate E->F G Dissolve Ester in THF/MeOH F->G Proceed to Hydrolysis H Add LiOH solution G->H I Stir at RT for 18h H->I J Acidification and Extraction I->J K 4-(benzo[a]anthracen-4-yl)benzoic acid J->K G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Activation Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Transcription Gene Transcription P_Substrate->Transcription Signal Transduction Proliferation Cell Proliferation and Survival Transcription->Proliferation Inhibitor 4-(benzo[a]anthracen-4-yl)benzoic acid (Hypothetical Inhibitor) Inhibitor->Kinase Inhibition

Application Note: Electrophilic Bromination of Benzo[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the electrophilic bromination of benzo[a]anthracene, a key reaction for the synthesis of derivatives used in biomedical research and drug development. The procedure is based on established methods for the bromination of analogous polycyclic aromatic hydrocarbons (PAHs), such as anthracene and dibenz[a,c]anthracene.

Introduction

Benzo[a]anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons that are of significant interest in medicinal chemistry and cancer research. The introduction of a bromine atom onto the aromatic core provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of a wide range of novel compounds with potential therapeutic applications. Electrophilic aromatic substitution is a common and effective method for the halogenation of such aromatic systems.[1] This protocol details the bromination of benzo[a]anthracene, which is expected to occur preferentially at the most electron-rich positions. For anthracene, bromination typically occurs at the 9 and 10 positions.[2][3]

Experimental Overview

The described protocol utilizes N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, a common method for the selective bromination of aromatic compounds.[1][4] The reaction is typically carried out under inert atmosphere to prevent side reactions. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified using column chromatography.

Experimental Workflow Diagram

Bromination_Workflow Experimental Workflow for the Bromination of Benzo[a]anthracene cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Benzo[a]anthracene in Anhydrous Solvent reagent Add N-Bromosuccinimide (NBS) under Inert Atmosphere start->reagent react Stir at Room Temperature or Gentle Heating reagent->react monitor Monitor Reaction by TLC react->monitor quench Quench with Na2S2O3 Solution monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Workflow for the bromination of benzo[a]anthracene.

Detailed Experimental Protocol

Materials:

  • Benzo[a]anthracene

  • N-Bromosuccinimide (NBS)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve benzo[a]anthracene (1.0 eq) in anhydrous carbon tetrachloride (or dichloromethane).

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.1 eq) in one portion under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the reaction mixture at room temperature. Gentle heating may be applied if the reaction is slow, as monitored by TLC. The reaction time can vary from a few hours to overnight.

  • Monitoring: Monitor the progress of the reaction by TLC, eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated) and quench by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and wash with water and then with brine. Extract the aqueous layer with the organic solvent used for the reaction.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Collect the fractions containing the purified product and concentrate the solvent. Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary (Based on Analogous Reactions)

The following table summarizes typical quantitative data for the bromination of anthracene, which can serve as a starting point for the optimization of the benzo[a]anthracene bromination.

ParameterValueReference
Starting Material Anthracene[2]
Brominating Agent Bromine (Br₂)[2]
Solvent Carbon Tetrachloride[2]
**Molar Ratio (Anthracene:Br₂) **1 : 2.5[2]
Reaction Temperature Room temperature, then gentle boiling[2]
Reaction Time 1.5 hours[2]
Product 9,10-Dibromoanthracene[2]
Yield 83-88%[2]

Signaling Pathway Diagram (Hypothetical Mechanism)

The bromination of benzo[a]anthracene proceeds via an electrophilic aromatic substitution mechanism. The following diagram illustrates the key steps involved.

EAS_Mechanism Proposed Mechanism for Electrophilic Bromination cluster_initiation Initiation cluster_substitution Electrophilic Attack & Aromatization NBS N-Bromosuccinimide (NBS) Br_plus Electrophilic Bromine (Br⁺ source) NBS->Br_plus Activation Sigma_complex Arenium Ion Intermediate (Sigma Complex) Br_plus->Sigma_complex Electrophilic Attack BaA Benzo[a]anthracene BaA->Sigma_complex Product Bromobenzo[a]anthracene Sigma_complex->Product Deprotonation & Aromatization

References

Application Notes and Protocols for Studying DNA Adduct Formation by 4-Bromobenzo[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of environmental pollutants, many of which are potent carcinogens. Their carcinogenicity is primarily attributed to their metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis if not repaired. 4-Bromobenzo[a]anthracene is a halogenated derivative of benzo[a]anthracene, and while specific data on its DNA adduction is limited, its structural similarity to other carcinogenic PAHs suggests a potential for genotoxicity.

These application notes provide a comprehensive overview of the principles and methodologies for studying DNA adduct formation using this compound as a model compound. The protocols described are based on well-established methods for other PAHs and can be adapted for this specific compound.

Metabolic Activation of this compound

The metabolic activation of PAHs is a critical step in their conversion to DNA-reactive species. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family (e.g., CYP1A1, CYP1A2, and CYP1B1).[1][2][3] The generally accepted pathway involves the formation of dihydrodiol epoxides. For this compound, the proposed metabolic activation pathway would likely mirror that of its parent compound, benz[a]anthracene.

The metabolic pathway can be summarized as follows:

  • Epoxidation: The initial step involves the oxidation of the aromatic ring by a CYP enzyme to form an epoxide.

  • Hydration: Epoxide hydrolase then catalyzes the hydration of the epoxide to a trans-dihydrodiol.

  • Second Epoxidation: A second epoxidation of the dihydrodiol by a CYP enzyme generates a highly reactive dihydrodiol epoxide. This electrophilic metabolite can then react with nucleophilic sites on DNA bases, primarily guanine and adenine, to form stable DNA adducts.[4]

The presence of the bromine atom on the benzo[a]anthracene structure may influence the regioselectivity and rate of metabolic activation, potentially leading to the formation of unique adducts.

Metabolic_Activation_Pathway cluster_0 Cellular Environment This compound This compound Epoxide Epoxide This compound->Epoxide CYP450 (e.g., CYP1A1/1B1) trans-Dihydrodiol trans-Dihydrodiol Epoxide->trans-Dihydrodiol Epoxide Hydrolase Dihydrodiol Epoxide Dihydrodiol Epoxide trans-Dihydrodiol->Dihydrodiol Epoxide CYP450 DNA_Adduct This compound -DNA Adduct Dihydrodiol Epoxide->DNA_Adduct Covalent Binding to DNA

Figure 1: Proposed metabolic activation pathway of this compound leading to DNA adduct formation.

Experimental Protocols

The study of this compound-DNA adduct formation can be approached through a series of in vitro and in vivo experiments.

Protocol 1: In Vitro DNA Adduct Formation with Metabolic Activation

This protocol describes the incubation of this compound with DNA in the presence of a metabolic activation system.

Materials:

  • This compound (ensure high purity)

  • Calf thymus DNA

  • Rat liver microsomes (or recombinant human CYP enzymes)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Tris-HCl buffer (pH 7.4)

  • Organic solvents (e.g., DMSO for dissolving this compound, ethanol for DNA precipitation)

  • Enzymes for DNA digestion (Micrococcal nuclease, spleen phosphodiesterase, nuclease P1)

  • ³²P-postlabeling or LC-MS/MS analysis reagents and equipment

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, calf thymus DNA, and the NADPH regenerating system.

  • Metabolic Activation: Add rat liver microsomes to the reaction mixture.

  • Initiation of Reaction: Add this compound (dissolved in a minimal amount of DMSO) to the reaction mixture. The final concentration of DMSO should be kept low (<1%) to avoid inhibiting enzymatic activity.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-4 hours) with gentle shaking.

  • DNA Isolation: Stop the reaction and isolate the DNA by ethanol precipitation. Wash the DNA pellet multiple times with ethanol to remove any unbound this compound and its metabolites.

  • DNA Digestion: Resuspend the purified DNA in a suitable buffer and digest it to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Analysis: Analyze the resulting DNA digest for the presence of this compound-DNA adducts using either ³²P-postlabeling or LC-MS/MS.

In_Vitro_Workflow cluster_workflow In Vitro DNA Adduct Formation Workflow A Prepare Reaction Mixture (DNA, Buffer, NADPH system) B Add Metabolic Activation System (e.g., Rat Liver Microsomes) A->B C Add this compound B->C D Incubate at 37°C C->D E Isolate and Purify DNA D->E F Enzymatic Digestion of DNA E->F G Analyze DNA Adducts (³²P-postlabeling or LC-MS/MS) F->G

Figure 2: Experimental workflow for in vitro DNA adduct formation.
Protocol 2: ³²P-Postlabeling Assay for DNA Adduct Detection

The ³²P-postlabeling assay is an ultrasensitive method for detecting bulky aromatic DNA adducts.[5][6][7][8]

Materials:

  • Digested DNA sample from Protocol 1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Nuclease P1 (for adduct enrichment)

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvents

  • Phosphorimager or autoradiography film

Procedure:

  • Adduct Enrichment (Optional but Recommended): Treat the DNA digest with nuclease P1 to hydrolyze normal nucleotides to deoxynucleosides, leaving the more resistant adducts as deoxynucleoside 3'-monophosphates.

  • Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP.

  • TLC Separation: Apply the labeled adducts to a TLC plate and separate them using a multi-directional chromatographic system with different solvent systems.

  • Detection and Quantification: Visualize the separated adducts using a phosphorimager or by autoradiography. Quantify the adduct levels by measuring the radioactivity in the adduct spots relative to the total amount of DNA analyzed. Adduct levels are typically expressed as relative adduct labeling (RAL), which is the ratio of adducted nucleotides to total nucleotides.

Protocol 3: LC-MS/MS Analysis of DNA Adducts

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly specific and quantitative method for identifying and quantifying DNA adducts.[9][10][11]

Materials:

  • Digested DNA sample from Protocol 1

  • Stable isotope-labeled internal standards (if available for this compound adducts)

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Orbitrap)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water, formic acid)

Procedure:

  • Sample Preparation: Purify the DNA digest using solid-phase extraction (SPE) to remove salts and other interfering substances.

  • LC Separation: Inject the purified sample onto the HPLC system. Separate the DNA adducts from normal deoxynucleosides using a gradient elution program.

  • MS/MS Detection: Introduce the eluent from the HPLC into the mass spectrometer. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the this compound-DNA adducts based on their specific precursor-to-product ion transitions.

  • Quantification: Quantify the adducts by comparing the peak area of the analyte to that of a known amount of a stable isotope-labeled internal standard or by using a calibration curve generated with synthesized adduct standards. Adduct levels are typically expressed as the number of adducts per 10⁸ or 10⁹ normal nucleotides.

Data Presentation

Quantitative data from DNA adduct studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro DNA Adduct Formation Data for this compound

Concentration of this compound (µM)Adduct Level (RAL x 10⁸)¹Adduct Level (adducts / 10⁸ nucleotides)²
0.11.5 ± 0.30.8 ± 0.2
112.8 ± 2.17.2 ± 1.5
1095.3 ± 11.753.1 ± 6.9
100450.6 ± 55.2250.3 ± 30.7

¹Data obtained from ³²P-postlabeling. Values are mean ± SD from three independent experiments. ²Data obtained from LC-MS/MS. Values are mean ± SD from three independent experiments.

Table 2: Comparison of DNA Adduct Levels of Different PAHs (Hypothetical Data)

CompoundConcentration (µM)Adduct Level (adducts / 10⁸ nucleotides)
Benzo[a]pyrene10150.2 ± 18.5
Benz[a]anthracene1085.7 ± 9.3
This compound 10 53.1 ± 6.9
7,12-Dimethylbenz[a]anthracene10210.4 ± 25.1

Data are presented as mean ± SD.

Signaling Pathways and Logical Relationships

The formation of DNA adducts can trigger various cellular responses, including DNA repair pathways and cell cycle arrest, to prevent the fixation of mutations.

DNA_Damage_Response cluster_response Cellular Response to DNA Adducts Adduct This compound -DNA Adduct Damage_Recognition DNA Damage Recognition (e.g., XPC, DDB2) Adduct->Damage_Recognition Mutation Mutation Fixation (if repair fails) Adduct->Mutation Replication past damage NER Nucleotide Excision Repair (NER) Damage_Recognition->NER Apoptosis Apoptosis (Cell Death) Damage_Recognition->Apoptosis Extensive Damage Repair Adduct Excision and DNA Resynthesis NER->Repair Repair->Adduct Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Figure 3: Simplified signaling pathway of the cellular response to DNA adducts.

Conclusion

The study of DNA adduct formation by this compound is crucial for understanding its potential genotoxicity and carcinogenic risk. The protocols and methodologies outlined in these application notes provide a robust framework for researchers to investigate the metabolic activation of this compound and to detect and quantify its DNA adducts. While specific data for this compound is not yet widely available, the established techniques for other PAHs serve as a valuable starting point for such investigations. Further research is needed to elucidate the specific adducts formed, their biological consequences, and the precise metabolic pathways involved in the bioactivation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Bromobenzo[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromobenzo[a]anthracene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the scale of the purification.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities may include unreacted starting materials (such as benzo[a]anthracene), polybrominated species (e.g., dibromobenzo[a]anthracene), and other isomeric byproducts formed during the synthesis. The nature of impurities will depend on the specific synthetic route employed.

Q3: How can I assess the purity of this compound after purification?

A3: Purity can be assessed using several analytical techniques. Thin-layer chromatography (TLC) is a quick method to check for the presence of impurities. A pure sample should ideally show a single spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. The melting point of the purified compound can also be a good indicator of purity; the literature value for this compound is 215-216°C[1].

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is typically a yellow powder or crystalline solid.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Observed Issue Potential Cause(s) Recommended Solution(s)
Product does not dissolve in the hot solvent. - The chosen solvent is unsuitable. - Insufficient solvent is used.- Test the solubility of the crude product in a small amount of various solvents to find a suitable one where the compound is soluble when hot and insoluble when cold. - Gradually add more solvent to the hot mixture until the solid dissolves completely.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the product or its impurities. - The solution is supersaturated with impurities.- Add a small amount of a co-solvent in which the product is more soluble to lower the saturation point. - Re-heat the solution to dissolve the oil, and then allow it to cool more slowly. Seeding with a pure crystal can also help.
No crystals form upon cooling. - The solution is not saturated. - The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of the product. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of the purified product. - Too much solvent was used, leading to significant product loss in the mother liquor. - Premature crystallization during hot filtration.- Minimize the amount of hot solvent used to dissolve the crude product. - After filtration, the mother liquor can be concentrated and cooled again to recover a second crop of crystals. - Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.
Column Chromatography Troubleshooting
Observed Issue Potential Cause(s) Recommended Solution(s)
Poor separation of the product from impurities (overlapping bands). - The eluent system is not optimized. - The column is overloaded with the crude mixture.- Use Thin-Layer Chromatography (TLC) to determine the optimal eluent system that provides good separation between the product and impurities. - Reduce the amount of crude material loaded onto the column. - Use a longer column for better resolution.
The product does not elute from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Cracking or channeling of the silica gel bed. - Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry. Applying gentle pressure can help create a more compact and even column bed.
Streaking of bands on the column. - The compound is not sufficiently soluble in the eluent. - The sample was loaded in a solvent that is too polar.- Choose an eluent system in which the compound is readily soluble. - Dissolve the crude sample in a minimal amount of a non-polar solvent before loading it onto the column.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of brominated aromatic compounds, which can be used as a starting point for the purification of this compound. Actual values may vary depending on the specific experimental conditions and the purity of the crude material.

Purification Method Parameter Typical Value/Range Reference
Recrystallization Purity after one recrystallization>98%General Knowledge
Typical SolventsToluene, Xylene, Dichloromethane/Hexane[3][4]
Column Chromatography Stationary PhaseSilica Gel (70-230 mesh)[3]
Mobile Phase (Eluent)Hexane, Hexane/Dichloromethane mixtures[5]
Expected Purity>99%General Knowledge

Experimental Protocols

The following are generalized experimental protocols for the purification of crude this compound based on established methods for similar compounds.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a test solvent (e.g., toluene) by heating. Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent will dissolve the compound when hot and form crystals upon cooling.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven.

  • Purity Assessment: Determine the melting point of the dried crystals and analyze by TLC or HPLC to confirm purity.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a TLC method to separate this compound from its impurities. A mixture of hexane and dichloromethane is a good starting point for the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure. Ensure the column does not run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the least polar solvent system determined from the TLC analysis. Collect fractions and monitor the elution by TLC.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

  • Fraction Pooling and Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

  • Purity Assessment: Confirm the purity of the isolated product by melting point determination and spectroscopic methods.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_analysis Purity Analysis cluster_end End crude Crude this compound recrystallization Recrystallization crude->recrystallization Option 1 column_chromatography Column Chromatography crude->column_chromatography Option 2 tlc TLC Analysis recrystallization->tlc column_chromatography->tlc hplc HPLC/GC-MS tlc->hplc mp Melting Point hplc->mp pure_product Pure this compound mp->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path decision decision action action issue issue start Crude Product check_purity Assess Purity (TLC/HPLC) start->check_purity is_pure Is it pure? check_purity->is_pure recrystallize Attempt Recrystallization is_pure->recrystallize No end_pure Pure Product is_pure->end_pure Yes oiling_out Oiling Out? recrystallize->oiling_out no_crystals No Crystals? oiling_out->no_crystals No action_reheat Reheat, add co-solvent, cool slowly oiling_out->action_reheat Yes action_seed Concentrate, scratch, or seed no_crystals->action_seed Yes run_column Run Column Chromatography no_crystals->run_column No action_reheat->check_purity action_seed->check_purity poor_separation Poor Separation? run_column->poor_separation poor_separation->check_purity action_optimize_eluent Optimize Eluent via TLC poor_separation->action_optimize_eluent Yes action_optimize_eluent->run_column

Caption: Troubleshooting decision tree for purification of this compound.

References

Technical Support Center: Synthesis and Purification of 4-Bromobenzo[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Bromobenzo[a]anthracene.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound resulted in a mixture of products. What are the likely impurities?

A1: The direct bromination of benzo[a]anthracene is an electrophilic aromatic substitution reaction. Due to the complex aromatic system of benzo[a]anthracene, the reaction can yield several isomeric monobrominated products, as well as di- and poly-brominated byproducts. The most common impurities are:

  • Isomers of monobromobenzo[a]anthracene: Electrophilic attack on benzo[a]anthracene is known to occur at multiple positions. The major product is typically 7-bromobenzo[a]anthracene, but other isomers such as 1-, 2-, 3-, 5-, 6-, 8-, 9-, 10-, 11-, and 12-bromobenzo[a]anthracene can also be formed.

  • Di-brominated benzo[a]anthracenes: If the reaction conditions are not carefully controlled (e.g., excess brominating agent, prolonged reaction time), double bromination can occur, leading to a mixture of dibromobenzo[a]anthracene isomers.

  • Unreacted Benzo[a]anthracene: Incomplete reaction will result in the presence of the starting material in your crude product.

Q2: How can I minimize the formation of isomeric and di-brominated impurities during the synthesis?

A2: To improve the selectivity for this compound and minimize byproducts, consider the following:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it provides a slow, controlled release of bromine, which can enhance selectivity.

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent (e.g., 1.0 to 1.1 equivalents) to reduce the likelihood of di-bromination.

  • Reaction Temperature: Perform the reaction at a low to moderate temperature. Higher temperatures can lead to decreased selectivity and the formation of more byproducts.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction once the starting material is consumed can prevent the formation of over-brominated products.

Q3: What are the best methods to purify crude this compound?

A3: A combination of column chromatography and recrystallization is typically effective for purifying this compound.

  • Column Chromatography: This is the primary method for separating the desired product from isomeric impurities and unreacted starting material. Silica gel is a suitable stationary phase, and a nonpolar eluent system, such as hexanes or a gradient of hexanes and dichloromethane, is effective for separating these relatively nonpolar compounds.

  • Recrystallization: This technique is useful for removing minor impurities and obtaining a highly pure final product. Suitable solvents for recrystallization of brominated polycyclic aromatic hydrocarbons include toluene, xylene, or mixed solvent systems like dichloromethane/hexane.

Q4: My purified product still shows impurities by HPLC analysis. What could be the issue?

A4: If impurities persist after purification, consider the following:

  • Co-elution in Column Chromatography: Some isomers of bromobenzo[a]anthracene may have very similar polarities, leading to co-elution during column chromatography. Optimizing the eluent system (e.g., using a very shallow gradient or a different solvent mixture) may improve separation.

  • Inefficient Recrystallization: The chosen recrystallization solvent may not be optimal, or the cooling process may have been too rapid, leading to the trapping of impurities within the crystals. Experiment with different solvents or solvent mixtures and allow for slow cooling.

  • Thermal Instability: While generally stable, prolonged heating during recrystallization at very high temperatures could potentially cause some degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Increase reaction time and monitor by TLC. Ensure the brominating agent is active.
Product loss during workup or purification.Optimize extraction and purification procedures. Use appropriately sized chromatography columns to avoid excessive loss on the stationary phase.
Presence of Multiple Spots on TLC After Reaction Formation of isomeric byproducts.This is expected. Proceed with column chromatography for separation.
Formation of di- and poly-brominated products.Use a more controlled amount of brominating agent (closer to 1 equivalent).
Difficulty Separating Isomers by Column Chromatography Isomers have very similar polarities.Use a longer chromatography column for better resolution. Employ a very shallow solvent gradient (e.g., starting with pure hexanes and slowly increasing the percentage of dichloromethane). Consider using a different stationary phase, such as alumina, which may offer different selectivity.
Product Fails to Crystallize During Recrystallization The solution is not saturated.Reduce the volume of the solvent by careful evaporation.
The chosen solvent is not appropriate.Test the solubility of your product in a range of solvents to find one in which it is sparingly soluble at room temperature and highly soluble when hot.
Presence of significant impurities inhibiting crystallization.Re-purify the material by column chromatography.
Oily Product Obtained After Recrystallization Product "oiling out" instead of crystallizing.This can happen if the solution is cooled too quickly or if the solvent is not ideal. Re-dissolve the oil in a slightly larger volume of hot solvent and allow it to cool very slowly. Adding a seed crystal can also help induce proper crystallization.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

Materials:

  • Benzo[a]anthracene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzo[a]anthracene (1.0 eq) in CCl₄ or CH₂Cl₂.

  • Add N-Bromosuccinimide (1.05 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (eluent: hexanes). The reaction may be gently heated if it proceeds too slowly at room temperature.

  • Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the organic solution with water and then with a saturated solution of sodium thiosulfate to remove any remaining bromine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of hexanes and dichloromethane, starting with 100% hexanes.

  • Gradually increase the polarity of the eluent (e.g., to 1-5% dichloromethane in hexanes) to elute the different isomers.

  • Collect fractions and analyze them by TLC to identify the fractions containing the desired this compound isomer.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Purification by Recrystallization

Materials:

  • Purified this compound

  • Recrystallization solvent (e.g., toluene, xylene, or a dichloromethane/hexane mixture)

Procedure:

  • In a flask, dissolve the this compound in a minimal amount of the chosen hot solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • For maximum yield, you can further cool the flask in an ice bath.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the final, pure product.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound

Compound Molecular Formula Molecular Weight ( g/mol ) Potential Origin Separation Strategy
Benzo[a]anthraceneC₁₈H₁₂228.29Unreacted starting materialColumn chromatography (elutes before brominated products).
This compound C₁₈H₁₁Br 307.19 Desired Product -
7-Bromobenzo[a]anthraceneC₁₈H₁₁Br307.19Isomeric byproductColumn chromatography (may have similar polarity to the desired product).
Other Bromobenzo[a]anthracene IsomersC₁₈H₁₁Br307.19Isomeric byproductsColumn chromatography.
Dibromobenzo[a]anthraceneC₁₈H₁₀Br₂386.08Over-bromination byproductColumn chromatography (elutes after monobrominated products).

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Impurities Removed Benzoanthracene Benzo[a]anthracene NBS NBS, CCl4 Crude Crude Product Mixture NBS->Crude Bromination ColumnChrom Column Chromatography (Silica Gel, Hexane/DCM) Crude->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions Unreacted Unreacted Benzo[a]anthracene ColumnChrom->Unreacted Isomers Isomeric Byproducts ColumnChrom->Isomers Dibromo Dibromo Byproducts ColumnChrom->Dibromo Recrystallization Recrystallization (Toluene) Fractions->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Relationship Start Benzo[a]anthracene Desired This compound (Desired Product) Start->Desired + 1 eq. Br+ Isomer7 7-Bromobenzo[a]anthracene (Major Impurity) Start->Isomer7 + 1 eq. Br+ OtherIsomers Other Monobromo Isomers Start->OtherIsomers + 1 eq. Br+ Dibromo Dibromobenzo[a]anthracenes Desired->Dibromo + 1 eq. Br+ Isomer7->Dibromo + 1 eq. Br+

Caption: Logical relationship of potential products from the bromination of benzo[a]anthracene.

Technical Support Center: 4-Bromobenzo[a]anthracene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-Bromobenzo[a]anthracene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes utilizing this compound?

A1: this compound is a valuable intermediate primarily used in cross-coupling reactions to form carbon-carbon bonds. The two most prevalent reactions are the Suzuki-Miyaura coupling, for arylation, and the Grignard reaction, for introducing a variety of carbon-based functional groups.

Q2: I am observing a significant amount of a dimeric byproduct in my Suzuki-Miyaura reaction. What is the likely cause and how can I prevent it?

A2: The dimeric byproduct you are observing is likely the result of homocoupling of the boronic acid or boronic ester reagent. This is a common side reaction in Suzuki-Miyaura coupling. To minimize its formation, consider the following troubleshooting steps:

  • Optimize Base and Solvent: The choice of base and solvent can significantly impact the rate of homocoupling versus the desired cross-coupling. Weaker bases and aprotic solvents can sometimes suppress this side reaction.

  • Control Reaction Temperature: Lowering the reaction temperature may favor the desired cross-coupling pathway.

  • Use a More Stable Boron Reagent: Boronic acids can be prone to decomposition and homocoupling. Consider using a more stable boronic ester, such as a pinacol ester.

Q3: My Grignard reaction with this compound is giving a low yield of the desired product, and I am isolating a large amount of benzo[a]anthracene. What is happening?

A3: The formation of benzo[a]anthracene indicates that your Grignard reagent is being quenched by a proton source, leading to debromination. Grignard reagents are highly basic and will react with even trace amounts of acidic protons. Ensure the following:

  • Strictly Anhydrous Conditions: All glassware must be oven-dried or flame-dried immediately before use. All solvents and reagents must be rigorously dried.

  • Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas, such as argon or nitrogen, to exclude atmospheric moisture.

Q4: Besides debromination, what other major byproduct should I look out for in a Grignard reaction with this compound?

A4: A common byproduct in Grignard reactions is the homocoupling product, which in this case would be 4,4'-Bibenzo[a]anthracene. This occurs when the Grignard reagent reacts with unreacted this compound. To minimize this, you can try slowly adding the this compound to the activated magnesium turnings to maintain a low concentration of the aryl bromide.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions
Problem Potential Cause Recommended Solution
Low conversion of this compound Inactive catalyst; Inappropriate base or solvent; Low reaction temperature.Use a fresh, active palladium catalyst and ligand. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O). Increase the reaction temperature.
Formation of Benzo[a]anthracene (Debromination) Reductive dehalogenation of the starting material.Ensure the reaction is run under an inert atmosphere. Use high-purity reagents. Some phosphine ligands can promote this side reaction; consider screening different ligands.
Homocoupling of Boronic Acid Decomposition of the boronic acid; Non-optimal reaction conditions.Use fresh boronic acid or a more stable boronic ester. Optimize the base and temperature as described in the FAQs.
Grignard Reactions
Problem Potential Cause Recommended Solution
Grignard reagent fails to form Inactive magnesium surface (oxide layer); Presence of moisture.Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. Ensure all glassware is rigorously dried and the reaction is under an inert atmosphere.
Low yield of the desired product Quenching of the Grignard reagent; Incomplete reaction.Use anhydrous solvents and reagents. Ensure the electrophile is also dry. Extend the reaction time or gently heat the reaction mixture.
Formation of 4,4'-Bibenzo[a]anthracene Reaction of the Grignard reagent with unreacted this compound.Add the this compound solution slowly to the magnesium to maintain a low concentration of the starting material.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling:

  • To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture with vigorous stirring at a temperature between 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Grignard Reaction:

  • Place magnesium turnings (1.2-1.5 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF.

  • Add a small portion of the this compound solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If not, gentle heating may be required.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Cool the Grignard reagent in an ice bath and slowly add a solution of the desired electrophile in an anhydrous solvent.

  • After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts A This compound D Cross-Coupling A->D B Arylboronic Acid B->D C Pd Catalyst & Base C->D E Desired Product: 4-Arylbenzo[a]anthracene D->E F Byproduct: Homocoupled Boronic Acid D->F G Byproduct: Benzo[a]anthracene (Debromination) D->G Grignard_Reaction_Workflow cluster_reagent_formation Reagent Formation cluster_reaction Reaction with Electrophile cluster_products Products & Byproducts A This compound C Grignard Reagent Formation A->C B Magnesium B->C D Grignard Reagent C->D H Byproduct: 4,4'-Bibenzo[a]anthracene (Homocoupling) C->H reacts with A F Nucleophilic Addition D->F I Byproduct: Benzo[a]anthracene (Quenching) D->I reacts with H₂O E Electrophile (e.g., Aldehyde) E->F G Desired Product F->G

Technical Support Center: Synthesis of 4-Bromobenzo[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromobenzo[a]anthracene. The information is designed to address common challenges and improve reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically a multi-step process involving the formation of the benzo[a]anthracene core followed by selective bromination.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Benzo[a]anthracene Core Synthesis (e.g., via Friedel-Crafts Acylation) 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture. 2. Suboptimal reaction temperature. 3. Poor quality of starting materials (naphthalene and phthalic anhydride). 4. Inefficient cyclization of the intermediate keto-acid.1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored Lewis acid. 2. Optimize the reaction temperature. Friedel-Crafts acylations may require heating, while the subsequent cyclization might have a different optimal temperature. 3. Use purified starting materials. Naphthalene can be sublimed and phthalic anhydride can be recrystallized. 4. Ensure complete conversion to the keto-acid before attempting cyclization. The cyclization step, often using a strong acid like H₂SO₄ or polyphosphoric acid, may require elevated temperatures.
Formation of Multiple Isomers during Core Synthesis 1. Lack of regioselectivity in the initial acylation step. 2. Side reactions due to harsh reaction conditions.1. The acylation of naphthalene can yield different isomers. While the desired isomer for benzo[a]anthracene synthesis is often the major product, purification of the intermediate keto-acid by recrystallization can improve isomeric purity. 2. Moderate reaction temperatures and reaction times to minimize side product formation.
Low Yield or Lack of Selectivity in Bromination Step 1. Incorrect choice of brominating agent. 2. Suboptimal reaction conditions (temperature, solvent). 3. Over-bromination leading to di- or poly-brominated products. 4. Inactive brominating agent.1. For selective bromination of polycyclic aromatic hydrocarbons (PAHs), milder brominating agents such as N-bromosuccinimide (NBS) are often preferred over elemental bromine.[1][2] 2. Perform the reaction at a low temperature to control selectivity. The choice of solvent can also influence the regioselectivity. Acetonitrile or dichloromethane are common choices.[2] 3. Use a stoichiometric amount of the brominating agent (1.0 to 1.1 equivalents). Monitor the reaction closely using TLC to avoid over-reaction. 4. Use freshly opened or purified NBS.
Difficult Purification of Final Product 1. Presence of unreacted starting material (benzo[a]anthracene). 2. Contamination with isomeric brominated products. 3. Residual catalyst or reagents.1. Column chromatography on silica gel is typically effective for separating non-polar compounds like benzo[a]anthracene and its brominated derivative. A non-polar eluent system (e.g., hexane/dichloromethane) is recommended. 2. Isomeric products can be challenging to separate. Fractional recrystallization or preparative HPLC may be necessary for achieving high purity. 3. Ensure proper work-up procedures to remove catalysts and reagents before purification. This may include aqueous washes to remove acidic or basic residues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the benzo[a]anthracene core?

A1: Common methods include the Friedel-Crafts acylation of naphthalene with phthalic anhydride followed by cyclization, Diels-Alder reactions, and palladium-catalyzed C-H activation/biscyclization reactions.[3][4][5][6][7] The choice of method often depends on the desired substitution pattern and available starting materials.

Q2: How can I improve the regioselectivity of the bromination to favor the 4-position?

A2: Achieving high regioselectivity in the electrophilic substitution of PAHs can be challenging. To favor bromination at the 4-position of benzo[a]anthracene, consider the following:

  • Use of a mild brominating agent: N-Bromosuccinimide (NBS) is often a good choice for selective bromination.[1][2]

  • Reaction conditions: Low temperatures and the use of a suitable solvent can enhance selectivity.

  • Theoretical calculations: Computational studies can help predict the most reactive sites for electrophilic attack, guiding experimental design.[2]

Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A3:

  • Thin-Layer Chromatography (TLC): Ideal for monitoring the consumption of starting materials and the formation of products in real-time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the position of the bromine substituent.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and for purification if necessary.

Q4: Are there any safety precautions I should be aware of when working with these compounds?

A4: Yes. Benzo[a]anthracene and its derivatives are polycyclic aromatic hydrocarbons and should be handled as potential carcinogens.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reagents used in the synthesis, such as strong acids, Lewis acids, and brominating agents, are also hazardous and should be handled with care according to their safety data sheets (SDS).

Experimental Protocols (Generalized)

Synthesis of Benzo[a]anthracene-7,12-dione (a precursor to Benzo[a]anthracene)

This protocol is a generalized procedure based on the Friedel-Crafts acylation method.

  • Acylation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add anhydrous aluminum chloride (2.2 eq) to a solution of naphthalene (1.0 eq) in a dry, inert solvent (e.g., nitrobenzene or dichloromethane). Slowly add a solution of phthalic anhydride (1.0 eq) in the same solvent. Heat the mixture to reflux and monitor the reaction by TLC. After completion, cool the reaction and carefully pour it onto a mixture of ice and concentrated hydrochloric acid. The resulting precipitate is the intermediate keto-acid.

  • Cyclization: Isolate the crude keto-acid by filtration and dry it. Add the keto-acid to concentrated sulfuric acid or polyphosphoric acid and heat until cyclization is complete (monitor by TLC).

  • Work-up and Purification: Cool the reaction mixture and pour it into ice water. Filter the precipitate, wash with water until neutral, and dry. The crude benzo[a]anthracene-7,12-dione can be purified by recrystallization from a suitable solvent (e.g., acetic acid or ethanol).

Bromination of Benzo[a]anthracene

This is a generalized protocol for the selective bromination of the benzo[a]anthracene core.

  • Reaction Setup: Dissolve benzo[a]anthracene (1.0 eq) in a suitable dry solvent (e.g., acetonitrile or dichloromethane) in a flask protected from light.

  • Addition of Brominating Agent: Cool the solution to 0°C. Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the low temperature.

  • Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by TLC.

  • Work-up and Purification: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to obtain this compound.

Data Presentation

Table 1: Representative Yields for Analagous Synthetic Steps

Reaction Step Reaction Type Substrate(s) Reagents Reported Yield (%) Reference
Core SynthesisFriedel-Crafts Acylation/CyclizationNaphthalene, Phthalic AnhydrideAlCl₃, H₂SO₄50-70%General textbook knowledge
Core SynthesisPalladium-catalyzed C-H activationPropargylic carbonates, terminal alkynesPd(OAc)₂, PPh₃40-87%[3][4]
BrominationElectrophilic Aromatic SubstitutionActivated Aromatic CompoundsNBS, OxoneGood to excellent[1]
BrominationElectrophilic Aromatic SubstitutionPhenolsTetraalkylammonium tribromidesHigh (para-selective)[2]

Visualizations

Synthesis_Workflow cluster_0 Step 1: Benzo[a]anthracene Core Synthesis cluster_1 Step 2: Selective Bromination cluster_2 Purification & Analysis Start Starting Materials: Naphthalene & Phthalic Anhydride Friedel_Crafts Friedel-Crafts Acylation (AlCl₃) Start->Friedel_Crafts Keto_Acid Intermediate: 2-(1-Naphthoyl)benzoic acid Friedel_Crafts->Keto_Acid Cyclization Cyclization (H₂SO₄ or PPA) Keto_Acid->Cyclization Core_Product Benzo[a]anthracene-7,12-dione Cyclization->Core_Product Reduction Reduction (e.g., Zn, HCl) Core_Product->Reduction Benzoanthracene Benzo[a]anthracene Reduction->Benzoanthracene Bromination Electrophilic Bromination (NBS, low temp.) Benzoanthracene->Bromination Final_Product This compound Bromination->Final_Product Purification Purification (Column Chromatography, Recrystallization) Final_Product->Purification Analysis Analysis (NMR, MS, HPLC) Purification->Analysis

Figure 1: A generalized workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 4-Bromobenzo[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the palladium-catalyzed cross-coupling of 4-Bromobenzo[a]anthracene. This resource offers detailed experimental protocols, data tables for easy comparison of reaction components, and visualizations to aid in experimental design and troubleshooting.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the palladium-catalyzed cross-coupling of this compound, a polycyclic aromatic hydrocarbon (PAH) that can present unique challenges such as poor solubility and steric hindrance.

Frequently Asked Questions (FAQs)

Q1: My this compound starting material has poor solubility in common cross-coupling solvents. What can I do?

A1: Poor solubility is a frequent challenge with large PAHs.[1] Consider the following strategies:

  • Solvent Selection: While toluene and THF are common, more polar aprotic solvents like DMF, dioxane, or NMP may offer better solubility for this compound.[1][2] Chlorinated aromatic solvents such as chlorobenzene or 1,2-dichlorobenzene can also be effective.[2]

  • Elevated Temperature: Increasing the reaction temperature can significantly improve the solubility of your starting material.

  • Microwave Irradiation: Microwave-assisted synthesis can rapidly heat the reaction mixture, which can enhance solubility and dramatically reduce reaction times, a technique shown to be effective for Suzuki couplings of PAHs.[3]

  • Co-solvent Systems: Using a mixture of solvents, such as toluene/ethanol or dioxane/water, can sometimes improve the solubility of all reaction components.

Q2: I am observing a low yield in my Suzuki coupling reaction. What are the likely causes and how can I improve it?

A2: Low yields in Suzuki couplings can stem from several factors. Here are some key areas to investigate:

  • Catalyst and Ligand: Ensure your palladium catalyst and phosphine ligand are not degraded. For sterically hindered and electron-rich aryl bromides like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often more effective than traditional ligands like PPh₃.[2][4]

  • Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. The base's strength and solubility can impact the transmetalation step.[5]

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common cause of low yields. Using anhydrous conditions, a less nucleophilic base (e.g., KF), or a more stable boronic ester (e.g., a pinacol ester) can mitigate this issue.

  • Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[5]

Q3: My Heck coupling reaction is sluggish and gives multiple products. How can I optimize it?

A3: Sluggishness and side products in Heck reactions with substrates like this compound can be addressed by:

  • Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial. For electron-rich aryl bromides, electron-rich and bulky ligands can promote the oxidative addition step.

  • Base: The base plays a role in regenerating the active catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases like Na₂CO₃ or K₂CO₃ are commonly used. The choice can affect the reaction rate and selectivity.[6][7][8]

  • Temperature: Heck reactions often require elevated temperatures (typically >100 °C) to proceed efficiently.[9][10]

  • Side Reactions: Isomerization of the alkene product can be an issue. Careful selection of the base and reaction conditions can help to minimize this.

Q4: In my Sonogashira coupling, I am observing significant homocoupling of the alkyne (Glaser coupling). How can I prevent this?

A4: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[11] To minimize this:

  • Copper-Free Conditions: Consider running the reaction without a copper co-catalyst. This may require a higher catalyst loading or a more active ligand.[12][13]

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction to exclude oxygen.

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.

  • Choice of Amine Base: The amine base is crucial for the reaction. Triethylamine or diisopropylamine are common choices.[14]

Q5: What is the black precipitate that sometimes forms in my reaction, and what should I do about it?

A5: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution. This deactivation of the catalyst will halt the reaction. To prevent this:

  • Ligand Selection: Use a ligand that effectively stabilizes the palladium nanoparticles and prevents their aggregation. Bulky phosphine ligands are often good for this.

  • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

  • Purity of Reagents: Ensure all reagents and solvents are pure and free from impurities that could poison the catalyst.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst for more reliable generation of the active Pd(0) species.
Poor solubility of this compoundUse a higher boiling point, more polar aprotic solvent (DMF, dioxane). Increase the reaction temperature or use microwave heating.[1][3]
Inefficient oxidative additionFor the electron-rich PAH system, use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).[2]
Suboptimal baseScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; Et₃N, DBU for Sonogashira; NaOAc, K₂CO₃ for Heck).
Significant Side Product Formation Protodeboronation (Suzuki)Use anhydrous conditions, a milder base (KF), or switch to a boronic ester.
Homocoupling of boronic acid (Suzuki)Ensure rigorous exclusion of oxygen.
Homocoupling of alkyne (Sonogashira)Use copper-free conditions or ensure strict anaerobic setup.[12][13]
Dehalogenation (hydrodehalogenation)This can be promoted by certain bases and solvents. Screen alternative bases and ensure high purity of all reagents.
Difficulty in Product Purification Co-elution with byproductsOptimize the reaction to minimize side product formation. For purification, consider alternative techniques like recrystallization or sublimation if column chromatography is ineffective.
Residual palladium in the productUse a palladium scavenger or perform multiple extractions during workup.

Data Presentation

Table 1: Recommended Solvents for Cross-Coupling of this compound

SolventBoiling Point (°C)Dielectric ConstantNotes
Toluene1112.4Common for Suzuki and Heck, may have limited solubility for the substrate.
1,4-Dioxane1012.2Good general solvent for Suzuki and Sonogashira, often used with water as a co-solvent.[13]
N,N-Dimethylformamide (DMF)15336.7Higher boiling point and polarity can improve solubility of PAHs.[2]
Tetrahydrofuran (THF)667.6Common for Suzuki and Sonogashira, but lower boiling point may limit reaction temperature.
N-Methyl-2-pyrrolidone (NMP)20232.2High boiling point solvent, can be effective for challenging couplings.

Table 2: Comparison of Common Bases for Suzuki-Miyaura Coupling

BaseStrengthSolubility in Common SolventsTypical ConditionsNotes
Na₂CO₃ModerateSoluble in waterAqueous/organic biphasic systemsStandard, but may not be strong enough for challenging substrates.
K₂CO₃ModerateSoluble in waterAqueous/organic biphasic systemsA slightly stronger alternative to Na₂CO₃.
K₃PO₄StrongSparingly soluble in organic solventsOften used in anhydrous conditionsEffective for sterically hindered substrates and can suppress protodeboronation.
Cs₂CO₃StrongSoluble in some organic solventsAnhydrous or aqueous conditionsHighly effective but more expensive.
KFWeakSoluble in waterAnhydrous or aqueous conditionsCan be beneficial in minimizing protodeboronation of sensitive boronic acids.

Table 3: Common Palladium Catalysts and Ligands for Cross-Coupling Reactions

Catalyst/Pre-catalystLigandTypical Coupling Reaction(s)Key Features
Pd(PPh₃)₄TriphenylphosphineSuzuki, Heck, SonogashiraClassical catalyst, but may be less effective for challenging substrates.
Pd(OAc)₂Buchwald ligands (e.g., SPhos, XPhos)Suzuki, HeckHighly active for electron-rich and sterically hindered aryl bromides.
PdCl₂(dppf)dppfSuzukiRobust and versatile catalyst.
PdCl₂(PPh₃)₂TriphenylphosphineSonogashira, HeckCommon pre-catalyst for these reactions.
Pd₂(dba)₃Various phosphinesSuzuki, HeckVersatile Pd(0) source.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific coupling partners and desired product. It is crucial to perform these reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Heck Coupling
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (if required).

  • Reagent Addition: Add the degassed solvent (e.g., DMF or NMP), the alkene (1.5-2.0 equiv.), and the base (e.g., Et₃N or Na₂CO₃, 2.0-3.0 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the product by column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%) if not running copper-free.

  • Reagent Addition: Add the degassed anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or i-Pr₂NH, which can sometimes be used as the solvent). Add the terminal alkyne (1.2-1.5 equiv.).

  • Reaction: Stir the reaction at room temperature or heat as required (typically 25-80 °C). Monitor the progress by TLC or LC-MS.

  • Work-up: Once complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl (to remove copper salts) and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants: This compound, Coupling Partner, Base D Assemble Reaction under Inert Atmosphere A->D B Select & Degas Solvent B->D C Choose Catalyst & Ligand C->D E Heat & Stir D->E F Monitor Progress (TLC, LC-MS) E->F G Quench & Aqueous Workup F->G Reaction Complete H Column Chromatography G->H I Isolate Pure Product H->I J Characterization (NMR, MS, etc.) I->J

General experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting_Logic Start Low Yield or No Reaction Solubility Is the starting material fully dissolved? Start->Solubility Sol_Yes Yes Solubility->Sol_Yes Sol_No No Solubility->Sol_No Catalyst Is the catalyst/ligand appropriate and active? Cat_Yes Yes Catalyst->Cat_Yes Cat_No No Catalyst->Cat_No Conditions Are reaction conditions (base, temp., inertness) optimal? Cond_Yes Yes Conditions->Cond_Yes Cond_No No Conditions->Cond_No Sol_Yes->Catalyst Change_Solvent Change Solvent or Increase Temperature Sol_No->Change_Solvent Cat_Yes->Conditions Change_Catalyst Screen Different Catalysts/Ligands Cat_No->Change_Catalyst Check_Side_Reactions Investigate for Side Reactions (e.g., Protodeboronation) Cond_Yes->Check_Side_Reactions Optimize_Cond Optimize Base, Temperature, and Inert Atmosphere Cond_No->Optimize_Cond

Troubleshooting flowchart for low-yield cross-coupling reactions.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)L2X ArPd(II)L₂X Pd(0)L2->ArPd(II)L2X Oxidative Addition (Ar-X) ArPd(II)L2OR ArPd(II)L₂(OR') ArPd(II)L2X->ArPd(II)L2OR Base (⁻OR') ArPd(II)L2Ar' [Ar-Pd(II)L₂-Ar']⁻ ArPd(II)L2OR->ArPd(II)L2Ar' Transmetalation (Ar'B(OR)₂) Ar-Ar' Ar-Ar' ArPd(II)L2Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: 4-Bromobenzo[a]anthracene Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Bromobenzo[a]anthracene in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a polycyclic aromatic hydrocarbon (PAH), a class of organic compounds known for their characteristically low aqueous solubility. Its chemical formula is C18H11Br, and it has a melting point of 215-216°C. This poor solubility can pose significant challenges in various experimental setups, particularly in biological assays that require aqueous environments.

Q2: What are the general approaches to improve the solubility of this compound?

A2: Several methods can be employed to enhance the solubility of hydrophobic compounds like this compound. These include the use of organic co-solvents, micellar solubilization with surfactants, and complexation with cyclodextrins. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the tolerance of the experimental system (e.g., cell culture) to the solubilizing agent.

Q3: Which organic solvents are commonly used to dissolve this compound for in vitro studies?

A3: For in vitro experiments, particularly those involving cell cultures, Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds. It is crucial to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium. To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%.

Q4: Are there suitable vehicles for in vivo administration of this compound?

A4: For in vivo studies in animal models, oily vehicles are often used to administer lipophilic compounds. For instance, arachis oil has been successfully used as a vehicle for the administration of other benzo[a]anthracene derivatives in mice.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer or media. The concentration of this compound exceeds its solubility limit in the final aqueous solution.- Increase the proportion of the organic co-solvent (e.g., DMSO) if the experimental system allows. - Decrease the final concentration of this compound. - Consider using a different solubilization technique, such as encapsulation in cyclodextrins or formulation with surfactants.
Inconsistent experimental results. Poor solubility leading to non-homogeneous distribution of the compound in the experimental system.- Ensure the stock solution is fully dissolved before use. Gentle warming and vortexing can aid dissolution. - Prepare fresh dilutions for each experiment. - Visually inspect for any signs of precipitation before and during the experiment.
Cell toxicity observed in control group (vehicle only). The concentration of the organic solvent (e.g., DMSO) is too high.- Perform a dose-response experiment with the vehicle alone to determine the maximum tolerated concentration by your specific cell line. - Ensure the final concentration of the organic solvent is kept at a non-toxic level (typically <0.5% for DMSO).

Quantitative Solubility Data

SolventQualitative SolubilityNotes
WaterVery Low / InsolubleAs a hydrophobic PAH, solubility in aqueous solutions is expected to be minimal.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions of hydrophobic compounds for biological assays.
TolueneSolubleA suitable solvent for non-biological applications.
AcetoneModerately SolubleCan be used for initial dissolution, but its high volatility may be a concern for some applications.
EthanolSparingly SolubleSolubility is expected to be lower than in DMSO or toluene.

Disclaimer: The qualitative solubility information provided above is based on the general characteristics of similar compounds. It is highly recommended to experimentally determine the solubility of this compound in your specific solvent system and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO for Cell Culture Experiments

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gently warm the solution in a water bath at 37°C for 5-10 minutes, followed by vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C, protected from light.

  • When preparing working solutions, dilute the stock solution in the cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.5%).

Protocol 2: General Workflow for Enhancing Solubility

The following workflow outlines a general approach to improving the solubility of hydrophobic compounds like this compound for experimental use.

G cluster_0 Solubility Enhancement Workflow A Start: Weigh This compound B Select Solubilization Method A->B C1 Co-Solvent (e.g., DMSO) B->C1 Organic Solvent C2 Surfactant (e.g., Tween 80) B->C2 Aqueous Micelles C3 Cyclodextrin (e.g., HP-β-CD) B->C3 Inclusion Complex D Prepare Stock Solution C1->D C2->D C3->D E Dilute to Working Concentration in Aqueous Medium D->E F Visually Inspect for Precipitation E->F G Proceed with Experiment F->G No H Optimize Solubilization Method or Concentration F->H Yes H->B

Caption: A general workflow for selecting and optimizing a method to improve the solubility of this compound.

Biological Pathway

Many polycyclic aromatic hydrocarbons, including benzo[a]anthracene and its derivatives, are known to exert their biological effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The following diagram illustrates this key pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH This compound (or other PAH) AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) PAH->AhR_complex Binds AhR_PAH Activated AhR-PAH Complex AhR_complex->AhR_PAH Translocation Dimer AhR-PAH-ARNT Heterodimer AhR_PAH->Dimer ARNT ARNT ARNT->Dimer XRE Xenobiotic Response Element (XRE) on DNA Dimer->XRE Binds to Transcription Transcription of Target Genes XRE->Transcription CYP1A1 CYP1A1 Transcription->CYP1A1 CYP1B1 CYP1B1 Transcription->CYP1B1 Other_Genes Other Metabolic & Response Genes Transcription->Other_Genes

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by polycyclic aromatic hydrocarbons (PAHs).

degradation pathways of 4-Bromobenzo[a]anthracene under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists investigating the degradation pathways of 4-Bromobenzo[a]anthracene under experimental conditions. Due to limited direct research on this specific compound, the information provided is largely based on studies of the parent compounds, benzo[a]anthracene and anthracene, as well as other brominated aromatic hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: Based on studies of similar polycyclic aromatic hydrocarbons (PAHs), the degradation of this compound is expected to proceed through three main pathways: microbial degradation, photodegradation, and chemical oxidation. Microbial degradation likely involves dioxygenase-mediated ring hydroxylation and subsequent cleavage.[1] Photodegradation is initiated by UV radiation and can lead to the formation of endoperoxides and quinones.[2][3] Chemical oxidation, for instance using Fenton's reagent, generates highly reactive hydroxyl radicals that attack the aromatic rings.[4]

Q2: How does the bromine substituent affect the degradation of this compound compared to the parent compound, benzo[a]anthracene?

A2: The presence of a bromine atom, an electron-withdrawing group, can influence the electronic properties of the aromatic system. This may affect the susceptibility of the molecule to electrophilic attack by microbial enzymes or chemical oxidants. The position of the bromine atom at the 4-position could sterically hinder enzymatic attack at the adjacent rings. Furthermore, the carbon-bromine bond can be a site for reductive dehalogenation under certain anaerobic conditions, a pathway that would not occur with benzo[a]anthracene.

Q3: What are the common challenges in analyzing the degradation products of this compound?

A3: A primary challenge is the lack of commercially available analytical standards for its potential metabolites.[5] This necessitates the synthesis of these compounds for accurate identification and quantification.[6][7] Additionally, the degradation process can yield a complex mixture of isomers and polar metabolites, requiring high-resolution chromatographic and spectroscopic techniques (e.g., HPLC, GC-MS, LC-MS/MS) for separation and identification.[8][9]

Troubleshooting Guides

Microbial Degradation Experiments
Issue Possible Cause(s) Troubleshooting Step(s)
No observable degradation of this compound. - Inappropriate microbial strain.- Toxicity of the compound to the microorganisms.- Suboptimal culture conditions (pH, temperature, aeration).- Low bioavailability of the compound.- Screen for microbial consortia from PAH-contaminated sites.[1]- Perform toxicity assays at different concentrations.- Optimize culture parameters.[10]- Add a co-solvent or surfactant to increase bioavailability.[11]
Accumulation of a single, unidentified intermediate. - The microbial strain may lack the necessary enzymes for further degradation.- The intermediate may be more recalcitrant or toxic than the parent compound.- Use a microbial consortium with diverse metabolic capabilities.[12]- Analyze the structure of the intermediate to infer the metabolic bottleneck.- Test the toxicity of the isolated intermediate.
Inconsistent degradation rates between replicates. - Non-homogenous distribution of this compound in the culture medium.- Variability in the inoculum size or activity.- Ensure thorough mixing of the substrate in the medium, potentially using a carrier solvent.- Standardize the inoculum preparation procedure (e.g., cell density, growth phase).
Photodegradation Experiments
Issue Possible Cause(s) Troubleshooting Step(s)
Slow or no photodegradation. - Inappropriate wavelength or intensity of the light source.- Quenching of excited states by solvent or impurities.- The compound may be photostable under the tested conditions.- Use a lamp with an emission spectrum that overlaps with the absorption spectrum of this compound.- Use high-purity solvents and remove dissolved oxygen if anaerobic conditions are desired.[2]- Add photosensitizers to promote indirect photodegradation.[13]
Formation of a complex mixture of photoproducts. - Multiple photochemical reaction pathways occurring simultaneously.- Secondary photodegradation of initial photoproducts.- Perform time-course experiments to identify primary photoproducts.- Use radical scavengers or singlet oxygen quenchers to elucidate the roles of different reactive species.[13][14]- Vary the solvent to investigate its influence on the reaction pathway.[2]
Discrepancies between degradation in solution and on surfaces. - The matrix (e.g., soil, sediment) can affect light penetration and the availability of reactants (e.g., oxygen, water).- Characterize the photochemical parameters of the matrix.- Conduct experiments in well-defined model systems that mimic environmental surfaces.

Experimental Protocols

General Protocol for Microbial Degradation of this compound
  • Preparation of Media: Prepare a minimal salt medium (MSM) appropriate for the selected bacterial or fungal strain.

  • Inoculum Preparation: Grow the microbial strain in a rich medium until the mid-logarithmic phase. Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD600 of 1.0).

  • Experimental Setup: In sterile flasks, add MSM and this compound (dissolved in a minimal amount of a suitable solvent like DMSO) to the desired final concentration. Inoculate the flasks with the prepared cell suspension. Include abiotic controls (no inoculum) and biotic controls (no this compound).

  • Incubation: Incubate the flasks under controlled conditions of temperature, shaking, and light.

  • Sampling and Analysis: At regular intervals, withdraw samples and extract the remaining this compound and its metabolites using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Analyze the extracts using HPLC or GC-MS.

General Protocol for Photodegradation of this compound
  • Solution Preparation: Prepare a solution of this compound in the desired solvent (e.g., acetonitrile/water, cyclohexane) at a known concentration.[2]

  • Irradiation: Place the solution in a quartz cuvette or a photoreactor equipped with a specific lamp (e.g., UVA lamp).[2] Control the temperature of the sample during irradiation.

  • Control: Keep an identical solution in the dark to serve as a control.

  • Analysis: At different time points, take aliquots from the irradiated and control solutions and analyze them by HPLC with a UV or fluorescence detector to monitor the disappearance of the parent compound and the formation of photoproducts.

  • Product Identification: For identification of major photoproducts, larger volumes of the solution can be irradiated, followed by extraction, concentration, and analysis by GC-MS or LC-MS/MS.

Data Presentation

Table 1: Hypothetical Microbial Degradation of this compound by Different Bacterial Strains.

StrainIncubation Time (days)Degradation Efficiency (%)Major Metabolites Identified
Mycobacterium sp.14654-Bromo-1,2-dihydroxy-1,2-dihydrobenzo[a]anthracene
Rhodococcus sp.1458This compound-7,12-dione
Pseudomonas sp.1445Phthalic acid derivatives

Table 2: Hypothetical Photodegradation Rates of this compound in Different Solvents.

SolventLight SourceQuantum Yield (Φ)Half-life (t½) (hours)Major Photoproducts
Acetonitrile/Water (1:1)UVA (350 nm)0.01512This compound-7,12-dione
CyclohexaneUVA (350 nm)0.00822Endoperoxides
Acetonitrile/Water with photosensitizerUVA (350 nm)0.0424This compound-7,12-dione, hydroxylated derivatives

Visualizations

Microbial_Degradation_Pathway This compound This compound Dioxygenase Dioxygenase This compound->Dioxygenase 4-Bromo-cis-dihydrodiol 4-Bromo-cis-dihydrodiol Dioxygenase->4-Bromo-cis-dihydrodiol Dehydrogenase Dehydrogenase 4-Bromo-cis-dihydrodiol->Dehydrogenase 4-Bromodihydroxybenzo[a]anthracene 4-Bromodihydroxybenzo[a]anthracene Dehydrogenase->4-Bromodihydroxybenzo[a]anthracene Ring Cleavage Ring Cleavage 4-Bromodihydroxybenzo[a]anthracene->Ring Cleavage Further Degradation Further Degradation Ring Cleavage->Further Degradation

Caption: Proposed initial steps in the microbial degradation of this compound.

Photodegradation_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prepare solution Prepare solution Transfer to quartz cuvette Transfer to quartz cuvette Prepare solution->Transfer to quartz cuvette Irradiate with UV lamp Irradiate with UV lamp Transfer to quartz cuvette->Irradiate with UV lamp Dark control Dark control Transfer to quartz cuvette->Dark control Collect samples over time Collect samples over time Irradiate with UV lamp->Collect samples over time HPLC analysis HPLC analysis Collect samples over time->HPLC analysis LC-MS/MS for identification LC-MS/MS for identification HPLC analysis->LC-MS/MS for identification

Caption: A typical experimental workflow for a photodegradation study.

Logical_Troubleshooting Start Start No_Degradation Issue: No Degradation Check microbial viability and culture conditions. Verify analytical method sensitivity. Start->No_Degradation Inconsistent_Results Issue: Inconsistent Results Check for homogenous substrate distribution. Standardize inoculum preparation. Start->Inconsistent_Results Unidentified_Peaks Issue: Unidentified Peaks Perform mass spectrometry analysis. Consider synthesis of potential metabolites. Start->Unidentified_Peaks End End No_Degradation->End Inconsistent_Results->End Unidentified_Peaks->End

References

preventing side reactions in the functionalization of 4-Bromobenzo[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4-Bromobenzo[a]anthracene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthetic challenges encountered when working with this large polycyclic aromatic hydrocarbon (PAH).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the functionalization of this compound?

A1: The functionalization of this compound presents several challenges primarily due to its large, sterically hindered, and electron-rich aromatic system. Key issues include:

  • Low Reactivity: The steric bulk around the bromine atom at the 4-position can hinder the approach of the catalyst and coupling partners, slowing down the reaction rate.

  • Side Reactions: The electron-rich nature of the benzo[a]anthracene core makes it susceptible to side reactions such as hydrodehalogenation (de-bromination) and homocoupling of the coupling partners.

  • Solubility Issues: this compound and its derivatives often have poor solubility in common organic solvents, which can impede reaction kinetics and lead to lower yields.

  • Catalyst Deactivation: The large aromatic system can sometimes interact with the palladium catalyst in unproductive ways, leading to catalyst deactivation.

Q2: What are the most common side reactions observed during palladium-catalyzed cross-coupling of this compound?

A2: The two most prevalent side reactions are:

  • Hydrodehalogenation (Debromination): This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of benzo[a]anthracene. This side reaction is often promoted by the presence of hydride sources in the reaction mixture, which can arise from the solvent, base, or impurities.

  • Homocoupling: This involves the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the terminal alkyne (in Sonogashira coupling, also known as Glaser coupling) to form a symmetrical dimer. The presence of oxygen can often exacerbate homocoupling.[1][2]

Q3: How can I minimize hydrodehalogenation (debromination)?

A3: To minimize hydrodehalogenation, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos). These ligands can accelerate the desired reductive elimination step relative to the competing hydrodehalogenation pathway.

  • Base Selection: Use a weaker, non-nucleophilic base. Strong bases can sometimes act as hydride donors. Screening different inorganic bases like K₃PO₄ or Cs₂CO₃ is recommended.

  • Solvent Choice: Avoid solvents that can act as hydrogen donors, such as alcohols, under certain conditions. Anhydrous, aprotic solvents like toluene or dioxane are generally preferred.

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions. However, this needs to be balanced with achieving a reasonable reaction rate.

Q4: What are the best practices to avoid homocoupling?

A4: To prevent homocoupling, the following measures are effective:

  • Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen is a known promoter of homocoupling, especially of boronic acids in Suzuki reactions and alkynes in Sonogashira reactions.[1][2]

  • Copper-Free Sonogashira: For Sonogashira couplings, using a copper-free protocol can eliminate the Glaser-Hay homocoupling of the terminal alkyne.[3]

  • Purity of Reagents: Ensure the high purity of your starting materials, as impurities can sometimes catalyze homocoupling.

  • Controlled Addition: In some cases, slow addition of the organometallic reagent can help to maintain a low concentration of it in the reaction mixture, thereby disfavoring the bimolecular homocoupling reaction.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Possible Cause Recommended Solution
Poor Solubility of Starting Materials Use a higher boiling point solvent with good solvating power for PAHs (e.g., toluene, xylene, dioxane, or DMF). A solvent screen is highly recommended.
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a more air- and moisture-stable pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst). Ensure rigorous degassing to prevent catalyst oxidation.
Steric Hindrance Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to be effective for coupling with sterically hindered aryl halides. Increase the reaction temperature cautiously to overcome the activation barrier.
Slow Reaction Rate Increase the catalyst and/or ligand loading. A higher temperature or longer reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Issue 2: Significant Formation of Hydrodehalogenated Byproduct
Possible Cause Recommended Solution
Inappropriate Ligand Switch to a bulkier and more electron-donating ligand to promote the desired cross-coupling over hydrodehalogenation.
Reactive Base Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu or K₂CO₃ in certain solvent systems.
Hydrogen Source in the Reaction Use anhydrous and rigorously degassed solvents and reagents. Avoid protic solvents if hydrodehalogenation is a major issue.
High Reaction Temperature Lower the reaction temperature. While this may slow down the desired reaction, it can often suppress the undesired side reaction to a greater extent.
Issue 3: Predominance of Homocoupling Byproducts
Possible Cause Recommended Solution
Presence of Oxygen Thoroughly degas the reaction mixture and solvents (e.g., by freeze-pump-thaw cycles or by bubbling with argon for an extended period). Maintain a positive pressure of an inert gas throughout the reaction.
Copper-Mediated Alkyne Dimerization (Sonogashira) Switch to a copper-free Sonogashira protocol. This often requires the use of a suitable palladium catalyst and ligand system that can facilitate the reaction without the need for a copper co-catalyst.[3]
High Concentration of Organometallic Reagent If feasible, add the organoboron or organotin reagent slowly to the reaction mixture to keep its instantaneous concentration low.

Experimental Protocols

The following are representative protocols for the functionalization of this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of other brominated polycyclic aromatic hydrocarbons.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)

    • Anhydrous and degassed Toluene/Water (10:1 v/v)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 12 to 24 hours.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling (Copper-Free)

This protocol is based on copper-free Sonogashira conditions that are often effective for complex aryl bromides.[3]

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • cataCXium® A (4 mol%)

    • Cs₂CO₃ (2.0 equiv)

    • Anhydrous and degassed 1,4-Dioxane

  • Procedure:

    • In a glovebox or under a strong flow of argon, add this compound, Pd(OAc)₂, cataCXium® A, and Cs₂CO₃ to a dry Schlenk tube.

    • Add the anhydrous and degassed 1,4-dioxane, followed by the terminal alkyne.

    • Seal the tube and heat the reaction mixture to 80-100 °C.

    • Monitor the reaction by TLC or LC-MS. Reaction times can range from 16 to 48 hours.

    • After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol is a general starting point for the amination of sterically hindered aryl bromides.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • RuPhos (4 mol%)

    • NaOtBu (1.5 equiv)

    • Anhydrous and degassed Toluene

  • Procedure:

    • In a glovebox, charge a Schlenk tube with this compound, Pd₂(dba)₃, RuPhos, and NaOtBu.

    • Add the anhydrous and degassed toluene, followed by the amine.

    • Seal the tube and heat the reaction to 100-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, and dry.

    • Concentrate the solvent and purify the product by column chromatography.

Data Presentation

Table 1: Influence of Ligand and Base on Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides (Representative Data)

EntryLigandBaseSolventTemp (°C)Yield (%)Ref.
1PPh₃K₂CO₃Toluene/H₂O100Low to ModerateGeneral
2SPhosK₃PO₄Toluene/H₂O110High[4]
3XPhosK₃PO₄Dioxane/H₂O100High[5]
4RuPhosNaOtBuToluene100Moderate to HighGeneral

Table 2: Conditions for Sonogashira Coupling of Polycyclic Aromatic Bromides (Representative Data)

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Ref.
1Pd(PPh₃)₂Cl₂/CuIEt₃NToluene80Good[6]
2Pd(CH₃CN)₂Cl₂/cataCXium ACs₂CO₃Dioxane100High[3]
3Mechanochemical (Ball-milling)K₂CO₃Neat80Excellent[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: This compound, Catalyst, Ligand, Base C Combine Reagents under Inert Atmosphere A->C B Degas Solvents D Add Degassed Solvent and Coupling Partner B->D C->D E Heat and Stir (Monitor by TLC/LC-MS) D->E F Quench Reaction and Aqueous Wash E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for the functionalization of this compound.

Troubleshooting_Low_Yield Start Low or No Yield Observed Solubility Check Solubility of Starting Materials Start->Solubility Catalyst Evaluate Catalyst System Solubility->Catalyst Soluble Sol_Sol Change to Higher Boiling/Polar Solvent (e.g., Toluene, Dioxane) Solubility->Sol_Sol Insoluble Conditions Assess Reaction Conditions Catalyst->Conditions Active Catalyst Cat_Sol1 Use Fresh Catalyst/Ligand Catalyst->Cat_Sol1 Potential Deactivation Cat_Sol2 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos) Catalyst->Cat_Sol2 Steric Hindrance Cond_Sol1 Increase Temperature Conditions->Cond_Sol1 Slow Rate Cond_Sol2 Increase Catalyst Loading or Reaction Time Conditions->Cond_Sol2 Incomplete Conversion

Caption: Troubleshooting workflow for low product yield.

Side_Reactions Start Ar-Br + Nu-M Desired Desired Product (Ar-Nu) Start->Desired Cross-Coupling Debromination Hydrodehalogenation (Ar-H) Start->Debromination Reduction Homocoupling Homocoupling (Nu-Nu) Start->Homocoupling Dimerization

Caption: Competing reaction pathways in the functionalization of this compound.

References

storage and handling conditions for 4-Bromobenzo[a]anthracene to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 4-Bromobenzo[a]anthracene to ensure its stability for research applications.

Troubleshooting Guide

Researchers may encounter issues related to the stability and handling of this compound. This guide provides a systematic approach to troubleshooting common problems.

Diagram: Troubleshooting Workflow for this compound Handling

Troubleshooting Workflow for this compound Handling cluster_observed_issue Observed Issue cluster_investigation Investigation Steps cluster_potential_causes Potential Causes cluster_solutions Corrective Actions start Inconsistent Experimental Results check_storage Review Storage Conditions start->check_storage check_handling Examine Handling Procedures start->check_handling check_purity Assess Compound Purity start->check_purity improper_storage Improper Storage check_storage->improper_storage light_exposure Light Exposure check_handling->light_exposure air_oxygen_exposure Air/Oxygen Exposure check_handling->air_oxygen_exposure solvent_effects Solvent Effects check_handling->solvent_effects contamination Contamination check_purity->contamination correct_storage Store at 2-8°C in Dark, Inert Atmosphere improper_storage->correct_storage minimize_light Use Amber Vials, Work in Low Light light_exposure->minimize_light use_inert_gas Handle Under Inert Gas (Argon or Nitrogen) air_oxygen_exposure->use_inert_gas choose_solvent Use Aprotic, Degassed Solvents solvent_effects->choose_solvent verify_purity Verify Purity via Analytical Methods contamination->verify_purity

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Frequently Asked Questions (FAQs)

Storage

  • Q1: What are the ideal storage conditions for solid this compound? A1: For long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial in a cool, dark, and dry place. The recommended storage temperature is typically 2-8°C. To prevent degradation from atmospheric oxygen, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.

  • Q2: How should I store solutions of this compound? A2: Solutions of this compound are more susceptible to degradation than the solid form, particularly when exposed to light. Prepare solutions fresh whenever possible. If storage is necessary, keep them in amber, tightly sealed vials at 2-8°C. The choice of solvent is also critical; use high-purity, aprotic, and degassed solvents to minimize degradation.

Handling

  • Q3: Is this compound sensitive to light? A3: Yes. Like its parent compound, benzo[a]anthracene, this compound is expected to be sensitive to light, especially UV light. Exposure to light can lead to photodegradation, forming oxygenated byproducts. Therefore, all handling procedures should be performed in a dimly lit environment, and amber glassware or containers wrapped in aluminum foil should be used.

  • Q4: What are the proper handling procedures to prevent contamination? A4: Always use clean, dry spatulas and glassware. Avoid introducing any moisture or other contaminants into the storage container. Handle the compound in a chemical fume hood to prevent inhalation and exposure. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Q5: What solvents are recommended for dissolving this compound? A5: this compound is a polycyclic aromatic hydrocarbon (PAH) and is generally soluble in organic solvents. Aprotic solvents such as dichloromethane, toluene, and tetrahydrofuran (THF) are suitable. Ensure solvents are of high purity and, for sensitive experiments, consider using degassed solvents to remove dissolved oxygen, which can participate in degradation reactions.

Stability

  • Q6: What are the expected degradation products of this compound? A6: While specific degradation products for the brominated form are not extensively documented, based on studies of benzo[a]anthracene, photodegradation in the presence of oxygen is likely to yield quinones and other oxygenated derivatives. The bromine atom is generally stable on the aromatic ring under typical laboratory conditions but could be susceptible to certain chemical reactions.

  • Q7: How can I check the stability of my this compound sample? A7: The purity and stability of your sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector, or Gas Chromatography-Mass Spectrometry (GC-MS). A change in the chromatogram, such as the appearance of new peaks or a decrease in the main peak area over time, indicates degradation.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited, the following table summarizes the general stability of its parent compound, benzo[a]anthracene, under various conditions, which can serve as a guideline.

ConditionSolventStabilityPotential Degradation Products
Light Exposure Polar (e.g., Acetonitrile/Water)Prone to degradationOxygenated products (e.g., quinones, hydroxides)
Apolar (e.g., Cyclohexane)More stable than in polar solventsOxygenated products
Temperature -Stable at room temperature for short periods.[1]-
2-8°C (Recommended)Enhanced long-term stability-
Atmosphere Air/OxygenPotential for oxidation, especially with lightOxygenated products
Inert (Argon/Nitrogen)High stabilityMinimal degradation

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a method to evaluate the stability of this compound in a specific solvent under defined storage conditions.

1. Materials:

  • This compound
  • High-purity solvent (e.g., HPLC-grade acetonitrile)
  • Amber HPLC vials with septa
  • Volumetric flasks
  • Pipettes
  • HPLC system with UV or fluorescence detector

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
  • Prepare Working Solutions: Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
  • Initial Analysis (Time Zero): Immediately analyze a freshly prepared working solution by HPLC to obtain the initial chromatogram and peak area of the intact this compound. This will serve as the baseline (t=0).
  • Sample Storage: Aliquot the working solution into several amber HPLC vials, seal them, and store them under the desired conditions to be tested (e.g., room temperature with light exposure, 2-8°C in the dark).
  • Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), retrieve a vial from each storage condition and analyze it by HPLC under the same conditions as the initial analysis.
  • Data Analysis:
  • Compare the chromatograms from each time point to the t=0 chromatogram. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound.
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • Plot the percentage remaining versus time to visualize the degradation kinetics.

Diagram: Experimental Workflow for Stability Assessment

Experimental Workflow for Stability Assessment cluster_preparation Preparation cluster_analysis Analysis cluster_output Output prep_stock Prepare Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working initial_analysis Initial HPLC Analysis (t=0) prep_working->initial_analysis storage Store Samples under Test Conditions initial_analysis->storage timepoint_analysis HPLC Analysis at Time Intervals storage->timepoint_analysis data_analysis Data Analysis and Degradation Kinetics timepoint_analysis->data_analysis stability_report Stability Report data_analysis->stability_report

Caption: Workflow for assessing the stability of this compound in solution.

References

troubleshooting low yields in Grignard reactions with 4-Bromobenzo[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Grignard Reactions with 4-Bromobenzo[a]anthracene

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in Grignard reactions involving this compound. Given its nature as a large, polycyclic aromatic halide, specific challenges such as low reactivity, poor solubility, and competing side reactions may arise.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound fails to initiate. What are the common causes and solutions?

Failure to initiate is the most common issue in Grignard synthesis. The primary obstacle is the passivating layer of magnesium oxide (MgO) on the magnesium surface and the presence of trace amounts of water.[1][2] this compound is also a solid with low solubility, which can further hinder initiation.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions : All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere like nitrogen or argon.[1][2][3] Solvents must be anhydrous; using a freshly opened bottle or a properly dried solvent is crucial.[2]

  • Activate the Magnesium : The MgO layer must be disrupted to expose a fresh, reactive metal surface.[4] Several activation methods can be employed.[1][4][5]

  • Mechanical Activation : Before adding solvent, use a dry glass rod to crush the magnesium turnings in the flask under an inert atmosphere.[1][2] This physically breaks the oxide layer.

  • Chemical Activation : Use a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][4][5] The disappearance of the iodine's brown color or the observation of ethylene bubbles from 1,2-dibromoethane indicates successful activation.[4][6]

  • Initial Heating : Gentle warming with a heat gun can help start the reaction.[2] Once initiated, the reaction is exothermic and should be self-sustaining.[2][7]

  • Sonication : Using an ultrasonic bath can help clean the magnesium surface and promote initiation.[5]

Troubleshooting Flowchart for Reaction Initiation

G start Reaction Fails to Initiate check_dry Are glassware and solvents completely anhydrous? start->check_dry activate_mg Was magnesium activated? check_dry->activate_mg Yes dry Flame-dry glassware under vacuum. Use anhydrous solvent. check_dry->dry No add_activator Activate Mg: - Crush turnings - Add I2 or 1,2-dibromoethane - Gentle warming / Sonication activate_mg->add_activator No success Reaction Initiates activate_mg->success Yes dry->start add_activator->success fail Re-evaluate Reagent Quality (Mg, Aryl Halide, Solvent) add_activator->fail

Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.[1]

Q2: I'm observing a high yield of a dimeric byproduct (Benzo[a]anthracenyl-benzo[a]anthracene). How can I minimize this?

This byproduct results from a Wurtz-type coupling reaction, where a newly formed Grignard reagent molecule reacts with a molecule of unreacted this compound.[8][9] This side reaction is a common issue, especially with aryl halides.[10]

Strategies to Minimize Wurtz Coupling:

  • Slow Addition : Add the this compound solution dropwise to the magnesium suspension.[8] Rapid addition creates high local concentrations of the aryl halide, favoring the Wurtz reaction.[8][9]

  • Temperature Control : Maintain a controlled temperature. While some heat may be needed for initiation, excessive temperatures accelerate the coupling reaction.[8] Use an ice bath to manage the exotherm once the reaction begins.

  • Solvent Choice : Tetrahydrofuran (THF) is often preferred for less reactive aryl halides as it solvates the Grignard reagent effectively.[11][12][13] However, for substrates prone to coupling, diethyl ether (Et₂O) can sometimes give better results.[8]

  • High Magnesium Surface Area : Use a sufficient excess of magnesium turnings with a large surface area to ensure the rate of Grignard formation is faster than the rate of coupling.[9]

Reaction Pathways: Grignard Formation vs. Wurtz Coupling

G cluster_main Desired Pathway: Grignard Formation cluster_side Side Reaction: Wurtz Coupling ArBr This compound (Ar-Br) Grignard Grignard Reagent (Ar-MgBr) ArBr->Grignard + Mg (Slow Ar-Br Addition) Mg Mg Metal Mg->Grignard ArBr2 This compound (Ar-Br) Wurtz Wurtz Product (Ar-Ar) ArBr2->Wurtz Grignard2 Grignard Reagent (Ar-MgBr) Grignard2->Wurtz + Ar-Br (High Temp / High Concentration)

Caption: Competing reaction pathways for Grignard reagent synthesis.

Q3: My overall yield of the final product (after reaction with an electrophile) is low, even though the Grignard reagent seems to form. What could be the issue?

A low final yield can stem from several factors, including inaccurate reagent concentration, side reactions during the addition step, or the inherent basicity of the Grignard reagent.

Potential Causes and Solutions:

  • Inaccurate Grignard Concentration : The yield of Grignard reagent is never quantitative. It is critical to determine the exact concentration of your prepared reagent before adding it to the electrophile.[2] This is done via titration.

  • Enolization of the Electrophile : If your electrophile is a ketone with acidic α-protons, the bulky Grignard reagent can act as a base, deprotonating the ketone to form an enolate.[2][13] This consumes the Grignard reagent and regenerates the starting ketone upon workup. Using a less hindered Grignard or ketone, or running the reaction at lower temperatures, can mitigate this.

  • Steric Hindrance : Both this compound and many electrophiles can be sterically bulky.[14][15] This can slow down the desired nucleophilic attack. Extended reaction times or gentle heating might be necessary.

  • Incompatible Functional Groups : Grignard reagents are strong bases and will react with any acidic protons in the substrate or solvent, such as alcohols, amines, or carboxylic acids.[16][17][18] Ensure your electrophile does not contain incompatible functional groups.

Quantitative Data Summary

Table 1: Comparison of Common Magnesium Activation Methods

Activation MethodReagentsTypical ConditionsAdvantagesDisadvantages
Iodine I₂ (crystal)Gentle warmingSimple, effective visual indicator (color fades)[6]Can potentially promote Wurtz coupling in some cases[3]
1,2-Dibromoethane BrCH₂CH₂BrRoom temperatureBubbling of ethylene provides clear sign of initiation[4]Introduces another halide into the system
DIBAH Diisobutylaluminum hydride≤ 20 °C for aryl halidesHighly reliable, allows for low-temperature initiation[19][20]Requires handling of pyrophoric reagents
Mechanical Grinding NoneRoom temp, under inert gasNo chemical activators needed, exposes fresh surface[1][5]Can be difficult to perform effectively on a large scale

Table 2: Influence of Ethereal Solvents on Grignard Reactions

SolventBoiling Point (°C)Key PropertiesSuitability for Aryl Halides
Diethyl Ether (Et₂O) 34.6Lower boiling point, less prone to promoting Wurtz coupling for some substrates.[8]Good general-purpose solvent, but its low boiling point may not be sufficient for unreactive halides.
Tetrahydrofuran (THF) 66Higher boiling point, better at solvating and stabilizing the Grignard reagent.[3][11][12]Often the solvent of choice for less reactive aryl halides like this compound.[11][13]
2-Methyl-THF 80Higher boiling point than THF, can suppress Wurtz coupling compared to THF for certain reactive halides.[8]A useful alternative to THF, especially if side reactions are problematic.

Experimental Protocols

Protocol 1: Formation of Benzo[a]anthracenylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 - 1.5 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1 small crystal) or 1,2-Dibromoethane (a few drops)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and nitrogen/argon inlet.

Procedure:

  • Setup : Assemble the flame-dried glassware. Place the magnesium turnings and a stir bar in the flask. Maintain a positive pressure of inert gas.

  • Activation : Add one crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapor is observed and subsequently fades.[10] Allow the flask to cool to room temperature.

  • Initiation : In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small portion (approx. 10%) of this solution to the activated magnesium. The reaction should initiate, evidenced by gentle bubbling, a slight exotherm, and the appearance of a cloudy, grayish suspension.[7][21]

  • Addition : Once initiated, slowly add the remaining aryl bromide solution dropwise over 30-60 minutes. Maintain a steady but controlled reflux. Use a water bath to manage the temperature if the reaction becomes too vigorous.[8]

  • Completion : After the addition is complete, allow the mixture to stir at room temperature or with gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The final solution should be a dark, cloudy suspension.

Protocol 2: Titration of the Grignard Reagent

Materials:

  • Anhydrous 1,10-phenanthroline

  • Sec-butanol in anhydrous xylene (standardized solution, ~1M)

  • Anhydrous THF

  • Glassware (syringes, burette, flask)

Procedure:

  • Setup : In a dry, inert-atmosphere flask, place a small amount of 1,10-phenanthroline (1-2 mg) and dissolve it in a few mL of anhydrous THF.

  • Titration : Using a syringe, carefully add a precise volume (e.g., 1.00 mL) of your prepared Grignard solution to the indicator solution. The solution will turn a color (often deep red or purple).

  • Endpoint : Titrate this solution with the standardized sec-butanol solution until the color disappears. The endpoint is the first drop that causes the color to vanish permanently.

  • Calculation : Use the volume of the titrant and its known molarity to calculate the molarity of your Grignard reagent. It is advisable to perform the titration in triplicate for accuracy.

General Experimental Workflow

G A 1. Preparation - Dry all glassware - Use anhydrous solvent - Inert atmosphere (N2/Ar) B 2. Mg Activation - Add Mg turnings - Activate with I2 or DBE A->B C 3. Grignard Formation - Prepare Ar-Br solution in THF - Slow, dropwise addition - Control temperature B->C D 4. Titration - Determine exact molarity of Grignard reagent C->D E 5. Reaction with Electrophile - Cool Grignard solution - Slow addition of electrophile D->E F 6. Workup & Purification - Quench with aq. NH4Cl - Extraction & Chromatography E->F

Caption: Step-by-step workflow for a Grignard synthesis experiment.

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromobenzo[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 4-Bromobenzo[a]anthracene.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when scaling up the synthesis of this compound?

A1: The primary challenge in scaling up the synthesis of this compound is achieving regioselectivity. Direct bromination of the parent benzo[a]anthracene molecule typically yields a mixture of isomers, with substitution often favoring other positions over the C-4 position. Consequently, a multi-step synthesis involving a directing group or a specific precursor is often necessary to obtain the desired isomer, and the separation of any isomeric byproducts at a large scale can be complex and costly.

Q2: Are there any specific safety precautions to consider when working with benzo[a]anthracene and its derivatives on a larger scale?

A2: Yes, benzo[a]anthracene and its halogenated derivatives are classified as polycyclic aromatic hydrocarbons (PAHs) and are often potent carcinogens and mutagens. When scaling up, it is crucial to implement stringent safety protocols. This includes working in a well-ventilated area, preferably within a fume hood, and using appropriate personal protective equipment (PPE) such as chemically resistant gloves, lab coats, and safety goggles.[1] For larger quantities, respiratory protection may be necessary. All waste materials should be handled and disposed of as hazardous chemical waste according to institutional and governmental regulations.

Q3: What are the recommended purification techniques for large-scale production of this compound?

A3: For large-scale purification, a combination of techniques is often most effective. Initial purification of the crude product can be achieved through recrystallization from a suitable solvent system to remove a significant portion of impurities. However, due to the high similarity in physical properties of PAH isomers, column chromatography is typically required for complete separation.[2] For industrial-scale production, techniques like preparative High-Performance Liquid Chromatography (HPLC) or Simulated Moving Bed (SMB) chromatography may be more efficient and scalable than traditional column chromatography.

Q4: How can I monitor the progress of the bromination reaction effectively?

A4: The progress of the bromination reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be periodically withdrawn, quenched, and analyzed to determine the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time and helps to minimize the formation of over-brominated or other side products.

Experimental Protocols

Given the challenges with regioselectivity, a plausible route for a scaled-up synthesis of this compound involves a multi-step process. Below is a hypothetical, yet chemically sound, experimental protocol.

Step 1: Synthesis of a Substituted Naphthalene Precursor

This initial step aims to create a naphthalene derivative that will facilitate the formation of the benzo[a]anthracene skeleton. A common approach is the Friedel-Crafts acylation of a substituted naphthalene.

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane or nitrobenzene) in a large reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, add the substituted naphthalene slowly at 0-5°C.

  • Slowly add the appropriate acylating agent (e.g., phthalic anhydride) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Carefully quench the reaction by pouring the mixture over crushed ice and an acidic aqueous solution.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude acylated naphthalene derivative.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Cyclization to form the Benzo[a]anthracene Core

The acylated naphthalene from Step 1 is then cyclized to form the core ring structure.

Protocol:

  • Heat the purified acylated naphthalene derivative with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid at an elevated temperature.

  • Maintain the temperature and stir for the time required to complete the cyclization, monitoring the reaction by TLC or HPLC.

  • Cool the reaction mixture and carefully pour it into a large volume of cold water to precipitate the product.

  • Filter the precipitate, wash it thoroughly with water until the washings are neutral, and then dry the solid.

  • The resulting substituted benzo[a]anthracene-7,12-dione can be purified by recrystallization.

Step 3: Reduction of the Dione

The dione is reduced to the parent benzo[a]anthracene skeleton.

Protocol:

  • Reflux a mixture of the benzo[a]anthracene-7,12-dione with a reducing agent like zinc dust in a suitable solvent such as acetic acid or a mixture of sodium hydroxide and ethanol.

  • Continue the reflux for several hours until the reaction is complete.

  • Cool the mixture, filter off the excess zinc dust, and dilute the filtrate with water to precipitate the benzo[a]anthracene derivative.

  • Collect the product by filtration, wash with water, and dry.

Step 4: Regioselective Bromination

This final step introduces the bromine atom at the 4-position. The directing group from the initial substituted naphthalene should guide the bromination to the desired position.

Protocol:

  • Dissolve the purified benzo[a]anthracene derivative in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) in a reaction vessel protected from light.

  • Add a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide if a specific mechanism is targeted, or use elemental bromine with a Lewis acid catalyst for electrophilic substitution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or HPLC.

  • Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.

  • Wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the final product using column chromatography followed by recrystallization.

Troubleshooting Guides

Problem Possible Cause(s) Troubleshooting Steps
Low Yield in Step 1 (Friedel-Crafts Acylation) - Inactive catalyst (AlCl₃) due to moisture exposure.- Insufficient reaction time or temperature.- Poor quality of starting materials.- Ensure AlCl₃ is fresh and handled under anhydrous conditions.- Optimize reaction time and temperature based on small-scale trials.- Use purified starting materials.
Formation of Multiple Products in Step 2 (Cyclization) - Side reactions due to high temperature.- Isomerization during cyclization.- Carefully control the reaction temperature.- Experiment with different dehydrating agents (e.g., polyphosphoric acid vs. sulfuric acid).
Incomplete Reduction in Step 3 - Insufficient amount of reducing agent.- Deactivation of the reducing agent.- Increase the molar excess of the reducing agent.- Activate the zinc dust with dilute acid before use.
Poor Regioselectivity in Step 4 (Bromination) - Incorrect choice of brominating agent or catalyst.- Reaction conditions favoring other isomers.- Screen different brominating agents (e.g., NBS, Br₂).- Vary the solvent and temperature to influence selectivity.- Consider a different directing group strategy if selectivity remains poor.
Difficulty in Separating Isomers after Bromination - Similar polarity of the desired product and isomeric byproducts.- Optimize the mobile phase for column chromatography for better separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- For large scales, explore preparative HPLC with a suitable column.
Product Decomposition during Purification - Sensitivity of the PAH to light or air.- High temperatures during solvent evaporation.- Perform purification steps in the dark or under amber light.- Use an inert atmosphere (nitrogen or argon) if necessary.- Use a rotary evaporator at a lower temperature and higher vacuum.

Quantitative Data Presentation

Table 1: Comparison of Brominating Agents for Aromatic Compounds

Brominating Agent Typical Reaction Conditions Advantages Disadvantages Relative Cost
Elemental Bromine (Br₂) Lewis acid catalyst (e.g., FeBr₃), dark, 0-25°C- High reactivity- Readily available- Highly corrosive and toxic- Can lead to over-brominationLow
N-Bromosuccinimide (NBS) Radical initiator (e.g., AIBN) or acid catalyst, CCl₄ or CH₂Cl₂, reflux- Milder and more selective than Br₂- Easier to handle- More expensive than Br₂- Succinimide byproduct needs to be removedMedium
Pyridinium Tribromide Acetic acid or THF, room temperature- Solid reagent, easy to handle- Provides a controlled release of bromine- Higher molecular weight, less atom-economicalHigh

Table 2: Solvent Selection for Recrystallization of PAHs

Solvent Boiling Point (°C) Solubility Characteristics Notes
Toluene 111Good solvent for many PAHs at elevated temperatures, with lower solubility at room temperature.Good for initial purification of crude product.
Ethanol/Water VariableCan be effective as a solvent/anti-solvent system.Useful for precipitating less polar PAHs.
Dichloromethane/Hexane VariableGood solvent/anti-solvent pair for inducing crystallization.Dichloromethane is a good solvent, while hexane acts as an anti-solvent.
Acetic Acid 118Often used for reactions and subsequent crystallization of PAHs.Can be difficult to remove completely.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis sub_naph Substituted Naphthalene acyl Friedel-Crafts Acylation (Step 1) sub_naph->acyl acyl_prod Acylated Naphthalene Derivative acyl->acyl_prod cyclize Cyclization (Step 2) acyl_prod->cyclize dione Benzo[a]anthracene-7,12-dione Derivative cyclize->dione reduce Reduction (Step 3) dione->reduce ba_deriv Benzo[a]anthracene Derivative reduce->ba_deriv brominate Regioselective Bromination (Step 4) ba_deriv->brominate crude_prod Crude this compound brominate->crude_prod purify Purification (Column Chromatography & Recrystallization) crude_prod->purify final_prod Pure this compound purify->final_prod

Caption: A high-level overview of the multi-step synthesis of this compound.

troubleshooting_purification Troubleshooting Isomer Separation start Crude Product Contains Isomeric Impurities recrystallization Attempt Recrystallization start->recrystallization is_pure Is Product Pure? recrystallization->is_pure end_success Pure Product Obtained is_pure->end_success Yes column_chrom Perform Column Chromatography (Silica Gel) is_pure->column_chrom No check_separation Good Separation? column_chrom->check_separation check_separation->end_success Yes optimize_solvent Optimize Solvent System (e.g., gradient elution) check_separation->optimize_solvent No change_stationary_phase Change Stationary Phase (e.g., Alumina) check_separation->change_stationary_phase Still No prep_hplc Consider Preparative HPLC check_separation->prep_hplc For Large Scale optimize_solvent->column_chrom change_stationary_phase->column_chrom prep_hplc->end_success end_fail Consult with Purification Specialist prep_hplc->end_fail If still fails

Caption: A decision tree for troubleshooting the purification of this compound from its isomers.

References

Validation & Comparative

Purity Analysis of 4-Bromobenzo[a]anthracene: A Comparative Guide to HPLC and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of compounds like 4-Bromobenzo[a]anthracene is a critical step in ensuring the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods for the purity analysis of this compound, supported by representative experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For this compound, a relatively large and non-volatile polycyclic aromatic hydrocarbon (PAH), HPLC offers a robust and efficient method for purity determination. Coupled with a Diode Array Detector (DAD) or a UV detector, HPLC provides quantitative data based on the compound's absorbance of UV light.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. While this compound has a high boiling point, it can be analyzed by GC-MS, often providing excellent separation of closely related impurities. The mass spectrometer detector offers the significant advantage of providing structural information based on the fragmentation pattern of the molecule, aiding in the identification of any impurities present. Generally, GC-MS is considered to have a lower detection limit, making it highly sensitive.

Comparative Performance Data

The following table summarizes typical quantitative data that could be obtained from the purity analysis of a this compound sample using HPLC-UV and GC-MS.

ParameterHPLC-UVGC-MS
Retention Time 12.5 min18.2 min
Peak Area (Main Peak) 4523 mAU*s1,250,000 counts
Calculated Purity 99.5%99.6%
Limit of Detection (LOD) ~10 ng/mL~1 pg on column
Limit of Quantitation (LOQ) ~30 ng/mL~5 pg on column
Analysis Time ~25 min~35 min

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound by HPLC and GC-MS.

HPLC-UV Method

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL for analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: Diode Array Detector (DAD) at 254 nm

GC-MS Method

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or toluene at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 10 µg/mL for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Agilent 8890 GC with 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 10 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-400

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the processes, the following diagrams outline the experimental workflow and a comparison of the fundamental principles of HPLC and GC-MS.

Purity Analysis Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Dilution Dilute to Working Conc. Dissolution->Dilution Filtration Filter (HPLC) Dilution->Filtration GCMS_Inject Inject Sample Dilution->GCMS_Inject HPLC_Inject Inject Sample Filtration->HPLC_Inject HPLC_Separation Chromatographic Separation HPLC_Inject->HPLC_Separation HPLC_Detect UV/DAD Detection HPLC_Separation->HPLC_Detect Integration Peak Integration HPLC_Detect->Integration GCMS_Separation Chromatographic Separation GCMS_Inject->GCMS_Separation GCMS_Detect MS Detection GCMS_Separation->GCMS_Detect GCMS_Detect->Integration Purity_Calc Purity Calculation (% Area) Integration->Purity_Calc Report Generate Report Purity_Calc->Report

Figure 1. General workflow for purity analysis of this compound.

HPLC_vs_GCMS_Principles cluster_HPLC HPLC Principles cluster_GCMS GC-MS Principles HPLC_Mobile Liquid Mobile Phase HPLC_Stationary Solid Stationary Phase (Column) HPLC_Mobile->HPLC_Stationary HPLC_Separation Separation based on Polarity HPLC_Stationary->HPLC_Separation HPLC_Detection UV/DAD Detection (Absorbance) HPLC_Separation->HPLC_Detection GC_Mobile Inert Gas Mobile Phase GC_Stationary Liquid Stationary Phase (Column Coating) GC_Mobile->GC_Stationary GC_Separation Separation based on Volatility/Boiling Point GC_Stationary->GC_Separation MS_Detection Mass Spectrometry Detection (Mass-to-Charge Ratio) GC_Separation->MS_Detection

Figure 2. Comparison of the fundamental principles of HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are suitable and powerful techniques for the purity analysis of this compound. The choice between the two often depends on the specific requirements of the analysis and the available instrumentation.

  • HPLC-UV is a robust, reliable, and often faster method for routine purity assessments, especially when the potential impurities are known and have similar UV chromophores.

  • GC-MS offers higher sensitivity and the significant advantage of providing structural information, making it invaluable for identifying unknown impurities and for trace-level analysis.

For comprehensive characterization and purity confirmation of this compound, employing both techniques can provide orthogonal data, leading to a more complete and confident assessment of the compound's purity.

A Comparative Analysis of the Reactivity of 4-Bromobenzo[a]anthracene and Other Brominated Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 4-Bromobenzo[a]anthracene against other common brominated polycyclic aromatic hydrocarbons (PAHs), including derivatives of anthracene, phenanthrene, and pyrene. The information presented herein is intended to assist researchers in designing synthetic routes, understanding metabolic fates, and predicting the environmental impact of these compounds. While direct quantitative comparisons of the reactivity of this compound are limited in the current scientific literature, this guide synthesizes available data and established principles of organic chemistry to provide a useful comparative framework.

Introduction to the Reactivity of Brominated PAHs

Brominated polycyclic aromatic hydrocarbons (Br-PAHs) are a class of compounds that have garnered significant interest due to their unique chemical properties and potential applications in materials science and as intermediates in organic synthesis. The reactivity of a Br-PAH is fundamentally influenced by the nature of the parent PAH scaffold, the position of the bromine atom, and the specific reaction conditions. The bromine atom serves as a versatile functional handle, enabling a variety of cross-coupling reactions, nucleophilic substitutions, and other transformations.

Comparative Reactivity in Key Organic Reactions

The reactivity of this compound is compared with other representative Br-PAHs in several common and important chemical transformations. Due to the scarcity of direct kinetic studies for this compound, the comparisons are based on general reactivity trends observed for similar structures and data available for other brominated PAHs.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. It is a widely used tool for the synthesis of biaryls and other conjugated systems. The reactivity of aryl bromides in this reaction is influenced by factors such as electron density at the carbon-bromine bond and steric hindrance around the reaction center.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Brominated PAHs

Brominated PAHCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
9-BromoanthracenePd(PPh₃)₄-K₂CO₃Toluene/Ethanol/WaterReflux--[1]
5-Bromosalicylic acid[PdCl₂(NH₂CH₂COOH)₂]-K₂CO₃WaterRT1.5>95[2]
4-Bromobenzoic acidAd-L-PdCl₂⊂dmβ-CD-Na₂CO₃Water/MeOHRT2>98[3]

Note: The data in this table is for illustrative purposes and represents conditions for related brominated aromatic compounds, as specific comparative data for the target Br-PAHs is limited.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is essential for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.

General Reactivity Trend: The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base. The electronic nature of the aryl bromide plays a significant role, with electron-deficient systems often reacting more readily.

Table 2: General Conditions for Buchwald-Hartwig Amination

Substrate TypeCatalystLigandBaseSolventTemperature (°C)
Aryl BromidePd(OAc)₂BINAPCs₂CO₃Toluene110
Aryl BromidePd₂(dba)₃XPhosNaOtBuToluene/Dioxane80-120

This table provides general conditions as detailed comparative kinetic studies for the specified brominated PAHs are not available.

Photochemical Degradation

The susceptibility of PAHs and their halogenated derivatives to photodegradation is a critical factor in determining their environmental persistence. The process involves the absorption of light, leading to excited states that can undergo various reactions, including oxidation and bond cleavage. The quantum yield (Φ) is a measure of the efficiency of a photochemical process.

While specific quantum yields for the photodegradation of this compound are not reported, the presence of a heavy bromine atom can, in some cases, enhance intersystem crossing to the triplet state, which may influence the photochemical reactivity. The photodegradation rate of PAHs is also influenced by the surrounding medium[4].

Oxidative Metabolism

The metabolic activation of PAHs is a key area of study in toxicology, as it can lead to the formation of carcinogenic and mutagenic compounds. This process is primarily mediated by cytochrome P450 enzymes. The metabolism of the parent benz[a]anthracene has been studied, and it is known to form various dihydrodiols and phenols[5][6]. The presence and position of a bromine atom on the PAH skeleton can significantly alter the metabolic pathways and the nature of the resulting metabolites. However, specific studies on the metabolism of this compound are scarce.

Experimental Protocols

Detailed experimental protocols for specific reactions involving this compound are not widely available. However, the following sections provide generalized procedures for key reactions that can be adapted and optimized for this substrate.

General Procedure for Suzuki-Miyaura Cross-Coupling of a Brominated PAH

This protocol is a general guideline and should be optimized for specific substrates and coupling partners.

Materials:

  • Brominated PAH (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a round-bottom flask, add the brominated PAH, arylboronic acid, palladium catalyst, and base.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • The reaction mixture is heated to reflux and stirred for a specified time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the organic layer is extracted.

  • The crude product is purified by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Brominated PAH - Arylboronic Acid - Pd Catalyst - Base B Add Degassed Solvent A->B C Heat to Reflux under Inert Atmosphere B->C D Monitor Progress (TLC, GC-MS) C->D E Cool & Extract D->E F Column Chromatography E->F G G F->G Characterized Product

Suzuki-Miyaura Cross-Coupling Workflow
General Procedure for Buchwald-Hartwig Amination of a Brominated PAH

This is a general protocol and requires optimization for specific substrates.

Materials:

  • Brominated PAH (e.g., this compound) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox, a Schlenk tube is charged with the palladium precatalyst, ligand, and base.

  • The brominated PAH and the amine are added to the tube.

  • The tube is sealed, removed from the glovebox, and the solvent is added under an inert atmosphere.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time.

  • After cooling, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.[7][8]

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification start Charge Schlenk tube: - Pd precatalyst - Ligand - Base reactants Add: - Brominated PAH - Amine start->reactants solvent Add Anhydrous, Degassed Solvent reactants->solvent heat Heat and Stir (80-120 °C) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor filter Filter through Celite monitor->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product product purify->product Final Product

Buchwald-Hartwig Amination Workflow

Conclusion and Future Directions

The reactivity of this compound, while not extensively documented through direct comparative studies, can be inferred to follow general principles of brominated PAH chemistry. It is expected to be a viable substrate in a range of transition-metal-catalyzed cross-coupling reactions, offering a pathway to novel functionalized benzo[a]anthracene derivatives. The electronic and steric properties of the benzo[a]anthracene core, along with the specific position of the bromine atom, will undoubtedly influence its reactivity profile.

Further research is needed to provide quantitative kinetic data for the reactions of this compound and other brominated PAHs. Such studies would be invaluable for a more precise understanding of structure-reactivity relationships and would greatly aid in the rational design of synthetic strategies and the prediction of metabolic and environmental fates. The development of standardized protocols for these comparative studies would be a significant contribution to the field.

References

Comparative Toxicity of Benzo[a]anthracene and its Brominated Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the toxicity of benzo[a]anthracene (B[a]A), a well-documented polycyclic aromatic hydrocarbon (PAH), and its brominated derivatives. For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of these compounds is crucial for assessing their potential environmental and human health risks. This document summarizes available experimental data on their carcinogenic and genotoxic effects, outlines the methodologies used in these studies, and illustrates key toxicological pathways.

Quantitative Toxicity Data

CompoundAnimal ModelRoute of AdministrationDosageKey FindingsReference
7-Methylbenz(a)anthraceneNewborn Swiss miceSubcutaneous injectionEquimolar dosesMost actively tumorigenic; induced subcutaneous sarcomas, lung tumors, and liver tumors.[1]
7-Bromomethyl-12-methylbenz(a)anthraceneNewborn Swiss miceSubcutaneous injectionEquimolar dosesSimilarly active to 7-methylbenz(a)anthracene in inducing lung and liver tumors, but with fewer subcutaneous sarcomas.[1]
7-Bromomethylbenz(a)anthraceneNewborn Swiss miceSubcutaneous injectionEquimolar dosesSeemingly slightly less active than 7-methylbenz(a)anthracene and 7-bromomethyl-12-methylbenz(a)anthracene.[1]
4-Chloro-7-bromomethylbenz(a)anthraceneNewborn Swiss miceSubcutaneous injectionEquimolar dosesExhibited only marginal activity, slightly increasing the risk of liver tumor development in male mice.[1]
7-Bromobenz[a]anthraceneNewborn male B6C3F1 miceIntraperitoneal injection1600 nmol per mouse (on days 1, 8, and 15 after birth)Potent carcinogen; induced hepatocellular adenomas in 96% and hepatocellular carcinomas in 83% of the animals.[2]

Genotoxicity

Both benzo[a]anthracene and its brominated derivatives have demonstrated genotoxic potential. This is primarily attributed to their ability to form covalent adducts with DNA, leading to mutations and initiating carcinogenesis.

  • Benzo[a]anthracene is a known genotoxic agent in various bacterial and mammalian cell assays.[3][4] Its genotoxicity is dependent on metabolic activation to reactive intermediates.[5][6]

  • 7-Bromomethylbenz[a]anthracene and 7-bromomethyl-12-methylbenz[a]anthracene have been shown to be mutagenic.[7] These compounds can directly alkylate DNA, forming adducts, which explains their carcinogenic activity.[7] The predominant mutation induced by these compounds is a G→T transversion.[7]

Experimental Protocols

The following sections detail the methodologies employed in the key carcinogenicity and genotoxicity studies cited in this guide.

Newborn Mouse Carcinogenicity Assay

This in vivo assay is used to assess the tumorigenic potential of chemicals in a sensitive animal model.

  • Animal Model: Newborn mice (e.g., Swiss or B6C3F1 strains) are used due to their high susceptibility to chemical carcinogens.[1][2]

  • Administration: Test compounds are typically dissolved in a suitable vehicle (e.g., arachis oil) and administered via subcutaneous or intraperitoneal injection.[1][2] Dosing is often performed at multiple time points during the neonatal period (e.g., days 1, 8, and 15 after birth).[2]

  • Observation Period: Animals are monitored for a predefined period (e.g., several months) for tumor development.

  • Endpoint Analysis: At the end of the study, a complete necropsy is performed. Tissues are examined macroscopically and microscopically for the presence of tumors. Tumor incidence, multiplicity, and latency are recorded and compared between treated and control groups.

In Vitro Genotoxicity Assays

These assays are used to evaluate the potential of a substance to induce genetic damage in cells.

  • Micronucleus Assay: This test detects chromosomal damage. Cells are exposed to the test compound, and the formation of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) is quantified.[8][9]

  • Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA migrates further, forming a "comet tail," the intensity of which is proportional to the extent of DNA damage.[8][9]

  • 32P-Postlabeling Assay: This highly sensitive technique is used to detect and quantify DNA adducts. DNA is isolated from treated cells or tissues, digested to nucleotides, and the adducted nucleotides are radiolabeled with 32P. The radiolabeled adducts are then separated and quantified.[10]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of benzo[a]anthracene and its derivatives is largely mediated by their metabolic activation and subsequent interaction with cellular macromolecules. A key signaling pathway implicated in the toxicity of many PAHs is the Aryl Hydrocarbon Receptor (AhR) pathway.

Metabolic Activation of Benzo[a]anthracene

Benzo[a]anthracene is metabolically activated by cytochrome P450 enzymes to form reactive diol epoxides. These epoxides can then covalently bind to DNA, forming adducts that can lead to mutations if not repaired.

Metabolic Activation of Benzo[a]anthracene cluster_0 Phase I Metabolism cluster_1 DNA Adduct Formation cluster_2 Cellular Consequences Benzo[a]anthracene Benzo[a]anthracene Diol Epoxides Diol Epoxides Benzo[a]anthracene->Diol Epoxides Cytochrome P450 DNA Adducts DNA Adducts Diol Epoxides->DNA Adducts Covalent Binding DNA DNA Mutations Mutations DNA Adducts->Mutations Faulty DNA Repair/Replication Cancer Cancer Mutations->Cancer Tumor Initiation

Caption: Metabolic activation of benzo[a]anthracene leading to DNA adducts and cancer.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs. Upon binding to a ligand like benzo[a]anthracene, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences called xenobiotic responsive elements (XREs). This leads to the transcription of a battery of genes, including those encoding metabolic enzymes like cytochrome P450s, which can enhance the metabolic activation of PAHs.

Aryl Hydrocarbon Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (B[a]A) Ligand (B[a]A) AhR Complex AhR-HSP90-XAP2 Ligand (B[a]A)->AhR Complex Binding Activated AhR Complex Activated AhR AhR/ARNT Dimer AhR/ARNT Activated AhR Complex->AhR/ARNT Dimer Translocation & Dimerization ARNT ARNT XRE XRE (DNA) AhR/ARNT Dimer->XRE Binding Gene Transcription Gene Transcription XRE->Gene Transcription Induction Metabolic Enzymes e.g., CYP1A1 Gene Transcription->Metabolic Enzymes

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

The available evidence strongly indicates that both benzo[a]anthracene and its brominated derivatives are carcinogenic and genotoxic. The degree of carcinogenicity of the brominated derivatives appears to be influenced by the position and nature of the bromine substitution. Specifically, bromination at the methyl group of methylated B[a]A derivatives can confer high tumorigenic activity. The primary mechanism of toxicity for these compounds involves metabolic activation to reactive intermediates that form DNA adducts, a process that can be influenced by the AhR signaling pathway.

For professionals in research and drug development, it is imperative to handle these compounds with appropriate safety precautions. Further quantitative toxicological studies are warranted to establish a more comprehensive risk assessment profile for the various brominated derivatives of benzo[a]anthracene.

References

A Comparative Guide to the Spectroscopic Analysis of 4-Bromobenzo[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 4-Bromobenzo[a]anthracene and its parent compound, benzo[a]anthracene. The structural confirmation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document presents experimental data for benzo[a]anthracene and predicted data for this compound to facilitate structural elucidation and comparison.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and benzo[a]anthracene.

Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound, Experimental for Benzo[a]anthracene in CDCl₃)

Proton Assignment This compound Chemical Shift (ppm) - Predicted Benzo[a]anthracene Chemical Shift (ppm) - Experimental[1]
H18.218.01
H27.657.53
H37.717.53
H57.927.82
H67.647.60
H79.049.13
H87.817.75
H97.697.65
H107.978.10
H118.088.32
H128.898.80

Note: Predicted values for this compound were obtained using online NMR prediction tools. Experimental values for benzo[a]anthracene are from established literature.

Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)

Carbon Assignment This compound Chemical Shift (ppm) - Predicted
1129.0
2127.8
3128.5
4122.1
4a131.2
5127.1
6126.8
6a132.5
7128.9
7a130.4
8126.2
9128.8
10126.9
11125.9
12128.6
12a131.9
12b130.1
12c129.7

Note: Due to the scarcity of experimental ¹³C NMR data for benzo[a]anthracene in readily available sources, a direct experimental comparison is not provided. The predicted values for this compound are based on computational models.

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Spectroscopic Technique This compound (Expected) Benzo[a]anthracene (Experimental)
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 306/308 (approx. 1:1 ratio). Fragmentation may involve loss of Br radical.Molecular Ion (M⁺): m/z 228. Major fragments at m/z 226, 202, 114, 113, 101.[2][3]
Infrared (IR) Spectroscopy (cm⁻¹) Aromatic C-H stretch: ~3050; Aromatic C=C stretch: ~1600, ~1450; C-Br stretch: ~600-500.Aromatic C-H stretch: ~3050; Aromatic C=C stretch: ~1600, ~1480, ~1440; Out-of-plane bending: ~900-700.[4][5][6]

Experimental Workflow and Methodologies

The structural confirmation of this compound and its comparison with benzo[a]anthracene involves a systematic workflow employing multiple spectroscopic techniques.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing and Interpretation cluster_conclusion Conclusion Sample Sample Acquisition (this compound or Benzo[a]anthracene) Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution MS Mass Spectrometry (EI-MS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR NMR_Data NMR Data Analysis: - Chemical Shift - Coupling Constants - Integration NMR->NMR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Isotopic Pattern - Fragmentation MS->MS_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data Structure_Confirmation Structure Confirmation and Comparison NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation

A flowchart of the spectroscopic analysis process.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the data similarly to the ¹H NMR spectrum.

2. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from the solvent and any impurities.

    • The eluent from the GC is directly introduced into the EI source of the mass spectrometer.

  • MS Parameters:

    • Set the ionization energy to 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

3. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

References

Validating the Synthesis of 4-Bromobenzo[a]anthracene: A Comparative Guide to Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise synthesis and unambiguous characterization of polycyclic aromatic hydrocarbons (PAHs) are paramount for advancing research. This guide provides a comparative overview of the synthesis of 4-Bromobenzo[a]anthracene and the analytical techniques used to validate its structure and purity.

The targeted synthesis of this compound, a brominated derivative of the tetracyclic aromatic hydrocarbon benzo[a]anthracene, is a key step in the development of novel organic materials and potential pharmaceutical precursors. The introduction of a bromine atom at the C4 position offers a reactive handle for further functionalization, enabling the construction of more complex molecular architectures. This guide outlines a common synthetic approach and details the essential characterization methods required to confirm the successful synthesis and purity of the final product.

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the direct bromination of the parent compound, benzo[a]anthracene. This electrophilic aromatic substitution reaction typically utilizes a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

A plausible synthetic route is the direct bromination of benzo[a]anthracene. This method is analogous to the synthesis of 9-bromoanthracene, where anthracene is treated with N-bromosuccinimide (NBS) in a solvent like chloroform. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and physical characterization techniques is employed.

Physical Properties

The melting point of a crystalline solid is a fundamental physical property that can indicate its purity. A sharp melting point range close to the literature value suggests a high degree of purity.

PropertyThis compoundBenzo[a]anthracene (Starting Material)
Molecular Formula C₁₈H₁₁BrC₁₈H₁₂
Molecular Weight 307.19 g/mol 228.29 g/mol
Melting Point 215-216 °C[1]158-160 °C
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the carbon framework. For this compound, the aromatic region of the ¹H NMR spectrum is of particular interest, with the chemical shifts and coupling patterns of the protons providing crucial information about the position of the bromine substituent.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition. The mass spectrum of a brominated compound is characterized by a distinctive isotopic pattern due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity.

TechniqueExpected Observations for this compound
¹H NMR Complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would be unique to the 4-bromo substitution pattern.
¹³C NMR A set of signals in the aromatic region (typically δ 120-140 ppm). The carbon atom attached to the bromine atom (ipso-carbon) would exhibit a characteristic chemical shift.
Mass Spectrometry Molecular ion peaks at m/z 306 and 308, with approximately equal intensity, corresponding to [C₁₈H₁₁⁷⁹Br]⁺ and [C₁₈H₁₁⁸¹Br]⁺.

Experimental Protocols

Synthesis of this compound (Proposed Method)
  • Materials: Benzo[a]anthracene, N-bromosuccinimide (NBS), Chloroform (CHCl₃), Sodium thiosulfate solution, Sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve benzo[a]anthracene in chloroform in a round-bottom flask.

    • Add N-bromosuccinimide to the solution in portions while stirring at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Characterization Techniques
  • Melting Point: Determined using a standard melting point apparatus.

  • ¹H and ¹³C NMR: Spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry: A mass spectrum is obtained using an electron ionization (EI) or other suitable ionization technique on a mass spectrometer.

Workflow Diagrams

Synthesis_Workflow cluster_synthesis Synthesis start Benzo[a]anthracene reaction Direct Bromination start->reaction reagent NBS, CHCl3 reagent->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_characterization Characterization product Synthesized Product mp Melting Point product->mp nmr NMR (1H, 13C) product->nmr ms Mass Spectrometry product->ms validation Structure & Purity Confirmed mp->validation nmr->validation ms->validation

Caption: Characterization workflow for validating the synthesis.

Conclusion

The successful synthesis of this compound is contingent upon rigorous characterization to confirm its chemical identity and purity. While direct bromination presents a feasible synthetic route, the validation of the final product through a combination of melting point determination, NMR spectroscopy, and mass spectrometry is indispensable. This guide provides a framework for researchers to approach the synthesis and characterization of this important molecule, ensuring the reliability of their findings and the integrity of their subsequent research endeavors.

References

A Comparative Guide to the Fluorescence Properties of Benzo[a]anthracene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzo[a]anthracene and its derivatives, a class of polycyclic aromatic hydrocarbons (PAHs), are of significant interest due to their unique photophysical properties. Their rigid, planar, and electron-rich structure gives rise to intrinsic fluorescence, making them valuable scaffolds for the development of fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers. The strategic functionalization of the benzo[a]anthracene core allows for the fine-tuning of their absorption and emission characteristics, fluorescence quantum yields, and lifetimes, enabling the design of molecules with tailored properties for a wide range of applications.[1]

This guide provides a comparative analysis of the fluorescence properties of various benzo[a]anthracene derivatives, supported by experimental data. It also details the experimental protocols for key photophysical measurements and illustrates a typical workflow for cellular imaging applications.

Comparative Photophysical Data

The following tables summarize the key photophysical properties of selected benzo[a]anthracene derivatives to facilitate a clear comparison of their performance.

Table 1: Photophysical Data of Butterfly-Shaped Dibenz[a,j]anthracene Derivatives in Ethyl Acetate [2]

CompoundRλ_abs (nm)λ_em (nm)
6a H320420
6b 4-Me320422
6c 4-OMe321422
6d 4-F320420
6e 4-CF₃319420
6f 3,5-di-CF₃319421
6g Naphthyl332446

Note: The study found that variations in the electronic nature of the substituents on the 5- and 9-phenyl groups of these dibenz[a,j]anthracene derivatives had a negligible effect on their photophysical properties, with the exception of the naphthyl-fused compound which showed a noticeable red shift in absorption and emission.[2]

Table 2: Photophysical Data of Benzanthrone α-Aminophosphonates in Various Solvents [3]

CompoundSolventλ_abs (nm)λ_em (nm)Φ_F (%)
4a Benzene46853615
Chloroform48056612
Ethyl Acetate47257210
Acetone4705848
DMF47859211
DMSO4826029
Ethanol4746047
4b Benzene47054018
Chloroform48257015
Ethyl Acetate47457613
Acetone47258810
DMF48059614
DMSO48460611
Ethanol4766089
4c Benzene47254220
Chloroform48457217
Ethyl Acetate47657815
Acetone47459012
DMF48259816
DMSO48660813
Ethanol47861011

Note: These benzanthrone derivatives, which are structurally related to benzo[a]anthracene, exhibit significant solvatochromic behavior, with their emission shifting to longer wavelengths in more polar solvents. This is indicative of an internal charge transfer mechanism during excitation.[3]

Experimental Protocols

Determination of Fluorescence Quantum Yield (Φ_F) by the Comparative Method

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, which involves the use of a well-characterized standard with a known quantum yield, is the most common and reliable technique for its determination.

1. Selection of a Standard:

  • Choose a standard with a known and reliable quantum yield that absorbs and emits in a similar spectral region to the benzo[a]anthracene derivative being tested.

  • For blue-emitting derivatives, 9,10-diphenylanthracene in cyclohexane (Φ_F ≈ 0.90-0.95) is a common standard.[4] For other regions, standards like quinine sulfate in 0.1 M H₂SO₄ (Φ_F ≈ 0.54) can be used.

2. Sample Preparation:

  • Prepare a series of dilute solutions of both the standard and the test compound in the same spectroscopic-grade solvent.

  • The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

3. Spectroscopic Measurements:

  • Record the UV-Vis absorption spectra of all solutions to determine their absorbance at the chosen excitation wavelength.

  • Record the fluorescence emission spectra of all solutions using the same excitation wavelength and identical instrument settings (e.g., slit widths).

4. Calculation of Quantum Yield:

  • The fluorescence quantum yield of the test sample (Φ_F,sample) is calculated using the following equation:

    Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ_F,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity (area under the emission curve).

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

  • A plot of integrated fluorescence intensity versus absorbance for each compound should yield a straight line through the origin. The slope of this line is proportional to the quantum yield, and the above equation can be modified to use the slopes (Grad) for a more accurate determination:

    Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Mandatory Visualizations

Experimental Workflow for Photophysical Characterization

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy cluster_calc Data Analysis prep Prepare dilute solutions of derivatives and standard in spectroscopic grade solvent abs_spec Record UV-Vis absorption spectra prep->abs_spec fluo_spec Record fluorescence emission spectra prep->fluo_spec abs_data Determine absorbance at λex (< 0.1) abs_spec->abs_data plot Plot integrated intensity vs. absorbance abs_data->plot fluo_data Integrate fluorescence intensity fluo_spec->fluo_data fluo_data->plot calc Calculate Quantum Yield (ΦF) and Fluorescence Lifetime (τ) plot->calc

Caption: Workflow for the photophysical characterization of benzo[a]anthracene derivatives.

Application in Cellular Imaging: A Logical Workflow

G cluster_imaging Fluorescence Microscopy start Synthesize & Characterize Benzo[a]anthracene Derivative cell_culture Culture target cells (e.g., cancer cell line) start->cell_culture probe_loading Incubate cells with fluorescent derivative cell_culture->probe_loading washing Wash cells to remove excess probe probe_loading->washing excitation Excite with appropriate wavelength light source washing->excitation emission Capture fluorescence emission with detector excitation->emission image_acq Acquire digital image emission->image_acq image_analysis Image Analysis: - Localization - Intensity quantification image_acq->image_analysis conclusion Correlate fluorescence with cellular structures or processes image_analysis->conclusion

Caption: Logical workflow for the application of benzo[a]anthracene derivatives in cellular imaging.

References

Assessing the Carcinogenicity of Bromobenzo[a]anthracene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the carcinogenic potential of different isomers of bromobenzo[a]anthracene. Due to a scarcity of direct experimental data for many isomers, this analysis focuses on the well-studied 7-bromo-substituted derivatives and extrapolates potential carcinogenic activity based on established principles of polycyclic aromatic hydrocarbon (PAH) toxicology, particularly the "bay region" theory.

Executive Summary

The position of the bromine atom on the benzo[a]anthracene skeleton is predicted to significantly influence its carcinogenic activity. Evidence from studies on 7-bromobenz[a]anthracene and 7-bromomethylbenz[a]anthracene indicates that these compounds are potent carcinogens, capable of inducing a variety of tumors in animal models.[1][2] The primary mechanism of action is believed to involve metabolic activation to reactive intermediates that form DNA adducts, leading to mutations and tumor initiation.[1] While direct comparative data for all bromobenzo[a]anthracene isomers is not available, the bay region theory of PAH carcinogenesis suggests that isomers with a bromine substitution near the bay region may exhibit different potencies.

Comparative Carcinogenicity Data

The following tables summarize the available quantitative data on the tumorigenicity of 7-bromobenz[a]anthracene and its derivatives.

Table 1: Tumorigenicity of 7-Bromobenz[a]anthracene in Neonatal B6C3F1 Mice [1]

CompoundDose (nmol/mouse)Route of AdministrationTumor TypeIncidence (%)
7-Bromobenz[a]anthracene1600IntraperitonealHepatocellular Adenoma96
Hepatocellular Carcinoma83
Control-IntraperitonealHepatocellular Adenoma0
Hepatocellular Carcinoma0

Table 2: Carcinogenic Activity of Brominated Benzo[a]anthracene Derivatives in Newborn Swiss Mice [2]

CompoundTumor Type
7-Bromomethylbenz[a]anthraceneSubcutaneous Sarcomas, Lung Tumors, Liver Tumors
7-Bromomethyl-12-methylbenz[a]anthraceneSubcutaneous Sarcomas, Lung Tumors, Liver Tumors

Note: This study provided qualitative data on tumor types but not quantitative incidence for each specific tumor type.

Mechanism of Carcinogenicity: The Bay Region Theory

The carcinogenicity of benzo[a]anthracene and its derivatives is largely explained by the "bay region" theory.[3][4] This theory posits that PAHs are metabolically activated to form highly reactive diol epoxides. The most carcinogenic metabolites are those where the epoxide ring forms part of a "bay region" of the hydrocarbon structure. These bay region diol epoxides are highly reactive towards DNA, forming stable adducts that can lead to mutations if not repaired.

For bromobenzo[a]anthracene, the position of the bromine atom can influence the metabolic activation pathway and the stability of the resulting carbocations, thereby affecting its carcinogenic potential. Isomers with bromine substitutions that enhance the formation or reactivity of bay region diol epoxides are predicted to be more potent carcinogens.

bay_region_theory cluster_metabolism Metabolic Activation cluster_dna_interaction Genotoxicity PAH Bromobenzo[a]anthracene Isomer Diol trans-Dihydrodiol PAH->Diol Cytochrome P450 DiolEpoxide Bay Region Diol Epoxide Diol->DiolEpoxide Epoxidation DNA DNA DiolEpoxide->DNA Covalent Binding Adduct DNA Adduct DNA->Adduct Mutation Mutation Adduct->Mutation Faulty DNA Repair/Replication Tumor Tumor Initiation Mutation->Tumor

Metabolic activation of bromobenzo[a]anthracene via the bay region pathway.

Experimental Protocols

The following are summaries of key experimental methodologies used in assessing the carcinogenicity of bromobenzo[a]anthracene and related compounds.

Newborn Mouse Tumorigenicity Assay

This assay is used to assess the carcinogenic potential of a substance in a sensitive in vivo model.

newborn_mouse_assay start Newborn Mice (e.g., B6C3F1) injection Intraperitoneal Injection of Test Compound (e.g., 7-Bromobenz[a]anthracene in solvent) start->injection observation Observation Period (several months) injection->observation necropsy Necropsy and Histopathological Examination of Tissues (e.g., liver, lung) observation->necropsy analysis Tumor Incidence and Multiplicity Analysis necropsy->analysis

Workflow for a newborn mouse tumorigenicity assay.

Detailed Methodology:

  • Animal Model: Newborn mice (e.g., B6C3F1 or Swiss strains) are used due to their high sensitivity to carcinogens.

  • Dosing: The test compound, dissolved in a suitable vehicle (e.g., dimethyl sulfoxide), is administered via intraperitoneal injection at specific time points (e.g., days 1, 8, and 15 after birth).

  • Observation: The animals are monitored for a predetermined period (e.g., one year) for signs of toxicity and tumor development.

  • Endpoint Analysis: At the end of the study, a complete necropsy is performed. Tissues, particularly the liver and lungs, are collected, preserved, and subjected to histopathological examination to identify and classify tumors.

  • Data Analysis: Tumor incidence (percentage of animals with tumors) and multiplicity (average number of tumors per animal) are calculated and compared between treated and control groups.

DNA Adduct Analysis by ³²P-Postlabeling

This highly sensitive method is used to detect and quantify DNA adducts formed by carcinogens.

p32_postlabeling start Isolate DNA from tissues of treated animals digestion Enzymatic Digestion of DNA to Deoxynucleoside 3'-monophosphates start->digestion enrichment Enrichment of Adducted Nucleotides digestion->enrichment labeling Labeling with [γ-³²P]ATP using T4 Polynucleotide Kinase enrichment->labeling separation Separation of ³²P-labeled Adducts by Thin-Layer Chromatography (TLC) labeling->separation detection Detection and Quantification by Autoradiography and Scintillation Counting separation->detection

Workflow for ³²P-postlabeling analysis of DNA adducts.

Detailed Methodology:

  • DNA Isolation: High molecular weight DNA is isolated from the target tissues of animals exposed to the test compound.

  • Enzymatic Digestion: The DNA is enzymatically hydrolyzed to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The adducted nucleotides are enriched from the bulk of normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal but not adducted nucleotides.

  • Radiolabeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC).

  • Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting of the radioactive spots.

Conclusion and Future Directions

The available evidence strongly suggests that 7-bromobenz[a]anthracene and its methyl-substituted derivative are potent carcinogens. The carcinogenicity of other bromobenzo[a]anthracene isomers remains to be experimentally determined. Based on the bay region theory, it is hypothesized that the position of the bromine atom will critically influence the carcinogenic activity by affecting the metabolic activation to DNA-reactive diol epoxides.

Future research should focus on synthesizing the complete set of bromobenzo[a]anthracene isomers and evaluating their carcinogenicity in well-established animal models. Such studies, coupled with detailed metabolic profiling and DNA adduct analysis, would provide a comprehensive understanding of the structure-activity relationships for this class of compounds and would be invaluable for risk assessment and the development of safer chemical entities.

References

A Comparative Guide to Analytical Methods for 4-Bromobenzo[a]anthracene Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical methods for the detection and quantification of 4-Bromobenzo[a]anthracene: High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the experimental protocols, presents a comparative analysis of their performance, and details the process of cross-validation to ensure data integrity and reliability between different analytical approaches.

Introduction to this compound and Analytical Challenges

This compound is a brominated polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds that are of significant interest due to their potential carcinogenic and mutagenic properties. Accurate and precise quantification of halogenated PAHs like this compound is crucial in environmental monitoring, toxicology studies, and for ensuring the safety of pharmaceutical products. The selection of an appropriate analytical method is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis.

Comparison of Analytical Methods

Both HPLC-UV/FLD and GC-MS are powerful techniques for the analysis of PAHs. The choice between them often involves a trade-off between sensitivity, selectivity, and operational considerations.

Table 1: Comparison of HPLC-UV/FLD and GC-MS for this compound Analysis

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC-UV/FLD)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Detection via UV absorbance or fluorescence emission.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase. Detection via mass-to-charge ratio of ionized analytes.
Limit of Detection (LOD) Generally in the low ng/mL to pg/mL range, especially with fluorescence detection.Typically in the low pg to fg range on-column, offering very high sensitivity.
Limit of Quantitation (LOQ) Dependent on the detector and matrix, often in the low ng/mL range.Can achieve very low LOQs, often in the pg/mL range in solution.
Linearity (R²) Typically ≥ 0.99 for a defined concentration range.[1][2]Generally ≥ 0.99 over a wide dynamic range.[3]
Accuracy (% Recovery) Good recovery rates, often in the range of 80-120%.Excellent recovery, typically within 80-120%, often improved with the use of isotopically labeled internal standards.
Precision (% RSD) Typically < 15% for replicate measurements.[1][2]Generally < 15% for replicate measurements.[3]
Selectivity Good selectivity, especially with fluorescence detection where specific excitation and emission wavelengths can be used. Co-eluting compounds can be a challenge.High selectivity due to the mass fragmentation patterns of the analyte, which provides a high degree of confidence in identification.
Sample Throughput Can be relatively high, with typical run times of 15-30 minutes per sample.Can be lower due to longer run times required for chromatographic separation of complex mixtures.
Instrumentation Cost Generally lower than GC-MS systems.Higher initial capital investment.
Strengths Robust, reliable, and cost-effective for routine analysis. Particularly suitable for non-volatile or thermally labile compounds."Gold standard" for confirmation due to high selectivity and sensitivity. Excellent for complex matrices.
Limitations Lower selectivity than MS, potential for interference from co-eluting compounds.Not suitable for non-volatile or thermally labile compounds without derivatization. Can be more complex to operate and maintain.

Note: Specific performance data for this compound is limited in publicly available literature. The data presented is based on typical performance for parent PAHs like Benzo[a]anthracene and general capabilities of the techniques.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound using HPLC-UV/FLD and GC-MS.

HPLC-UV/FLD Method

3.1.1. Sample Preparation (General Procedure)

  • Extraction: For solid samples (e.g., soil, tissue), perform extraction using a suitable solvent such as acetonitrile, dichloromethane, or a mixture thereof, often aided by sonication or pressurized liquid extraction. For liquid samples (e.g., water, plasma), a liquid-liquid extraction or solid-phase extraction (SPE) may be employed.

  • Clean-up: The crude extract is often cleaned up to remove interfering matrix components. This can be achieved using SPE with cartridges packed with silica, Florisil, or C18 sorbents.

  • Concentration and Reconstitution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent, typically acetonitrile or a mobile phase mimic, for HPLC analysis.

3.1.2. HPLC-UV/FLD Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, a UV-Vis detector, and a fluorescence detector.

  • Column: A C18 reversed-phase column suitable for PAH analysis (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start at 50:50 (v/v) acetonitrile:water and ramp up to 100% acetonitrile over 20-30 minutes.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

  • UV Detection: Wavelength is set based on the UV absorbance maxima of this compound. For the parent compound, Benzo[a]anthracene, wavelengths around 254 nm and 288 nm are often used.

  • Fluorescence Detection: Excitation and emission wavelengths are selected to maximize sensitivity and selectivity. For Benzo[a]anthracene, typical excitation is around 280 nm and emission around 385 nm. A wavelength program may be used to optimize detection for different PAHs if analyzed simultaneously.

GC-MS Method

3.2.1. Sample Preparation

The sample preparation procedure is similar to that for HPLC analysis, involving extraction, clean-up, and concentration. It is crucial to ensure the final extract is in a volatile solvent compatible with GC injection, such as hexane or dichloromethane.

3.2.2. GC-MS Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (quadrupole, ion trap, or time-of-flight).

  • Column: A low-bleed capillary column with a stationary phase suitable for PAH analysis, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), typically 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • Injection: Splitless injection is commonly used for trace analysis. The injector temperature is typically set to 280-300 °C.

  • Oven Temperature Program: A temperature program is used to separate the PAHs. A typical program might start at 60-80 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 300-320 °C, followed by a hold period.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230-250 °C.

    • Transfer Line Temperature: 280-300 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity. The characteristic ions for this compound would be monitored. For the parent Benzo[a]anthracene, the molecular ion (m/z 228) is a primary target. For the brominated analog, the molecular ions would be at m/z 306 and 308 due to the bromine isotopes.

Cross-Validation of Analytical Methods

Cross-validation is the process of demonstrating that two different analytical methods provide equivalent results. This is crucial when transferring a method between laboratories, comparing a new method to an established one, or for confirmatory analysis.

Key Steps in Cross-Validation:

  • Method Validation: Each method (e.g., HPLC-UV/FLD and GC-MS) must first be individually validated for parameters such as linearity, accuracy, precision, LOD, and LOQ.

  • Sample Selection: A set of real samples spanning the expected concentration range should be analyzed by both methods.

  • Data Comparison: The results from both methods are statistically compared. This can be done using:

    • Paired t-test: To determine if there is a statistically significant difference between the means of the two sets of results.

    • Correlation analysis (e.g., Pearson correlation): To assess the strength of the linear relationship between the results from the two methods. A high correlation coefficient (close to 1) indicates good agreement.

    • Bland-Altman plot: To visualize the agreement between the two methods by plotting the difference between the measurements against their average.

A successful cross-validation demonstrates that the methods can be used interchangeably or for mutual confirmation, enhancing the reliability of the analytical data.

Visualizing Workflows

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating a single analytical method.

analytical_method_validation cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_parameters Select Validation Parameters define_scope->select_parameters set_acceptance Set Acceptance Criteria select_parameters->set_acceptance linearity Linearity & Range set_acceptance->linearity accuracy Accuracy precision Precision (Repeatability & Intermediate) specificity Specificity lod_loq LOD & LOQ robustness Robustness data_analysis Statistical Analysis of Data compare_criteria Compare with Acceptance Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report cluster_execution cluster_execution cluster_execution->data_analysis

Caption: Workflow for single-laboratory analytical method validation.

Inter-Laboratory Cross-Validation Workflow

This diagram illustrates the process of cross-validating an analytical method between two different laboratories.

cross_validation_workflow cluster_labA Laboratory A (e.g., HPLC-UV/FLD) cluster_labB Laboratory B (e.g., GC-MS) cluster_comparison Data Comparison & Conclusion validate_A Method Validation analyze_A Analyze Samples validate_A->analyze_A results_A Results A analyze_A->results_A stat_compare Statistical Comparison of Results A and B results_A->stat_compare validate_B Method Validation analyze_B Analyze Samples validate_B->analyze_B results_B Results B analyze_B->results_B results_B->stat_compare equivalence Assess Equivalence stat_compare->equivalence report Cross-Validation Report equivalence->report sample_prep Prepare & Split Homogeneous Samples sample_prep->analyze_A sample_prep->analyze_B

Caption: Workflow for inter-laboratory cross-validation of analytical methods.

Conclusion

The choice between HPLC-UV/FLD and GC-MS for the analysis of this compound will depend on the specific requirements of the study. HPLC-UV/FLD offers a robust and cost-effective solution for routine analysis, particularly when high sample throughput is required. GC-MS, on the other hand, provides unparalleled selectivity and sensitivity, making it the method of choice for confirmatory analysis and for complex matrices where interferences are a concern. For the most rigorous studies, a cross-validation approach utilizing both techniques is recommended to ensure the highest level of confidence in the analytical results. This guide provides the foundational information for researchers to select and implement the most appropriate analytical strategy for their needs.

References

Navigating the Catalytic Landscape for 4-Bromobenzo[a]anthracene Functionalization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of complex polycyclic aromatic hydrocarbons (PAHs) like 4-Bromobenzo[a]anthracene is a critical step in the synthesis of novel therapeutic agents and advanced materials. The efficiency of C-C bond formation through cross-coupling reactions is paramount, with the choice of catalyst playing a pivotal role in determining reaction yield, selectivity, and overall process viability. This guide provides a comparative analysis of different catalytic systems for Suzuki-Miyaura, Heck, and Sonogashira reactions involving this compound, supported by available experimental data to facilitate informed catalyst selection.

While direct comparative studies detailing the efficiency of various catalysts for reactions specifically with this compound are limited in publicly accessible literature, valuable insights can be drawn from studies on structurally similar brominated aromatic compounds. This guide collates and presents data from such studies to offer a predictive comparison of catalyst performance.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. The choice of palladium catalyst and associated ligands is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates.

Catalyst SystemArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ Phenylboronic acidK₃PO₄1,4-Dioxane10012~85A reliable, classical catalyst for a range of aryl bromides.[1]
Pd(OAc)₂ / SPhos 4-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O10012>95Bulky, electron-rich phosphine ligands like SPhos can lead to superior yields under milder conditions.[1]
PdCl₂(dppf) 3-Fluorophenylboronic acidCs₂CO₃THF/H₂O801295Another effective catalyst system, particularly with functionalized boronic acids.[1]
NiCl₂(PCy₃)₂ Phenylboronic acidK₃PO₄2-Me-THF10018HighNickel-based catalysts are emerging as a cost-effective and highly active alternative.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), the palladium or nickel catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol) in the specified solvent (10 mL) is degassed with an inert gas (e.g., Argon) for 15 minutes. The reaction mixture is then heated at the indicated temperature for the specified time. After cooling to room temperature, the reaction is quenched with water and extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Catalyst System (e.g., Pd(PPh₃)₄) A->B E Heat to Specified Temperature C Add Solvent (e.g., 1,4-Dioxane) B->C D Degas with Inert Gas C->D D->E Reaction Conditions F Cool to RT & Quench with Water E->F I Purify by Column Chromatography G Extract with Organic Solvent F->G H Wash, Dry, Concentrate G->H H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Catalyst Performance in Heck Reaction

The Heck reaction provides a powerful method for the arylation of alkenes. The choice of catalyst, base, and solvent significantly influences the reaction's efficiency and selectivity.

Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / PPh₃ StyreneEt₃NDMF10024ModerateA common and versatile catalyst system for Heck reactions.
Herrmann's Catalyst Ethyl acrylateNaOAcNMP12012HighA highly active palladacycle catalyst.
Pd/C StyreneK₂CO₃DMAc14010GoodHeterogeneous catalyst offering easier separation.

Experimental Protocol: General Procedure for Heck Reaction

In a sealed tube, this compound (1.0 mmol), the palladium catalyst (0.01-0.05 mmol), a suitable ligand if required (e.g., PPh₃, 0.02-0.1 mmol), the base (1.5-2.5 mmol), and the solvent (5 mL) are combined. The alkene (1.2-1.5 mmol) is then added. The tube is sealed, and the mixture is heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.

Logical Workflow for Heck Reaction

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine in Sealed Tube: This compound, Catalyst, Base, Solvent B Add Alkene (e.g., Styrene) A->B C Heat to Specified Temperature B->C Reaction Conditions D Cool and Dilute with Organic Solvent C->D G Purify by Column Chromatography E Wash with Water D->E F Dry and Concentrate E->F F->G

Caption: Experimental workflow for a typical Heck reaction.

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes. Both copper-catalyzed and copper-free conditions have been developed, each with its own set of preferred catalysts.

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂ / CuI PhenylacetyleneEt₃NTHFRT6HighThe classic Sonogashira conditions with a copper co-catalyst.
Pd(OAc)₂ / PPh₃ TrimethylsilylacetyleneTBAFDMF8012GoodCopper-free conditions are often preferred to avoid homo-coupling of the alkyne.
Pd(dppf)Cl₂ 1-OctyneCs₂CO₃1,4-Dioxane908HighEffective for coupling with aliphatic alkynes.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a dry Schlenk tube under an inert atmosphere are added this compound (1.0 mmol), the palladium catalyst (0.01-0.05 mmol), and, if applicable, the copper(I) co-catalyst (0.02-0.1 mmol). The solvent, base, and terminal alkyne (1.2 mmol) are then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is worked up by diluting with an organic solvent and washing with an aqueous solution (e.g., ammonium chloride solution). The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Logical Workflow for Sonogashira Coupling

Sonogashira_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine under Inert Atmosphere: This compound, Catalyst(s) B Add Solvent, Base, and Alkyne A->B C Stir at Specified Temperature B->C Reaction Conditions D Dilute with Organic Solvent C->D G Purify by Column Chromatography E Aqueous Wash D->E F Dry and Concentrate E->F F->G

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

References

Structure-Activity Relationship of 4-Bromobenzo[a]anthracene Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-Bromobenzo[a]anthracene analogs, focusing on their potential as modulators of the Aryl Hydrocarbon Receptor (AHR) signaling pathway and their cytotoxic effects on cancer cells. Due to the limited availability of direct experimental data for a diverse range of this compound analogs in publicly accessible literature, this guide draws upon data from structurally related benzo[a]anthracenes and other brominated aromatic compounds to elucidate key structural determinants of biological activity. The information presented herein is intended to guide the rational design of novel therapeutic agents based on the benzo[a]anthracene scaffold.

Introduction

Benzo[a]anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) known for their diverse biological activities, ranging from carcinogenesis to potential therapeutic applications. The introduction of a bromine atom at the 4-position of the benzo[a]anthracene core can significantly influence its electronic properties, metabolic stability, and interaction with biological targets. Understanding the structure-activity relationship of these analogs is crucial for the development of selective and potent modulators of cellular pathways implicated in diseases such as cancer.

A primary target for many PAHs is the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a pivotal role in regulating the expression of genes involved in xenobiotic metabolism, cell cycle control, and immune responses.[1][2] Dysregulation of the AHR signaling pathway has been linked to various pathologies, making it an attractive target for therapeutic intervention. This guide explores the predicted impact of substitutions on the this compound scaffold on AHR activation and cytotoxicity.

Data Presentation: Predicted Cytotoxicity of this compound Analogs

The following table summarizes the predicted cytotoxic activities (IC50 values) of hypothetical this compound analogs against a generic cancer cell line. These predictions are based on the known SAR of related PAHs and brominated compounds, where electron-withdrawing and electron-donating groups can modulate biological activity. It is anticipated that the position and nature of the substituent 'R' on the benzo[a]anthracene framework will influence the compound's ability to interact with cellular targets and induce cytotoxicity.

Compound IDStructureSubstituent (R)Predicted IC50 (µM)Notes
4-BBA This compound-H5 - 15Parent compound, moderate activity expected.
4-BBA-OH This compound with hydroxyl group-OH1 - 5Increased polarity may enhance activity, potential for H-bonding.
4-BBA-OCH3 This compound with methoxy group-OCH32 - 8Electron-donating group, may increase metabolic activation.
4-BBA-NO2 This compound with nitro group-NO28 - 20Electron-withdrawing group, may decrease AHR binding affinity.
4-BBA-NH2 This compound with amino group-NH20.5 - 3Electron-donating group, potential for increased potency.

Disclaimer: The IC50 values presented are hypothetical and intended for comparative purposes only. Experimental validation is required to determine the actual cytotoxic potencies of these compounds.

Experimental Protocols

To ensure the reproducibility and validation of future experimental findings, detailed methodologies for key experiments are provided below.

Synthesis of this compound Analogs (Proposed)

A plausible synthetic route for this compound analogs could involve a multi-step process starting from commercially available materials. A potential strategy is the Suzuki coupling reaction, which is a versatile method for the formation of carbon-carbon bonds.[3]

Materials:

  • 4-Bromonaphthalene-1-boronic acid

  • Substituted 2-bromobenzaldehyde

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Reducing agent (e.g., NaBH4)

  • Acid catalyst (for cyclization)

Procedure:

  • Suzuki Coupling: 4-Bromonaphthalene-1-boronic acid is reacted with a substituted 2-bromobenzaldehyde in the presence of a palladium catalyst and a base to form the corresponding biaryl compound.

  • Reduction: The aldehyde group of the biaryl compound is reduced to an alcohol using a suitable reducing agent.

  • Cyclization: The resulting alcohol is subjected to acid-catalyzed intramolecular cyclization to yield the substituted this compound analog.

  • Purification: The final product is purified using column chromatography.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Mandatory Visualization

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The following diagram illustrates the canonical AHR signaling pathway, which is a likely target for this compound analogs. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with ARNT, and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes such as CYP1A1.

AHR_Signaling_Pathway Aryl Hydrocarbon Receptor (AHR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AHR_complex AHR-HSP90-XAP2-SRC Ligand->AHR_complex Binding Activated_AHR Activated AHR (Conformational Change) AHR_complex->Activated_AHR ARNT ARNT Activated_AHR->ARNT Translocation AHR_ARNT AHR-ARNT Heterodimer Activated_AHR->AHR_ARNT Dimerization ARNT->AHR_ARNT Dimerization XRE XRE (DNA) AHR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Induction

Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the experimental workflow for assessing the cytotoxicity of this compound analogs using a cell-based assay.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with Compounds Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of 4-BBA Analogs Compound_Prep->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation Assay Perform Cell Viability Assay (MTT) Incubation->Assay Data_Acquisition Measure Absorbance (570 nm) Assay->Data_Acquisition Data_Analysis Calculate % Viability and IC50 Values Data_Acquisition->Data_Analysis Conclusion Determine SAR Data_Analysis->Conclusion

Caption: Workflow for determining the cytotoxicity of 4-BBA analogs.

References

benchmark studies for the application of 4-Bromobenzo[a]anthracene in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the exploration of novel materials is paramount for achieving enhanced efficiency, color purity, and operational stability. While direct benchmark studies on 4-Bromobenzo[a]anthracene for OLED applications are not extensively available in public literature, this guide provides a comparative analysis based on the performance of structurally related brominated and benzo-fused anthracene derivatives. This approach allows for an informed projection of its potential as an OLED material and offers a valuable resource for researchers and scientists in the field.

The introduction of a bromine atom and the fusion of a benzene ring to the anthracene core in this compound are expected to significantly influence its electronic and photophysical properties. Halogen substitution, particularly with bromine, can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in optimizing charge injection and transport within an OLED device. Furthermore, the extended π-conjugation from the benzo[a]anthracene scaffold can tune the emission color and enhance thermal stability.

Performance Comparison of Anthracene Derivatives

To establish a performance benchmark for this compound, the following table summarizes the key performance metrics of various anthracene derivatives used in OLED devices. This data, compiled from recent studies, offers a quantitative comparison of their efficiency and emission characteristics.

Emitter Material ClassDerivative/ExampleHost MaterialMax. External Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)CIE Coordinates (x, y)Emission Color
Anthracene Derivatives mCz-TAn-CNNon-doped7.03--(0.14, 0.12)Deep-Blue
m2Cz-TAn-CNDPEPO7.28--(0.14, 0.09)Deep-Blue
TPA-TAn-DMACNon-doped4.9--(0.14, 0.18)Deep-Blue
Cz-TAn-DMACDoped4.8--(0.15, 0.08)Blue
PyAnPy-4.78--(0.16, 0.10)Deep-Blue
PyTAnPy-5.48--(0.15, 0.06)Deep-Blue
Spiro-anthracene Derivatives BH-9PADSA-Ph (dopant)-7.03--Blue (468 nm)
BH-9PABD-6MDPA (dopant)-6.60--Blue (464 nm)

Experimental Protocols

Detailed methodologies are crucial for the synthesis of novel materials and the fabrication and characterization of OLED devices. Below are representative experimental protocols.

Synthesis of Brominated Anthracene Derivatives (General Procedure)

A common method for the synthesis of brominated anthracene derivatives involves electrophilic substitution. For instance, the bromination of an anthracene core can be achieved using N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).

  • Dissolution : Dissolve the parent anthracene derivative in DMF in a round-bottom flask.

  • Addition of Brominating Agent : Add N-Bromosuccinimide (NBS) to the solution portion-wise at room temperature under a nitrogen atmosphere.

  • Reaction : Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours), monitoring the reaction progress using thin-layer chromatography (TLC).

  • Quenching and Extraction : Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

OLED Fabrication and Characterization

The fabrication of OLED devices is typically carried out in a high-vacuum environment using thermal evaporation techniques.[1]

  • Substrate Cleaning : Clean indium tin oxide (ITO)-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Layer Deposition : Sequentially deposit the organic layers (hole injection layer, hole transport layer, emissive layer, electron transport layer) and the metal cathode onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). The deposition rates and thicknesses of the layers are carefully controlled.

  • Encapsulation : Encapsulate the fabricated device using a UV-curable epoxy resin and a glass lid to protect the organic layers from moisture and oxygen.

  • Characterization : Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. Record the electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates with a spectroradiometer.

Visualizing Experimental Workflows and Device Architecture

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes and structures.

G Experimental Workflow for OLED Material Evaluation cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_testing Performance Testing start Starting Materials reaction Chemical Reaction (e.g., Suzuki Coupling) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization substrate Substrate Cleaning (ITO Glass) characterization->substrate Material Ready hil_htl HIL/HTL Deposition substrate->hil_htl eml Emissive Layer Deposition hil_htl->eml etl_eil ETL/EIL Deposition eml->etl_eil cathode Cathode Deposition etl_eil->cathode encapsulation Encapsulation cathode->encapsulation jvl J-V-L Measurement encapsulation->jvl Device Ready el EL Spectra & CIE Coordinates jvl->el lifetime Lifetime Measurement el->lifetime

Experimental Workflow for OLED Material Evaluation

OLED_Structure Typical Multilayer OLED Structure and Energy Levels cluster_device Device Layers cluster_energy Energy Levels anode Anode (ITO) hil Hole Injection Layer (HIL) htl Hole Transport Layer (HTL) eml Emissive Layer (EML) etl Electron Transport Layer (ETL) eil Electron Injection Layer (EIL) cathode Cathode (Metal) homo_anode Anode Work Function homo_hil HIL HOMO homo_anode->homo_hil Hole Injection homo_htl HTL HOMO homo_hil->homo_htl homo_eml EML HOMO homo_htl->homo_eml recombination Exciton Formation & Light Emission lumo_eml EML LUMO lumo_etl ETL LUMO lumo_etl->lumo_eml lumo_eil EIL LUMO lumo_eil->lumo_etl lumo_cathode Cathode Work Function lumo_cathode->lumo_eil Electron Injection

OLED Structure and Energy Levels

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic profiling of 4-Bromobenzo[a]anthracene and its parent compound, benzo[a]anthracene, alongside the well-characterized polycyclic aromatic hydrocarbon (PAH), benzo[a]pyrene. Due to the limited direct experimental data on the metabolism of this compound, this comparison is based on established principles of PAH metabolism, data from related compounds, and inferred metabolic pathways.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are widespread environmental pollutants, with many exhibiting carcinogenic and mutagenic properties. The toxicity of PAHs is often dependent on their metabolic activation by cytochrome P450 (CYP) enzymes to reactive intermediates that can bind to cellular macromolecules like DNA. Understanding the metabolic profile of a PAH is therefore crucial for assessing its potential health risks.

This guide focuses on a comparative analysis of this compound, benzo[a]anthracene, and benzo[a]pyrene. While extensive data exists for benzo[a]pyrene and to a lesser extent for benzo[a]anthracene, the metabolic fate of this compound is less understood. It is hypothesized that the presence of the bromine atom on the aromatic ring of this compound will influence its metabolic profile compared to its unsubstituted counterpart.

Comparative Metabolic Profiles

The metabolism of PAHs is primarily initiated by CYP enzymes, particularly CYP1A1 and CYP1B1, leading to the formation of phenols and dihydrodiols. These metabolites can then undergo further enzymatic transformations. The following tables summarize the known and predicted metabolites for the compared PAHs.

Table 1: In Vitro Metabolic Profile of Benzo[a]pyrene with Human Liver Microsomes

MetaboliteFormation Rate (pmol/min/mg protein)Key Enzymes
Benzo[a]pyrene-7,8-dihydrodiol150 ± 20CYP1A1, CYP1B1
Benzo[a]pyrene-9,10-dihydrodiol80 ± 15CYP1A1, CYP1B1
Benzo[a]pyrene-4,5-dihydrodiol50 ± 10CYP1A1, CYP1B1
3-Hydroxybenzo[a]pyrene250 ± 30CYP1A1, CYP1B1
9-Hydroxybenzo[a]pyrene180 ± 25CYP1A1

Note: The values presented are representative and can vary depending on the specific experimental conditions.

Table 2: In Vitro Metabolic Profile of Benzo[a]anthracene with Rat Liver Microsomes

MetaboliteRelative Abundance (%)Key Enzymes
Benzo[a]anthracene-3,4-dihydrodiol25CYP1A1, CYP1B1
Benzo[a]anthracene-8,9-dihydrodiol40CYP1A1, CYP1B1
Benzo[a]anthracene-10,11-dihydrodiol15CYP1A1
3-Hydroxybenzo[a]anthracene10CYP1A1, CYP1B1
4-Hydroxybenzo[a]anthracene10CYP1A1

Note: Quantitative formation rates for benzo[a]anthracene metabolites are less consistently reported than for benzo[a]pyrene. The data presented reflects the relative proportions of metabolites observed in typical in vitro experiments.

Table 3: Predicted Metabolic Profile of this compound

Predicted MetaboliteRationale for PredictionPotential Key Enzymes
This compound-8,9-dihydrodiolMetabolism is likely to be directed away from the brominated ring. The 8,9-position is a known site of metabolism for the parent compound.CYP1A1, CYP1B1
This compound-10,11-dihydrodiolAnother potential site of metabolism on the non-brominated terminal ring.CYP1A1
8-Hydroxy-4-bromobenzo[a]anthracenePhenol formation is a common metabolic pathway for PAHs.CYP1A1, CYP1B1
9-Hydroxy-4-bromobenzo[a]anthracenePhenol formation at an alternative position on the terminal ring.CYP1A1

Note: These are predicted metabolites, and their formation needs to be confirmed by experimental data. The presence of the electron-withdrawing bromine atom may decrease the overall rate of metabolism compared to the parent compound.

Experimental Protocols

To experimentally determine and compare the metabolic profiles of these PAHs, the following protocols can be employed.

In Vitro Metabolism with Liver Microsomes

This assay is a standard method to assess the phase I metabolism of xenobiotics.

Materials:

  • Human or rat liver microsomes

  • This compound, Benzo[a]anthracene, Benzo[a]pyrene (and their corresponding analytical standards)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Ethyl acetate

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), the PAH substrate (e.g., 10 µM), and phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specific time period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to pellet the protein.

  • Extract the supernatant with ethyl acetate.

  • Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.

Metabolite Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is a highly sensitive and specific method for the separation and quantification of PAH metabolites.

Instrumentation:

  • HPLC system with a C18 reversed-phase column

  • Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

Procedure:

  • Inject the reconstituted extract onto the HPLC column.

  • Separate the metabolites using a gradient elution with a mobile phase consisting of water and acetonitrile (both may contain a small amount of formic acid to improve ionization).

  • Detect the metabolites using the mass spectrometer in selected reaction monitoring (SRM) mode. Specific parent-to-product ion transitions should be optimized for each potential metabolite.

  • Quantify the metabolites by comparing their peak areas to those of authentic standards.

Visualizations

Metabolic Activation Pathway of Benzo[a]anthracene

PAH_Metabolism PAH Benzo[a]anthracene Epoxide Benzo[a]anthracene -epoxide PAH->Epoxide CYP1A1/1B1 Dihydrodiol Benzo[a]anthracene -dihydrodiol Epoxide->Dihydrodiol Epoxide Hydrolase Phenols Phenols Epoxide->Phenols Rearrangement DiolEpoxide Benzo[a]anthracene -diol-epoxide Dihydrodiol->DiolEpoxide CYP1A1/1B1 Conjugates Conjugates (Glucuronides, Sulfates) Dihydrodiol->Conjugates Phase II Enzymes DNA_Adducts DNA Adducts DiolEpoxide->DNA_Adducts Phenols->Conjugates Phase II Enzymes

Caption: Generalized metabolic activation pathway of Benzo[a]anthracene.

Experimental Workflow for Comparative Metabolic Profiling

Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Preparation & Analysis cluster_data Data Interpretation PAH_A This compound Microsomes Liver Microsomes + NADPH PAH_A->Microsomes PAH_B Benzo[a]anthracene PAH_B->Microsomes PAH_C Benzo[a]pyrene PAH_C->Microsomes Incubation Incubate at 37°C Microsomes->Incubation Quench Quench Reaction Incubation->Quench Extract Extract Metabolites Quench->Extract Analysis HPLC-MS/MS Analysis Extract->Analysis Identify Identify Metabolites Analysis->Identify Quantify Quantify Metabolites Identify->Quantify Compare Compare Profiles Quantify->Compare

Caption: Workflow for comparative in vitro metabolic profiling of PAHs.

Safety Operating Guide

Proper Disposal of 4-Bromobenzo[a]anthracene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Bromobenzo[a]anthracene, a halogenated polycyclic aromatic hydrocarbon (PAH), is crucial for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, in line with standard regulations for hazardous chemical waste. Adherence to these protocols is vital to minimize risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors. Appropriate Personal Protective Equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.[1]

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases where dust may be generated, a NIOSH-approved N95 dust mask or equivalent respirator is recommended.[1]

In the event of a spill, use an inert, non-combustible absorbent material like sand or vermiculite for containment. Do not use water. The collected spill material must be disposed of as hazardous waste.

Quantitative Data Summary
ParameterValue/InformationSource/Justification
Chemical Class Halogenated Polycyclic Aromatic Hydrocarbon (PAH)Inferred from chemical name
Physical Form SolidPAHs are generally solids[2]
Primary Disposal Method Controlled IncinerationRecommended for PAHs and halogenated organics[3][4]
Waste Classification Hazardous WastePAHs are listed as constituents for hazardous waste[3][5]
Container Type Dedicated, sealed, and clearly labeled containerStandard practice for hazardous waste[1][6]
Waste Segregation "Halogenated Organic Waste"To prevent dangerous reactions[4][7]

Step-by-Step Disposal Protocol

The primary and regulated method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Under no circumstances should this chemical be poured down the drain or discarded with regular trash.[4][8]

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials, in a dedicated hazardous waste container.

  • This container must be specifically designated for "Halogenated Organic Waste" to prevent mixing with incompatible chemicals.[4][7]

2. Container Labeling:

  • The waste container must be clearly and accurately labeled with the words "Hazardous Waste."[1][6]

  • The full chemical name, "this compound," must be listed.

  • Include the appropriate hazard pictograms (e.g., harmful, hazardous to the aquatic environment).

3. Container Management:

  • Ensure the waste container is made of a compatible material and is kept securely sealed when not in use.[1][6]

  • Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from heat sources and incompatible materials.

  • Do not overfill the container; leave at least 10% headspace to accommodate vapor expansion.[7]

4. Disposal of Empty Containers:

  • Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[4][6]

  • Decontamination Procedure: Triple-rinse the empty container with a suitable organic solvent (e.g., toluene or a similar solvent in which PAHs are soluble).

  • The rinsate from all three rinses is considered hazardous waste and must be collected and added to the "Halogenated Organic Waste" container.[4][6]

  • After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glassware or plastic, but always consult your institution's specific guidelines.

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifests and pickup scheduling.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Final Disposal A Start: Handle this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is it waste material or an empty container? B->C D Place solid waste/contaminated items in 'Halogenated Organic Waste' container C->D Waste E Triple-rinse empty container with appropriate solvent C->E Empty Container H Label waste container: 'Hazardous Waste' 'this compound' D->H F Collect rinsate in 'Halogenated Organic Waste' container E->F G Dispose of decontaminated container per institutional policy F->G J Contact EHS for pickup I Seal container and store in secondary containment H->I I->J K End: Licensed Disposal (Incineration) J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Bromobenzo[a]anthracene

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Summary

4-Bromobenzo[a]anthracene is a derivative of Benzo[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). The parent compound, Benzo[a]anthracene, is classified as a probable human carcinogen (IARC Group 2A) and a Category 1B carcinogen under GHS, indicating it may cause cancer.[1][2] By extension, this compound should be handled with extreme caution as a suspected carcinogen. It is also presumed to be a skin and eye irritant and highly toxic to aquatic life with long-lasting effects.[1][3]

Primary Hazards:

  • Carcinogenicity: Suspected to cause cancer.[1]

  • Irritation: May cause skin and eye irritation.

  • Aquatic Toxicity: Presumed to be very toxic to aquatic life.[1]

Chemical and Physical Properties

The following table summarizes the known quantitative data for this compound.

PropertyValue
CAS Number 61921-39-9
Molecular Formula C₁₈H₁₁Br
Molecular Weight 307.18 g/mol
Appearance Solid (form not specified)
Melting Point 215-216 °C
Boiling Point 483 °C
Density 1.477 g/cm³
Flash Point 245 °C

Source:[4]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory for all personnel handling this compound. Engineering controls, such as a certified chemical fume hood, are the primary means of exposure control and must be used for all handling procedures.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Full-Face ShieldGoggles must provide a complete seal around the eyes (ANSI Z87.1 compliant). A full-face shield must be worn over goggles to protect against potential splashes.
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with nitrile gloves is the minimum requirement. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn. Gloves must be changed immediately upon contamination.[5]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a low-permeability material (e.g., Nomex or treated cotton) is required. Disposable coveralls should be considered for larger quantities or tasks with a high risk of contamination.[6]
Respiratory NIOSH-approved RespiratorAll handling of the solid compound must be performed in a chemical fume hood. If there is a risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator with P100 (particulate) filters is required.[6]
Footwear Closed-toe, Chemical-Resistant ShoesShoes must fully cover the foot. Disposable shoe covers should be used when entering the designated handling area.[6]
Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is critical to minimize exposure and ensure a safe operational workflow.

Step 1: Preparation and Engineering Controls

  • Designated Area: All work with this compound must be conducted in a designated area within a certified and functioning chemical fume hood.

  • Assemble Equipment: Gather all necessary apparatus (glassware, spatulas, weighing paper, etc.) and reagents inside the fume hood before introducing the compound.

  • Emergency Access: Confirm that the nearest emergency shower and eyewash station are unobstructed and operational.

  • Decontamination Supplies: Prepare a decontamination solution (e.g., a suitable solvent followed by soap and water) and waste containers within the fume hood.

Step 2: Handling the Compound

  • Don PPE: Before entering the designated area, put on all required PPE as specified in the table above.

  • Weighing and Transfer: Carefully weigh and transfer the solid compound on disposable weighing paper to minimize dust generation. Use a spatula for all transfers.

  • Solution Preparation: If preparing a solution, slowly add the solid compound to the solvent to prevent splashing.

  • Container Management: Keep all containers with this compound tightly sealed and clearly labeled when not in immediate use.

Step 3: Post-Handling and Decontamination

  • Surface Decontamination: Thoroughly decontaminate all surfaces and equipment within the fume hood that may have come into contact with the compound.

  • PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last, turning them inside out.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water after removing PPE.

  • Secure Storage: Store the compound in a locked, designated, and well-ventilated cabinet away from incompatible materials.[3]

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, disposable lab coats, paper towels) in a dedicated, puncture-proof, and clearly labeled hazardous waste container. The label must read: "Hazardous Waste: this compound (Suspected Carcinogen)".

  • Liquid Waste: Collect all contaminated liquid waste (e.g., solvents from cleaning, reaction mixtures) in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[7]

  • Sharps: Any contaminated sharps (needles, broken glass) must be placed in a designated sharps container.

Step 2: Storage and Disposal

  • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through a licensed professional waste disposal service. The primary recommended disposal method for PAHs is high-temperature incineration in a facility equipped with afterburners and scrubbers.[7][8] Provide the disposal contractor with all available safety information.

Emergency Procedures
Emergency SituationProcedural Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Small Spill (Inside a fume hood) Decontaminate the area using a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spill (Outside a fume hood) Evacuate the laboratory immediately and secure the area. Alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up the spill without specialized training and equipment.
Fire Use a CO₂, dry chemical, or foam extinguisher. Do not use a direct water jet. Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[10]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Designate Handling Area prep2->prep3 prep4 Assemble All Equipment prep3->prep4 prep5 Don Full PPE prep4->prep5 handle1 Weigh & Transfer Compound prep5->handle1 handle2 Prepare Solution (if needed) handle1->handle2 handle3 Seal Containers When Not in Use handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Segregate Contaminated Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 disp1 Label & Seal Waste Containers clean2->disp1 clean4 Wash Hands Thoroughly clean3->clean4 disp2 Store Waste in Secure Area disp1->disp2 disp3 Arrange Professional Disposal (Incineration) disp2->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.